molecular formula C10H12O4 B047816 Ethyl orsellinate CAS No. 2524-37-0

Ethyl orsellinate

Cat. No.: B047816
CAS No.: 2524-37-0
M. Wt: 196.20 g/mol
InChI Key: UQSRXQMIXSZGLA-UHFFFAOYSA-N
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Description

2,4-dihydroxy-6-methylbenzoic acid ethyl ester is a 4-hydroxybenzoate ester.
Ethyl 2,4-dihydroxy-6-methylbenzoate has been reported in Diospyros maritima, Sideritis marmorea, and other organisms with data available.

Properties

IUPAC Name

ethyl 2,4-dihydroxy-6-methylbenzoate
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InChI

InChI=1S/C10H12O4/c1-3-14-10(13)9-6(2)4-7(11)5-8(9)12/h4-5,11-12H,3H2,1-2H3
Source PubChem
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InChI Key

UQSRXQMIXSZGLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
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DSSTOX Substance ID

DTXSID4062488
Record name Benzoic acid, 2,4-dihydroxy-6-methyl-, ethyl ester
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Molecular Weight

196.20 g/mol
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CAS No.

2524-37-0
Record name Ethyl orsellinate
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Record name Ethyl orsellinate
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Record name Benzoic acid, 2,4-dihydroxy-6-methyl-, ethyl ester
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Record name Ethyl 2,4-Dihydroxy-6-methylbenzoate
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Foundational & Exploratory

Ethyl Orsellinate from Lichens: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl orsellinate, a naturally occurring phenolic compound found in various lichen species, has garnered significant interest within the scientific community due to its diverse biological activities, including antiproliferative, cytotoxic, and antimicrobial properties. This technical guide provides a comprehensive overview of the natural lichen sources of this compound, detailed methodologies for its extraction and isolation, and an exploration of its potential mechanisms of action. Quantitative data from various studies are summarized for comparative analysis, and key experimental workflows are visualized to aid in laboratory applications. This document serves as a valuable resource for researchers and professionals in drug discovery and development seeking to harness the therapeutic potential of this promising lichen metabolite.

Introduction

Lichens, symbiotic organisms arising from algae or cyanobacteria living among filaments of multiple fungi species, are prolific producers of unique secondary metabolites. Among these, this compound, the ethyl ester of orsellinic acid, stands out for its demonstrated biological activities. Structurally, it is a simple aromatic compound (Figure 1) that has shown potent cytotoxic effects against various cancer cell lines and antimicrobial activity.[1][2] This guide delves into the natural origins of this compound, providing a technical framework for its isolation and purification from lichen biomass.

Chemical Structure of this compoundFigure 1. Chemical Structure of this compound.

Natural Lichen Sources of this compound

This compound has been identified as a constituent in a variety of lichen genera, most notably Parmotrema, Roccella, Usnea, and Cetrelia. The concentration of this compound and other lichen compounds can vary depending on the species, geographical location, and environmental conditions. Table 1 summarizes the known lichen sources of this compound and related compounds, along with available data on extract yields. It is important to note that while some studies confirm the presence of this compound, specific yield data for the pure compound are often not reported.

Table 1: Natural Lichen Sources of this compound and Related Compounds

Lichen SpeciesCompound(s) IdentifiedExtraction Solvent(s)Extract Yield (% of dry weight)Yield of Pure CompoundReference(s)
Roccella tinctoriaThis compound, Erythrin, Mthis compound, Montagnetoln-Hexane, Dichloromethane, Methanol0.17% (n-Hexane), 1.3% (Dichloromethane), 36% (Methanol - Soxhlet), 24% (Methanol - Maceration)Not specified[3][4]
Parmotrema tinctorumMthis compound, Orsellinic acid, Lecanoric acid, AtranorinAcetone, MethanolNot specifiedMthis compound: 1.9 - 2.5 mg/g[5]
Parmotrema cooperiThis compound, Ethyl haematommate, Atraric acid, Orsellinic acid, Lecanoric acid, Gyrophoric acid, LecanorinNot specifiedNot specifiedNot specified[6]
Usnea diffractaThis compound, Mthis compound, Atranol, LecanorinEthanolNot specifiedNot specified[7]
Cetrelia monachorumEthyl haematommate, Imbricaric acid, Perlatolic acidEthanol12.9%Not specified

Note: Data for related compounds or total extracts are included where specific yields for this compound are unavailable.

Experimental Protocols: Isolation and Purification

The isolation of this compound from lichen thalli typically involves solvent extraction followed by chromatographic separation. The following protocols are based on established methodologies for the isolation of orsellinates and related phenolic compounds from lichens.[1][7]

General Experimental Workflow

The overall process for isolating this compound from lichen material is depicted in the following workflow diagram.

Isolation Workflow Lichen Lichen Biomass (e.g., Roccella tinctoria) Grinding Grinding and Drying Lichen->Grinding Extraction Solvent Extraction (e.g., Methanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation CrudeExtract Crude Extract Evaporation->CrudeExtract ColumnChromatography Column Chromatography (Silica Gel) CrudeExtract->ColumnChromatography Fractionation Fraction Collection ColumnChromatography->Fractionation TLC TLC Analysis Fractionation->TLC Purification Further Purification (e.g., Preparative HPLC) TLC->Purification Identify Fractions Containing Target PureCompound Pure this compound Purification->PureCompound Characterization Structural Characterization (NMR, MS) PureCompound->Characterization

A generalized workflow for the isolation of this compound.
Detailed Protocol for Extraction and Isolation from Roccella tinctoria

This protocol is adapted from methodologies reported for the extraction of secondary metabolites from Roccella tinctoria.[3][4]

Materials and Equipment:

  • Dried and ground thalli of Roccella tinctoria

  • Methanol (analytical grade)

  • n-Hexane (analytical grade)

  • Dichloromethane (analytical grade)

  • Silica gel for column chromatography (60 Å, 70-230 mesh)

  • Soxhlet apparatus

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Developing chamber for TLC

  • UV lamp (254 nm)

  • Standard laboratory glassware

Procedure:

  • Extraction:

    • A known quantity (e.g., 100 g) of dried and powdered Roccella tinctoria thalli is placed in a cellulose thimble.

    • The thimble is placed in a Soxhlet apparatus.

    • The lichen material is sequentially extracted with solvents of increasing polarity: first with n-hexane, followed by dichloromethane, and finally with methanol. Each extraction is carried out for a sufficient duration (e.g., 8-12 hours) to ensure exhaustive extraction.

    • The methanolic extract is expected to contain the highest concentration of phenolic compounds, including this compound.

  • Concentration:

    • The methanolic extract is collected and the solvent is removed under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude methanolic extract.

  • Chromatographic Separation:

    • A glass column is packed with silica gel slurried in a non-polar solvent (e.g., n-hexane).

    • The crude methanolic extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

    • The column is eluted with a gradient of solvents, starting with a non-polar solvent system and gradually increasing the polarity. For example, a gradient of n-hexane and ethyl acetate (from 100:0 to 0:100) can be used.

    • Fractions of the eluate are collected sequentially.

  • Fraction Analysis and Purification:

    • The collected fractions are analyzed by TLC to identify those containing this compound. A suitable developing solvent system for TLC would be, for example, toluene:ethyl acetate (85:15).

    • Spots can be visualized under a UV lamp at 254 nm. The Rf value of the spots is compared with that of a standard sample of this compound if available.

    • Fractions containing the target compound are combined and the solvent is evaporated.

    • If necessary, further purification can be achieved by preparative TLC or High-Performance Liquid Chromatography (HPLC).

  • Characterization:

    • The purity of the isolated this compound is confirmed by HPLC.

    • The structure of the purified compound is elucidated and confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; 1H and 13C) and Mass Spectrometry (MS).

Biological Activity and Potential Signaling Pathways

This compound has demonstrated significant antiproliferative and cytotoxic activity against a range of human cancer cell lines.[2] While the precise molecular mechanisms of its action are still under investigation, its effects are likely mediated through the induction of apoptosis (programmed cell death).

Apoptosis is a complex and tightly regulated process involving a cascade of molecular events. A common pathway involves the activation of caspases, a family of cysteine proteases that execute the cell death program. The activation of these caspases is often regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. A shift in the balance towards pro-apoptotic proteins can lead to the release of cytochrome c from the mitochondria, which in turn triggers the activation of the caspase cascade.

The following diagram illustrates a generalized intrinsic apoptosis pathway that could be a potential target for this compound. It is important to emphasize that the specific molecular interactions of this compound within this pathway have not yet been fully elucidated.

Apoptosis_Pathway Ethyl_Orsellinate This compound Cellular_Stress Cellular Stress Ethyl_Orsellinate->Cellular_Stress Induces Bcl2_Family Bcl-2 Family Proteins Cellular_Stress->Bcl2_Family Bax_Bak Bax/Bak Activation Bcl2_Family->Bax_Bak Upregulation of pro-apoptotic members Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Forms pores in mitochondrial membrane Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

A potential apoptotic pathway influenced by this compound.

Further research is required to identify the direct molecular targets of this compound and to fully understand its impact on key signaling pathways involved in cell proliferation and survival, such as the MAPK and PI3K/Akt pathways.

Conclusion

This compound represents a promising natural product with significant potential for development as a therapeutic agent. This technical guide has provided an in-depth overview of its natural lichen sources, detailed methodologies for its isolation, and a summary of its biological activities. The provided protocols and data serve as a valuable starting point for researchers aiming to explore the full potential of this fascinating lichen metabolite. Future investigations should focus on elucidating the specific molecular mechanisms underlying its antiproliferative effects to facilitate its translation into clinical applications.

References

Biological activities of naturally occurring Ethyl orsellinate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Activities of Naturally Occurring Ethyl Orsellinate

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a naturally occurring phenolic compound and a common metabolite found in various lichen species, has garnered significant interest within the scientific community for its diverse range of biological activities.[1] As a derivative of orsellinic acid, this monoaromatic compound serves as a valuable scaffold in medicinal chemistry and a subject of pharmacological investigation.[1] This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its antiproliferative, antimicrobial, enzyme-inhibiting, and antioxidant properties. The document summarizes key quantitative data, details the experimental protocols used in its evaluation, and visualizes workflows and mechanisms to facilitate a deeper understanding for research and development applications.

Introduction

Ethyl 2,4-dihydroxy-6-methylbenzoate, commonly known as this compound, is a depside derivative frequently isolated from lichens such as Parmotrema tinctorum, Graphis handelii, and species within the Parmelia genus.[2][3][4] Its structure, characterized by a substituted benzene ring, makes it a member of the orcinol subclass of lichen-derived monoaromatic compounds.[5] The biological potential of this compound is broad, encompassing antibacterial, radical scavenging, in vitro antitumor, and glycation inhibition activities.[1] This guide synthesizes the current scientific literature to present a detailed technical resource on its multifaceted biological profile.

Biological Activities of this compound

Antiproliferative and Cytotoxic Activity

This compound has demonstrated notable antiproliferative effects against a panel of human cancer cell lines. Studies have shown that its cytotoxic activity often increases with the elongation of its alkyl chain, suggesting that lipophilicity plays a key role in its mechanism.[6][7] For instance, the activity of orsellinates was found to increase from methyl to n-butyl esters.[6]

It has been shown to inhibit the proliferation of:

  • Hep-2 larynx carcinoma cells [8]

  • MCF-7 breast cancer cells [8]

  • 786-0 kidney carcinoma cells [8]

  • B16-F10 murine melanoma cells [8]

Interestingly, it also shows cytotoxicity against non-cancerous Vero cells, indicating a need for further investigation into its selectivity.[8] Additionally, this compound exhibits toxicity against brine shrimp (Artemia salina), a common preliminary screen for cytotoxic potential, with a reported LC50 value of 495 µM.[8][9]

Antimicrobial Activity

This compound is part of a class of lichen-derived compounds known to possess antimicrobial properties.[5] While some studies report weak to moderate activity for this compound itself, its derivatives have shown significant potential.[2] For example, a synthesized derivative, ethyl 3,5-dibromoorsellinate, displayed potent activity against Methicillin-Resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL.[2][10] This was a significant enhancement, as the parent this compound only showed an inhibition zone of 13 mm against MRSA in the same study.[2] This highlights the potential of using this compound as a scaffold for developing more potent antimicrobial agents.

Enzyme Inhibition and Activation

The effect of this compound on enzyme activity is complex and appears to be highly specific to the target enzyme and the compound's structure. A notable example is its interaction with mushroom tyrosinase, an enzyme involved in melanogenesis.

  • Tyrosinase Activation: At a concentration of 0.50 mM, this compound was found to act as a tyrosinase activator , increasing the enzyme's diphenolase activity to 114.49% of the control.[11][12] This effect was also observed for orsellinates with other small alkyl chains, such as methyl and n-propyl esters.[3][11]

  • Tyrosinase Inhibition: In contrast, orsellinates with longer alkyl chains (n-butyl, n-pentyl, n-hexyl, and n-octyl) behaved as inhibitors of tyrosinase.[3][11] This suggests that the length of the ester group is a critical determinant of the compound's effect on the enzyme's active or allosteric sites.[13]

Antioxidant Activity

As a phenolic compound, this compound possesses radical-scavenging capabilities. Its antioxidant potential has been evaluated using the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay.[14][15] The studies indicate that while all orsellinates show some level of activity, they are generally less potent than their parent compounds, lecanoric acid and orsellinic acid.[14][16] The antioxidant activity of linear-chain orsellinates was observed to increase with chain elongation from methyl to n-butyl esters.[14]

Quantitative Data Summary

The biological activities of this compound and its related compounds are summarized in the table below for comparative analysis.

Activity TypeCompoundTargetMetricValueReference
Antiproliferative This compoundHep-2 (Larynx Carcinoma)IC5031.2 µg/mL[8]
This compound786-0 (Kidney Carcinoma)IC5047.5 µg/mL[8]
This compoundB16-F10 (Murine Melanoma)IC5064.8 µg/mL[8]
This compoundMCF-7 (Breast Cancer)IC5070.3 µg/mL[8]
This compoundVero (Non-cancerous)IC5028.1 µg/mL[8]
Cytotoxicity This compoundArtemia salina (Brine Shrimp)LC50495 µM[8][9]
Antibacterial This compoundMRSAInhibition Zone13 mm[2]
Ethyl 3,5-dibromoorsellinateMRSAMIC4 µg/mL[2][10]
Ethyl 3,5-dibromoorsellinateS. aureus ATCC 25923MIC4 µg/mL[2]
Enzyme Activity This compoundMushroom Tyrosinase% Activity114.49% (Activation)[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the core experimental protocols used to evaluate the biological activities of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.

  • Bacterial Culture Preparation: The pathogenic bacteria (e.g., S. aureus) is cultured in a nutrient broth at 37°C overnight with shaking. The resulting culture is then diluted with sterile 0.9% NaCl or Mueller-Hinton Broth (MHB) to a concentration of approximately 1 × 10⁸ CFU/mL and further diluted to achieve a final inoculum of 5 × 10⁵ CFU/mL in the assay plate.

  • Compound Preparation: this compound or its derivatives are dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. A series of two-fold dilutions are then prepared in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation: The standardized bacterial suspension is added to each well containing the diluted compound. Positive control (broth with bacteria, no compound) and negative control (broth only) wells are included. The plate is incubated at 37°C for 16-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[2] A growth indicator like resazurin may be added to aid visualization.

Antiproliferative Assay: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to measure cell density and, by extension, drug-induced cytotoxicity.[6]

  • Cell Plating: Human tumor cells (e.g., Hep-2, MCF-7) are seeded into 96-well plates at an appropriate density and allowed to attach for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of this compound dissolved in a suitable solvent (and diluted in culture medium) for a specified period (e.g., 48-72 hours).

  • Cell Fixation: After incubation, the cells are fixed in situ by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with a 0.4% (w/v) solution of Sulforhodamine B in 1% acetic acid for 30 minutes.

  • Absorbance Measurement: Unbound dye is removed by washing with 1% acetic acid. The bound stain is solubilized with 10 mM Tris base solution, and the absorbance is read on a plate reader at approximately 515 nm.

  • IC50 Calculation: The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value, the concentration that inhibits cell growth by 50%, is determined from the dose-response curve.[6]

Antioxidant Assay: DPPH Radical Scavenging

This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.[15]

  • Reagent Preparation: A 0.004% (w/v) solution of 2,2'-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.[15] Test compound solutions of this compound are also prepared in methanol at various concentrations.

  • Reaction Mixture: In a test tube or microplate well, 1.0 mL of the this compound solution is added to 2.0 mL of the DPPH methanolic solution.[15] A blank sample contains only methanol.

  • Incubation: The mixture is shaken and allowed to stand at room temperature in the dark for 30 minutes.

  • Spectrophotometric Measurement: The absorbance of the solution is measured at 517 nm. The scavenging of the DPPH radical by this compound leads to a decrease in absorbance (a color change from purple to yellow).[15]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] × 100

Mushroom Tyrosinase Activity Assay

This assay determines if a compound inhibits or activates the enzyme tyrosinase, using L-DOPA as a substrate.

  • Reagent Preparation: A solution of mushroom tyrosinase is prepared in sodium phosphate buffer (e.g., pH 6.8). A solution of L-DOPA is also prepared in the same buffer. The test compound, this compound, is dissolved in DMSO and then diluted in the buffer.[11]

  • Reaction Mixture: In a 96-well plate or cuvette, the buffer, enzyme solution, and test compound solution are mixed and pre-incubated.

  • Initiation of Reaction: The reaction is initiated by adding the L-DOPA substrate to the mixture.

  • Measurement: The formation of dopachrome from the oxidation of L-DOPA is monitored by measuring the increase in absorbance at approximately 475 nm over time using a spectrophotometer.

  • Data Analysis: The rate of reaction is determined from the linear portion of the absorbance vs. time curve. The activity in the presence of this compound is compared to a control reaction containing DMSO without the compound. Values over 100% indicate activation, while values under 100% indicate inhibition.[11]

Mechanisms and Workflows

While the precise signaling pathways modulated by this compound are not yet fully elucidated, molecular docking studies on its derivatives provide insight into potential mechanisms.[2] The diagrams below illustrate a general workflow for assessing its biological properties and a proposed specific mechanism of action for its antibacterial derivative.

experimental_workflow cluster_source Source Compound cluster_assays Biological Evaluation cluster_results Data & Outcomes Ethyl_Orsellinate This compound (Natural Product) Antiproliferative Antiproliferative Assays (SRB, MTT) Ethyl_Orsellinate->Antiproliferative Antimicrobial Antimicrobial Assays (MIC, Agar Diffusion) Ethyl_Orsellinate->Antimicrobial Enzyme Enzyme Activity Assays (Tyrosinase, etc.) Ethyl_Orsellinate->Enzyme Antioxidant Antioxidant Assays (DPPH, ABTS) Ethyl_Orsellinate->Antioxidant IC50 Cytotoxicity Data (IC50 / LC50) Antiproliferative->IC50 MIC Antimicrobial Potency (MIC) Antimicrobial->MIC Activity Enzyme Modulation (% Inhibition/Activation) Enzyme->Activity Scavenging Radical Scavenging (% Scavenging) Antioxidant->Scavenging

Caption: General experimental workflow for evaluating the biological activities of this compound.

MRSA_Mechanism cluster_bacterium MRSA Bacterium PBP2A Penicillin-Binding Protein 2A (PBP2A) Synthesis Peptidoglycan Synthesis PBP2A->Synthesis Catalyzes Inhibition Inhibition PBP2A->Inhibition CellWall Bacterial Cell Wall Synthesis->CellWall Builds Lysis Cell Lysis & Bacterial Death Synthesis->Lysis Disruption leads to Derivative Ethyl 3,5-dibromoorsellinate Derivative->PBP2A Binds to protein Inhibition->Synthesis Prevents

Caption: Proposed antibacterial mechanism of an this compound derivative against MRSA.

Conclusion and Future Directions

This compound, a readily available natural product from lichens, demonstrates a compelling and varied biological profile. Its activities as an antiproliferative agent, an enzyme modulator, and an antioxidant precursor are well-documented. The significant enhancement of antibacterial activity through simple structural modification, as seen with its brominated derivative, underscores its value as a chemical scaffold for drug discovery.[2]

Future research should focus on several key areas:

  • Mechanism of Action: Elucidating the specific molecular targets and signaling pathways responsible for its antiproliferative effects is critical.

  • Selective Cytotoxicity: Investigating modifications to the this compound structure to enhance selectivity towards cancer cells over healthy cells.

  • In Vivo Studies: Translating the promising in vitro results into in vivo animal models to assess efficacy, pharmacokinetics, and safety.

  • Synergistic Effects: Exploring the potential of this compound in combination with existing therapeutic agents to enhance efficacy and overcome drug resistance.

References

Ethyl Orsellinate: A Technical Guide on its Antiproliferative Effects on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiproliferative properties of ethyl orsellinate, a naturally occurring phenolic compound derived from lichens.[1][2][3] This document consolidates key findings on its cytotoxic activity against various cancer cell lines, details common experimental protocols for its evaluation, and visualizes potential mechanisms and experimental workflows.

Introduction to this compound

This compound is a lichen metabolite and a derivative of lecanoric acid.[1][2][3] As a phenolic compound, it belongs to a class of molecules known for a wide range of biological activities, including antioxidant, antimicrobial, and antiproliferative effects.[4][5] Structurally, it is the ethyl ester of orsellinic acid. Research has demonstrated its potential as a cytotoxic agent against several cancer cell lines, making it a molecule of interest in the field of oncology drug discovery.

The antiproliferative activity of orsellinates, including this compound, has been observed to correlate with their chemical structure. Studies have indicated that increasing the chain length of the ester group, from methyl to n-butyl, enhances cytotoxic activity.[4][5] This is likely due to an increase in lipophilicity, which may facilitate the compound's ability to cross cellular membranes.[4][5][6]

Quantitative Analysis of Antiproliferative Activity

The efficacy of this compound in inhibiting cancer cell growth is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the proliferation of 50% of the cell population. The data below, compiled from in vitro studies, summarizes the IC50 values of this compound against a panel of human and murine cancer cell lines, as well as a non-cancerous cell line for comparison.

Table 1: IC50 Values of this compound Across Various Cell Lines

Cell LineCancer TypeOrganismIC50 (µg/mL)
HEp-2 Larynx CarcinomaHuman31.2[1][2][3]
786-0 Kidney CarcinomaHuman47.5[1][2][3]
B16-F10 MelanomaMurine64.8[1][2][3]
MCF-7 Breast CarcinomaHuman70.3[1][2][3]
Vero Kidney Epithelial (Non-cancerous)Monkey28.1[1][2][3]

Data represents the concentration of this compound required to inhibit 50% of cell growth after 48 hours of exposure.[1][2]

Potential Mechanisms of Action

While the precise molecular mechanisms of this compound are still under detailed investigation, its classification as a phenolic compound suggests potential pathways for its anticancer effects. Phenolic compounds are known to induce apoptosis (programmed cell death) in cancer cells through various signaling cascades.[7] The diagram below illustrates a generalized view of apoptosis signaling, a plausible mechanism for this compound's activity.

G cluster_0 Cellular Stress (e.g., this compound) cluster_1 Apoptotic Pathways This compound This compound Bax/Bak Bax/Bak This compound->Bax/Bak promotes Bcl-2 Bcl-2 This compound->Bcl-2 inhibits Mitochondrion Mitochondrion Bax/Bak->Mitochondrion permeabilizes Bcl-2->Bax/Bak inhibits Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 activates Caspase-9 Caspase-9 Apaf-1->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Figure 1. Generalized intrinsic apoptosis pathway potentially activated by this compound.

The structure-activity relationship of orsellinates provides another key insight. The observation that cytotoxic activity increases with the elongation of the ester chain suggests that lipophilicity plays a crucial role.[4][5][6] A more lipophilic compound can more readily interact with and traverse the lipid bilayer of the cell membrane to exert its effects internally.

G cluster_0 Orsellinate Derivatives Structure-Activity Relationship cluster_1 Increasing Alkyl Chain Length cluster_2 Physicochemical & Biological Properties Mthis compound Mthis compound This compound This compound n-Propyl Orsellinate n-Propyl Orsellinate n-Butyl Orsellinate n-Butyl Orsellinate Increased Lipophilicity Increased Lipophilicity n-Butyl Orsellinate->Increased Lipophilicity Leads to Enhanced Cytotoxic Activity Enhanced Cytotoxic Activity Increased Lipophilicity->Enhanced Cytotoxic Activity

Figure 2. Logical relationship between orsellinate structure and cytotoxic activity.

Experimental Protocols

The following sections describe standardized methodologies for assessing the antiproliferative effects of compounds like this compound in a research setting.

Cell Culture and Maintenance
  • Cell Lines: Obtain cancer cell lines (e.g., HEp-2, MCF-7, 786-0) and a non-cancerous control line (e.g., Vero) from a certified cell bank.

  • Culture Medium: Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with a 5% CO2 atmosphere.

  • Subculture: Passage cells upon reaching 80-90% confluency using trypsin-EDTA to ensure exponential growth for experiments.

In Vitro Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

The SRB assay is a common method for determining cytotoxicity based on the measurement of cellular protein content.[4][5]

G Start Start Seed Cells Seed cells in 96-well plates (5,000-10,000 cells/well) Start->Seed Cells Incubate_24h Incubate for 24h for cell adherence Seed Cells->Incubate_24h Add_Compound Add varying concentrations of This compound Incubate_24h->Add_Compound Incubate_48h Incubate for 48h Add_Compound->Incubate_48h Fix_Cells Fix cells with 10% Trichloroacetic Acid (TCA) Incubate_48h->Fix_Cells Wash_Dry Wash with water and air dry plates Fix_Cells->Wash_Dry Stain_SRB Stain with 0.4% Sulforhodamine B (SRB) Wash_Dry->Stain_SRB Wash_Unbound Wash with 1% acetic acid to remove unbound dye Stain_SRB->Wash_Unbound Solubilize Solubilize bound dye with 10 mM Tris base Wash_Unbound->Solubilize Read_Absorbance Read absorbance at 540 nm Solubilize->Read_Absorbance Analyze Calculate % growth inhibition and determine IC50 value Read_Absorbance->Analyze End End Analyze->End

Figure 3. Standard workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Protocol Steps:

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-100 µg/mL) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period, typically 48 hours.[1][2]

  • Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to fix the cells for 1 hour at 4°C.

  • Staining: After washing with water, stain the cells with 0.4% (w/v) SRB solution for 30 minutes at room temperature.

  • Washing: Remove the unbound SRB dye by washing with 1% (v/v) acetic acid.

  • Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

  • Data Acquisition: Measure the optical density (OD) at approximately 540 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

This compound demonstrates clear antiproliferative activity against a range of cancer cell lines, including those from larynx, breast, and kidney carcinomas.[1][2][3] Its efficacy appears to be influenced by its lipophilicity, a characteristic that could be exploited for the design of more potent analogues. While the compound also shows cytotoxicity towards non-cancerous cells, further studies are warranted to explore its selectivity and therapeutic index in more detail.

Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound. Investigating its effects on the cell cycle, induction of apoptosis, and key regulatory proteins will provide a more complete picture of its mechanism of action and better define its potential as a lead compound in cancer therapy.

References

Unveiling the Antitumor Potential of Ethyl Orsellinate: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the preclinical antitumor potential of ethyl orsellinate, a naturally occurring phenolic compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes the current in vitro data, details experimental methodologies, and explores the potential mechanisms of action, offering a foundation for future research and development in oncology.

Executive Summary

This compound, a derivative of orsellinic acid found in lichens, has demonstrated notable antiproliferative activity against a range of human cancer cell lines in preclinical studies. This guide consolidates the available quantitative data on its cytotoxic effects, outlines the key experimental protocols used in its evaluation, and discusses the likely, though not yet fully elucidated, signaling pathways involved in its mechanism of action. While in vivo data remains to be established, the existing in vitro evidence warrants further investigation into this compound as a potential lead compound in cancer therapy.

In Vitro Antitumor Activity

The primary evidence for the antitumor potential of this compound comes from in vitro cytotoxicity assays. The half-maximal inhibitory concentration (IC50) values have been determined for several cancer cell lines, indicating a degree of selective cytotoxicity.

Quantitative Data Summary

The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines and a non-cancerous cell line, with the following IC50 values reported:

Cell LineCancer TypeIC50 (µg/mL)[1][2][3]
HEp-2Larynx Carcinoma31.2
MCF-7Breast Carcinoma70.3
786-0Kidney Carcinoma47.5
B16-F10Murine Melanoma64.8
VeroNormal Kidney (Monkey)28.1

These results suggest that this compound is most active against HEp-2 larynx carcinoma cells.[4][5] Notably, its cytotoxicity against the normal Vero cell line is comparable to its effect on some cancer cell lines, highlighting the need for further studies on its therapeutic index. The antitumor activity of orsellinate derivatives has been observed to increase with the elongation of the alkyl chain, which is likely due to an increase in lipophilicity.[4][5][6]

Experimental Protocols

The primary method used to determine the in vitro antitumor activity of this compound is the Sulforhodamine B (SRB) assay.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.

Principle: Sulforhodamine B is a bright-pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

Detailed Protocol:

  • Cell Plating: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 48 hours).

  • Cell Fixation: After incubation, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with a 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of approximately 515 nm.

  • Data Analysis: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.

SRB_Assay_Workflow cluster_workflow SRB Assay Workflow Cell_Plating Cell Plating Compound_Treatment Compound Treatment Cell_Plating->Compound_Treatment 24h Cell_Fixation Cell Fixation (TCA) Compound_Treatment->Cell_Fixation 48h Staining Staining (SRB) Cell_Fixation->Staining Washing Washing (Acetic Acid) Staining->Washing Solubilization Solubilization (Tris) Washing->Solubilization Absorbance_Reading Absorbance Reading Solubilization->Absorbance_Reading

Caption: Workflow of the Sulforhodamine B (SRB) assay.

Putative Mechanisms of Antitumor Action

While specific studies on the molecular mechanisms of this compound are limited, the broader class of phenolic compounds and related natural products are known to exert their antitumor effects through the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Natural compounds often trigger apoptosis through intrinsic (mitochondrial) and extrinsic (death receptor) pathways. While not directly demonstrated for this compound, an ethyl acetate extract of Selaginella doederleinii, which contains various phenolic compounds, has been shown to induce apoptosis in human lung cancer cells by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2, leading to the activation of caspases-9 and -3.[7]

Apoptosis_Pathway cluster_apoptosis Hypothesized Apoptotic Pathway for Phenolic Compounds Ethyl_Orsellinate This compound Bax Bax (Pro-apoptotic) Ethyl_Orsellinate->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Ethyl_Orsellinate->Bcl2 Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Apoptosome Apoptosome Cytochrome_c->Apoptosome Forms Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway for this compound.
Cell Cycle Arrest

Cancer is characterized by uncontrolled cell proliferation due to a dysregulated cell cycle. Many natural compounds exert their antitumor effects by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cells from dividing. For instance, ethyl-p-methoxycinnamate, a structurally related compound, has been shown to induce cell cycle arrest at the G2/M phase in cholangiocarcinoma cells.[8] This is often accompanied by the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Cell_Cycle_Arrest cluster_cell_cycle Potential Mechanism of Cell Cycle Arrest Ethyl_Orsellinate This compound Arrest Cell Cycle Arrest Ethyl_Orsellinate->Arrest Induces G1_Phase G1 Phase S_Phase S Phase G1_Phase->S_Phase G2_Phase G2 Phase S_Phase->G2_Phase M_Phase M Phase G2_Phase->M_Phase M_Phase->G1_Phase Arrest->G2_Phase at G2/M

Caption: Potential induction of cell cycle arrest by this compound.

Future Directions and Conclusion

The preclinical data on this compound, while limited, is promising and suggests a potential role for this compound in oncology. The key areas for future research include:

  • In vivo studies: To evaluate the antitumor efficacy of this compound in animal models. This is a critical step to determine its therapeutic potential and to assess its pharmacokinetic and pharmacodynamic properties.

  • Mechanism of action studies: To elucidate the specific molecular targets and signaling pathways affected by this compound. This will involve investigating its effects on apoptosis, cell cycle regulation, and other key cancer-related pathways.

  • Structure-activity relationship (SAR) studies: To synthesize and evaluate derivatives of this compound to improve its potency, selectivity, and pharmacokinetic profile.

References

Ethyl Orsellinate: A Technical Guide on its Discovery, Chemistry, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl orsellinate, a naturally occurring phenolic compound isolated from various lichen species. It covers the history of its discovery, its natural sources, detailed experimental protocols for its isolation and biological evaluation, and a summary of its known biological activities. This document is intended to serve as a valuable resource for researchers in natural products chemistry, pharmacology, and drug development.

Introduction and History of Discovery

This compound (ethyl 2,4-dihydroxy-6-methylbenzoate) is a monocyclic phenolic compound belonging to the orsellinate ester class of natural products. It is a well-known secondary metabolite found predominantly in lichens, which are symbiotic organisms of fungi and algae.[1] Structurally, it is the ethyl ester of orsellinic acid, a fundamental building block in the biosynthesis of more complex lichen compounds like depsides (e.g., lecanoric acid).[2]

Natural Sources and Quantitative Data

This compound has been identified in a variety of lichen species worldwide. Its presence is particularly noted in the Parmeliaceae family. While numerous studies have developed quantitative methods like RP-HPLC for the analysis of lichen secondary metabolites, including this compound, specific concentration data (e.g., mg/g of dry lichen thallus) is not consistently reported in accessible literature.[4] The primary known sources include:

  • Parmotrema tinctorum[4][5]

  • Parmotrema cooperi[4]

  • Usnea diffracta[4]

  • Parmelia reticulata[1]

  • Oakmoss (Evernia prunastri), a commercial product used in perfumery[1]

Biological Activity Data

The biological activities of this compound have been quantified in several studies, particularly its cytotoxic and antiproliferative effects. The following tables summarize the available quantitative data.

Cell LineAssay TypeEndpointValue (µg/mL)Value (µM)¹Reference(s)
HEp-2 (Human Larynx Carcinoma)SRBIC₅₀31.2159.0[2]
MCF-7 (Human Breast Carcinoma)SRBIC₅₀70.3358.3[2]
786-0 (Human Kidney Carcinoma)SRBIC₅₀47.5242.1[2]
B16-F10 (Murine Melanoma)SRBIC₅₀64.8330.3[2]
Vero (Non-cancerous Kidney Cells)SRBIC₅₀28.1143.2[2]
Artemia salina (Brine Shrimp)BSTLC₅₀97.1495[2]
¹Calculated based on a molecular weight of 196.2 g/mol .

Table 1: Cytotoxic and Antiproliferative Activity of this compound. IC₅₀: Half-maximal inhibitory concentration. LC₅₀: Lethal concentration for 50% of the population. SRB: Sulforhodamine B assay. BST: Brine Shrimp Lethality Test.

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound from lichen material and for the assessment of its cytotoxic activity.

Protocol for Extraction and Isolation

This protocol is a synthesized methodology based on common practices in lichen chemistry for isolating phenolic compounds.[6][7][8]

1. Sample Preparation:

  • Collect lichen thalli (e.g., Parmotrema tinctorum) and clean them of any substrate or debris.
  • Air-dry the lichen material thoroughly at room temperature for several days or in an oven at low temperature (< 40°C).
  • Grind the dried thalli into a fine powder using a blender or mill.

2. Extraction:

  • Perform a Soxhlet extraction or maceration of the lichen powder (e.g., 100 g).
  • Use a solvent of intermediate polarity, such as ethyl acetate or acetone (e.g., 1 L), for 24-48 hours. Maceration should be repeated 3-5 times to ensure exhaustive extraction.
  • Filter the combined extracts through Whatman No. 1 filter paper.
  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude extract.

3. Chromatographic Separation:

  • Stationary Phase: Silica gel (60-120 or 200-400 mesh). For acidic phenolics, tailing can be reduced by pre-treating the silica gel with 1% oxalic acid or by using an acidified mobile phase.[8][9]
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.
  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase or a suitable solvent (e.g., chloroform) and adsorb it onto a small amount of silica gel. Once dry, carefully load the adsorbed sample onto the top of the packed column.
  • Elution: Begin elution with a non-polar solvent and gradually increase the polarity. A common gradient is n-hexane with an increasing proportion of ethyl acetate (e.g., 100:0 to 50:50 v/v).
  • Fraction Collection: Collect fractions of a fixed volume (e.g., 20-50 mL).
  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., Toluene:Ethyl Acetate:Formic Acid, 7:5:1). Visualize spots under UV light (254 nm) and/or by spraying with a visualizing agent (e.g., 10% H₂SO₄ in methanol followed by heating).[7][9]

4. Purification and Identification:

  • Combine fractions containing the compound of interest (identified by its Rf value compared to a standard, if available).
  • If necessary, perform a second chromatographic step (e.g., on a Sephadex LH-20 column with methanol as eluent) for further purification.[6]
  • Recrystallize the purified compound from a suitable solvent system (e.g., methanol/water or chloroform/hexane) to obtain pure crystals.
  • Confirm the structure of the isolated compound using spectroscopic methods: Mass Spectrometry (MS), Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), and comparison with literature data.

Protocol for Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is based on the established method for determining cytotoxicity based on the measurement of cellular protein content.[10][11][12]

1. Cell Plating:

  • Seed adherent cancer cells into a 96-well flat-bottom plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.
  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., doxorubicin).
  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

3. Cell Fixation:

  • After incubation, gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well without removing the supernatant.
  • Incubate the plate at 4°C for 1 hour to fix the cells.

4. Staining:

  • Wash the plate four to five times by submerging it in slow-running tap water. Gently tap the plate on a paper towel to remove excess water and allow it to air-dry completely.
  • Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.
  • Incubate at room temperature for 30 minutes.

5. Washing and Solubilization:

  • Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.
  • Allow the plate to air-dry completely.
  • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
  • Place the plate on a shaker for 10-20 minutes to ensure complete solubilization.

6. Data Acquisition:

  • Measure the absorbance (Optical Density, OD) at 510-565 nm using a microplate reader.
  • Calculate the percentage of cell growth inhibition using the formula: % Inhibition = 100 - [(OD_treated - OD_blank) / (OD_control - OD_blank)] * 100
  • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

Visualizations: Workflows and Proposed Mechanisms

The following diagrams, created using DOT language, illustrate key experimental and logical workflows related to this compound research.

experimental_workflow cluster_collection 1. Sample Collection & Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Structural Elucidation Lichen Lichen Collection (e.g., Parmotrema sp.) Dry Drying & Grinding Lichen->Dry Powder Lichen Powder Dry->Powder Extraction Soxhlet or Maceration Powder->Extraction Solvent Ethyl Acetate or Acetone Solvent->Extraction Filtration Filtration Extraction->Filtration Evaporation Rotary Evaporation Filtration->Evaporation Crude Crude Extract Evaporation->Crude CC Silica Gel Column Chromatography Crude->CC TLC TLC Monitoring CC->TLC Fractions Combined Fractions CC->Fractions Recrystal Recrystallization Fractions->Recrystal Pure Pure this compound Recrystal->Pure NMR NMR (1H, 13C) Pure->NMR MS Mass Spectrometry Pure->MS

Caption: General workflow for the isolation and identification of this compound.

srb_assay_workflow cluster_prep 1. Cell Preparation cluster_treat 2. Treatment cluster_stain 3. Fixation & Staining cluster_read 4. Data Acquisition Seed Seed Adherent Cells in 96-well Plate Incubate1 Incubate 24h (Attachment) Seed->Incubate1 Treat Add this compound (Serial Dilutions) Incubate1->Treat Incubate2 Incubate 48-72h (Exposure) Treat->Incubate2 Fix Fix with 10% TCA (1h at 4°C) Incubate2->Fix Wash1 Wash with Water & Air Dry Fix->Wash1 Stain Stain with 0.4% SRB (30 min at RT) Wash1->Stain Wash2 Wash with 1% Acetic Acid & Air Dry Stain->Wash2 Solubilize Solubilize Dye (10 mM Tris Base) Wash2->Solubilize Read Measure Absorbance (510-565 nm) Solubilize->Read Analyze Calculate % Inhibition & IC50 Value Read->Analyze

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

proposed_moa cluster_membrane Cellular Interaction cluster_stress Induction of Oxidative Stress cluster_apoptosis Apoptotic Cascade cluster_outcome Cellular Outcome EO This compound (Lipophilic Phenol) Membrane Cell Membrane Interaction EO->Membrane Lipophilicity-driven ROS ↑ Reactive Oxygen Species (ROS) Membrane->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase DNA DNA Fragmentation Caspase->DNA Apoptosis Apoptosis DNA->Apoptosis Inhibition Inhibition of Proliferation Apoptosis->Inhibition

Caption: Hypothesized mechanism for the cytotoxic action of this compound.

Biological Activity and Proposed Mechanism of Action

This compound demonstrates a range of biological activities, with its antiproliferative and cytotoxic properties being the most studied.[2] As shown in Table 1, it inhibits the growth of various human cancer cell lines, including larynx, breast, and kidney carcinoma, with IC₅₀ values in the micromolar range.[2] Interestingly, its cytotoxicity is not highly selective, as it also affects non-cancerous Vero cells with a comparable IC₅₀ value.[2]

The precise molecular mechanism underlying the cytotoxicity of this compound has not been fully elucidated. However, studies on a series of orsellinate esters suggest that their biological activity is strongly correlated with lipophilicity.[4][13] An increase in the length of the alkyl ester chain (from methyl to hexyl) leads to a corresponding increase in cytotoxic activity, likely due to enhanced interaction with the lipid components of the cell membrane.[4][14]

As a phenolic compound, it is plausible that this compound induces cell death through the generation of reactive oxygen species (ROS), a common mechanism for many bioactive phenols.[15] This increase in oxidative stress can lead to mitochondrial dysfunction, which in turn triggers the intrinsic apoptotic pathway, characterized by the activation of caspases and subsequent DNA fragmentation, ultimately leading to programmed cell death. This proposed mechanism is illustrated in the diagram above but requires specific experimental validation for this compound.

Conclusion

This compound is a readily accessible lichen metabolite with documented cytotoxic and antiproliferative activities. This guide provides a foundational understanding of its natural sources, methods for its isolation and analysis, and a summary of its biological evaluation. While the broad strokes of its bioactivity are known, significant opportunities exist for future research. Key areas for further investigation include a more thorough screening against diverse cancer cell lines, elucidation of its specific molecular targets and signaling pathways, and in vivo studies to determine its potential as a therapeutic agent. The detailed protocols and workflows provided herein offer a practical starting point for researchers aiming to explore the full potential of this intriguing natural product.

References

Understanding the biosynthesis pathway of Ethyl orsellinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl orsellinate, a naturally occurring phenolic compound, has garnered interest for its diverse biological activities. Understanding its biosynthesis is crucial for harnessing its potential through synthetic biology and metabolic engineering. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, detailing the enzymatic steps from primary metabolites to the final product. It includes a summary of quantitative data, detailed experimental protocols for key analytical techniques, and visualizations of the metabolic pathway and experimental workflows to facilitate comprehension and further research in the field.

Introduction

This compound is the ethyl ester of orsellinic acid, a common metabolite found in various lichens and fungi.[1] The core of its structure, orsellinic acid, is a simple polyketide, the biosynthesis of which is a well-characterized pathway involving a polyketide synthase (PKS). This guide will dissect the enzymatic machinery responsible for the formation of orsellinic acid and its subsequent esterification to yield this compound.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a two-stage process:

  • Formation of the Orsellinic Acid Core: The pathway begins with the synthesis of orsellinic acid from basic building blocks of primary metabolism. This reaction is catalyzed by a Type I polyketide synthase, specifically orsellinic acid synthase (OAS) .[2]

    • Precursors: The synthesis starts with one molecule of acetyl-CoA as a starter unit and three molecules of malonyl-CoA as extender units.

    • Enzymatic Assembly: The OAS enzyme iteratively condenses these units to form a linear tetraketide intermediate. This intermediate then undergoes cyclization and aromatization to yield orsellinic acid.

  • Esterification to this compound: The second stage involves the esterification of the carboxyl group of orsellinic acid with an ethyl group.

    • Putative Enzyme: While the specific enzyme has not been fully characterized in all organisms, a putative This compound biosynthetic gene cluster has been identified in the mushroom Phlebopus portentosus.[3] This cluster contains a PKS gene (PpPKS1), and it is hypothesized that another enzyme within this cluster, likely an esterase or acyltransferase , catalyzes the final ethylation step.

    • Ethyl Group Donor: The source of the ethyl group is presumed to be ethanol .

Visualization of the Biosynthetic Pathway

The following diagram illustrates the key steps in the biosynthesis of this compound.

Ethyl_Orsellinate_Biosynthesis AcetylCoA Acetyl-CoA OAS Orsellinic Acid Synthase (OAS) AcetylCoA->OAS MalonylCoA 3x Malonyl-CoA MalonylCoA->OAS Ethanol Ethanol PutativeEsterase Putative Esterase/ Acyltransferase Ethanol->PutativeEsterase OrsellinicAcid Orsellinic Acid OrsellinicAcid->PutativeEsterase EthylOrsellinate This compound OAS->OrsellinicAcid Polyketide Synthesis & Cyclization PutativeEsterase->EthylOrsellinate Esterification Experimental_Workflow Start Identify Putative Biosynthetic Gene Cluster GeneCloning Gene Cloning and Vector Construction Start->GeneCloning Expression Heterologous Expression in Fungal Host GeneCloning->Expression Purification Protein Purification Expression->Purification EnzymeAssay In Vitro Enzyme Assay Purification->EnzymeAssay HPLC HPLC Analysis EnzymeAssay->HPLC MS Mass Spectrometry (for structural confirmation) HPLC->MS End Characterization of Biosynthetic Pathway MS->End

References

In Silico Prediction of Ethyl Orsellinate's Pharmacological Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Ethyl orsellinate, a naturally occurring phenolic compound derived from lichens, has demonstrated a spectrum of pharmacological activities, including notable antiproliferative, antitumor, and antimicrobial effects. Despite the growing body of evidence supporting its therapeutic potential, the precise molecular targets through which this compound exerts its biological functions remain largely unelucidated. This technical guide outlines a comprehensive in silico strategy to predict and characterize the pharmacological targets of this compound. By leveraging a multi-pronged computational approach encompassing reverse docking, pharmacophore modeling, and molecular docking, we present a systematic workflow for identifying high-probability protein targets. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications. Detailed experimental protocols for the proposed computational analyses are provided, alongside structured data presentation and visualizations of key workflows and signaling pathways to facilitate a deeper understanding of the methodologies and potential findings.

Introduction

This compound is a lichen metabolite recognized for its diverse biological activities.[1] It has been reported to exhibit antiproliferative and antitumour properties, along with antibacterial, radical scavenging, and glycation inhibition activities.[1] Experimental studies have demonstrated its cytotoxic effects against various cancer cell lines, including Hep-2 larynx carcinoma, MCF-7 breast cancer, 786-0 kidney carcinoma, and B16-F10 murine melanoma.[2][3][4] While these findings are promising, a significant knowledge gap exists regarding the specific molecular mechanisms and protein targets responsible for these observed effects.

In silico drug target prediction methods offer a powerful and efficient means to navigate the vast landscape of the human proteome and identify potential binding partners for small molecules.[5][6] These computational techniques can accelerate the drug discovery process by generating testable hypotheses and prioritizing experimental validation efforts.[7] This guide details a hypothetical yet robust in silico workflow designed to predict the pharmacological targets of this compound, thereby providing a foundational roadmap for future experimental investigations into its mechanism of action.

Proposed In Silico Target Identification Workflow

The proposed workflow for identifying the pharmacological targets of this compound integrates several computational methodologies in a sequential and complementary manner. The overall strategy is to first cast a wide net to identify a broad range of potential targets and then progressively refine this list through more focused and computationally intensive analyses.

G cluster_0 Phase 1: Broad Target Fishing cluster_1 Phase 2: Target Prioritization & Refinement cluster_2 Phase 3: Detailed Interaction Analysis cluster_3 Phase 4: Hypothesis Generation Reverse Docking Reverse Docking Hit List Consolidation Hit List Consolidation Reverse Docking->Hit List Consolidation Pharmacophore-Based Screening Pharmacophore-Based Screening Pharmacophore-Based Screening->Hit List Consolidation Target Databases Target Databases Target Databases->Reverse Docking Pathway Analysis Pathway Analysis Hit List Consolidation->Pathway Analysis Molecular Docking Molecular Docking Pathway Analysis->Molecular Docking Binding Affinity Estimation Binding Affinity Estimation Molecular Docking->Binding Affinity Estimation Prioritized Target List Prioritized Target List Binding Affinity Estimation->Prioritized Target List This compound Structure This compound Structure This compound Structure->Reverse Docking This compound Structure->Pharmacophore-Based Screening

Figure 1: In Silico Target Identification Workflow for this compound.

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments proposed in the workflow.

Reverse Docking Protocol

Reverse docking is a computational technique used to identify potential protein targets of a small molecule by docking the molecule into the binding sites of a large collection of protein structures.[6][8]

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from a chemical database (e.g., PubChem).

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Generate different conformers of the ligand to account for its flexibility.

  • Target Protein Database Preparation:

    • Compile a comprehensive library of human protein structures from the Protein Data Bank (PDB). This library should ideally include proteins known to be involved in cancer and microbial pathogenesis.

    • Pre-process the protein structures by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning partial charges.

    • Identify potential binding pockets on each protein using pocket detection algorithms.

  • Reverse Docking Simulation:

    • Utilize a reverse docking software (e.g., idTarget, INVDOCK) to dock the prepared this compound conformers against the prepared protein target library.[8]

    • The docking algorithm will systematically evaluate the binding poses of this compound in the active sites of all proteins in the library.

  • Scoring and Ranking:

    • Score the docking poses based on a scoring function that estimates the binding affinity.

    • Rank the protein targets based on their docking scores. Proteins with the highest scores are considered potential targets.

Pharmacophore-Based Screening Protocol

Pharmacophore modeling identifies the essential steric and electronic features of a molecule that are responsible for its biological activity.[9] This model can then be used to screen for other molecules, or in this case, protein binding sites that accommodate these features.

  • Pharmacophore Model Generation:

    • Based on the structure of this compound, define a set of pharmacophoric features. These would likely include hydrogen bond donors, hydrogen bond acceptors, and aromatic rings.

    • Generate a 3D pharmacophore model that represents the spatial arrangement of these features.

  • Pharmacophore Database Screening:

    • Utilize a database of pre-computed protein binding site pharmacophores (e.g., PharmMapper).[8]

    • Screen the this compound pharmacophore model against this database to identify protein binding sites that have complementary features.

  • Hit Ranking and Filtering:

    • Rank the identified protein targets based on the fit score of the pharmacophore alignment.

    • Filter the results to prioritize proteins that are relevant to cancer and infectious diseases.

Molecular Docking Protocol

Once a prioritized list of potential targets is generated, molecular docking is used to perform a more detailed analysis of the binding interactions between this compound and each specific target.[10]

  • Target Protein and Ligand Preparation:

    • Obtain the 3D structures of the prioritized protein targets from the PDB.

    • Prepare the protein and this compound structures as described in the reverse docking protocol.

  • Docking Simulation:

    • Use a molecular docking program (e.g., AutoDock Vina, Glide) to dock this compound into the identified binding site of each target protein.[11]

    • Define a grid box that encompasses the binding site of the protein.

    • Perform multiple docking runs to ensure robust sampling of possible binding poses.

  • Analysis of Binding Interactions:

    • Analyze the predicted binding poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

    • Visualize the protein-ligand complexes to gain a structural understanding of the binding mode.

Data Presentation

The quantitative data generated from the in silico analyses should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical Top Hits from Reverse Docking of this compound

RankProtein TargetPDB IDDocking Score (kcal/mol)Putative Biological Role
1Mitogen-activated protein kinase 1 (MAPK1/ERK2)4QTB-9.8Cell proliferation, differentiation
2Tyrosine-protein kinase ABL12HYY-9.5Cell growth, survival
3DNA topoisomerase I1K4T-9.2DNA replication, transcription
4Dihydrofolate reductase (DHFR)3EI8-8.9Nucleotide synthesis
5MurA enzyme (E. coli)1UAE-8.7Bacterial cell wall synthesis

Table 2: Hypothetical Top Hits from Pharmacophore-Based Screening of this compound

RankProtein TargetUniProt IDFit ScorePutative Biological Role
1Estrogen Receptor AlphaP033720.85Hormone-dependent cancer progression
2B-cell lymphoma 2 (Bcl-2)P104150.82Apoptosis regulation
3Penicillin-binding protein 2a (PBP2a)P0A0H30.79Bacterial resistance
4Cyclooxygenase-2 (COX-2)P353540.76Inflammation, cancer
5Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)P359680.73Angiogenesis

Table 3: Hypothetical Molecular Docking Results for Prioritized Targets of this compound

Protein TargetPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
MAPK1/ERK24QTB-9.6Lys54, Asp111, Gln105
Estrogen Receptor AlphaP03372-9.1Arg394, Glu353, His524
MurA enzyme (E. coli)1UAE-8.5Cys115, Arg120, Gly397

Visualization of Pathways and Workflows

Visual diagrams are crucial for understanding the complex relationships in biological pathways and the logical flow of experimental procedures.

G cluster_0 MAPK Signaling Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK (MAPK1) ERK (MAPK1) MEK->ERK (MAPK1) Transcription Factors Transcription Factors ERK (MAPK1)->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival This compound This compound This compound->ERK (MAPK1)

Figure 2: Hypothetical Inhibition of the MAPK Signaling Pathway by this compound.

G cluster_0 Molecular Docking Workflow Target Selection Target Selection Protein Preparation Protein Preparation Target Selection->Protein Preparation Grid Box Generation Grid Box Generation Protein Preparation->Grid Box Generation Ligand Preparation Ligand Preparation Docking Simulation Docking Simulation Ligand Preparation->Docking Simulation Grid Box Generation->Docking Simulation Pose Analysis Pose Analysis Docking Simulation->Pose Analysis Binding Affinity Calculation Binding Affinity Calculation Pose Analysis->Binding Affinity Calculation Results Visualization Results Visualization Binding Affinity Calculation->Results Visualization

Figure 3: Detailed Workflow for Molecular Docking Analysis.

Conclusion and Future Directions

The in silico framework presented in this guide provides a systematic and resource-efficient strategy for identifying the pharmacological targets of this compound. The hypothetical results suggest that this compound may exert its anticancer and antimicrobial effects by modulating key proteins in cell signaling, DNA replication, and bacterial cell wall synthesis. The prioritized targets identified through this computational pipeline, such as MAPK1 and Estrogen Receptor Alpha, represent compelling candidates for subsequent experimental validation. Future work should focus on in vitro binding assays and cell-based functional assays to confirm the predicted interactions and elucidate the precise mechanism of action of this compound. The integration of computational and experimental approaches will be paramount in unlocking the full therapeutic potential of this promising natural product.

References

The Therapeutic Potential of Ethyl Orsellinate: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl orsellinate, a naturally occurring phenolic compound derived from lichens, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive review of the current state of knowledge regarding the therapeutic potential of this compound. We delve into its demonstrated antiproliferative, antimicrobial, and antioxidant properties, presenting available quantitative data, detailed experimental methodologies, and hypothesized signaling pathways. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting the promise of this compound as a lead compound for future therapeutic agents.

Introduction

Ethyl 2,4-dihydroxy-6-methylbenzoate, commonly known as this compound, is a derivative of orsellinic acid, a secondary metabolite found in various lichen species.[1] Structurally, it belongs to the class of phenolic compounds, which are well-regarded for their broad spectrum of biological activities.[2] Preclinical investigations have revealed that this compound exhibits notable antiproliferative effects against several cancer cell lines, antibacterial activity, and potent antioxidant capabilities.[1][3][4] This whitepaper will synthesize the existing research, offering a detailed examination of its therapeutic promise.

Therapeutic Potential and Biological Activities

Antiproliferative and Cytotoxic Activity

This compound has demonstrated significant antiproliferative activity against a range of human cancer cell lines. The in vitro cytotoxic effects have been quantified, providing valuable data for assessing its potential as an anticancer agent.[5][6]

Table 1: In Vitro Antiproliferative Activity of this compound

Cell LineCancer TypeIC50 (µg/mL)Reference
Hep-2Larynx Carcinoma31.2[5][6]
MCF-7Breast Cancer70.3[5][6]
786-0Kidney Carcinoma47.5[5][6]
B16-F10Murine Melanoma64.8[5][6]
Vero (non-cancerous)Monkey Kidney28.1[5]

Furthermore, studies on a series of orsellinates have indicated a structure-activity relationship, where cytotoxic activity against brine shrimp (Artemia salina) increases with the elongation of the alkyl chain, suggesting that lipophilicity plays a crucial role in its biological activity.[7]

Table 2: Cytotoxic Activity of Orsellinates against Artemia salina

CompoundLC50 (µM)Reference
This compound495[5][6]
Hexyl orsellinate31[7]
Antimicrobial Activity

This compound has shown activity against various microorganisms.[3] Notably, it exhibited activity against Methicillin-Resistant Staphylococcus aureus (MRSA), although a brominated derivative, ethyl 3,5-dibromoorsellinate, demonstrated significantly enhanced potency.[3]

Table 3: Antimicrobial Activity of this compound and its Derivative

CompoundMicroorganismActivityConcentrationReference
This compoundMRSA13 mm inhibition zoneNot specified[3]
Ethyl 3,5-dibromoorsellinateMRSAMIC: 4 µg/mL4 µg/mL[3]
Antioxidant Activity

The antioxidant potential of this compound has been evaluated using the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[1] While it demonstrates antioxidant properties, its activity is reported to be less potent than its parent compounds, lecanoric acid and orsellinic acid.[8]

Experimental Protocols

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[9]

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 hours).[9]

  • Fixation: Discard the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[9][10]

  • Washing: Wash the plates five times with 1% (v/v) acetic acid to remove excess TCA and unbound dye.[10] Air dry the plates completely.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[10]

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[2]

  • Solubilization: Air dry the plates and add 10 mM Tris base solution to each well to solubilize the protein-bound dye.[11]

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.[9][11] The absorbance is directly proportional to the cell number.

G cluster_workflow SRB Assay Workflow A Cell Seeding B Compound Treatment A->B C Fixation (TCA) B->C D Staining (SRB) C->D E Washing D->E F Solubilization (Tris) E->F G Absorbance Reading F->G

SRB Assay Experimental Workflow.
DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[12]

  • Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol (e.g., 0.1 mM). This solution should be freshly prepared and protected from light.[12]

  • Sample Preparation: Prepare various concentrations of this compound in a suitable solvent.[12] A positive control, such as ascorbic acid, should also be prepared.[12]

  • Reaction Mixture: Mix the sample solutions with an equal volume of the DPPH working solution in a 96-well plate or cuvettes.[12]

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).[12]

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[12] The decrease in absorbance of the DPPH solution indicates radical scavenging activity.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[13]

G cluster_workflow DPPH Assay Workflow A Prepare DPPH Solution C Mix Sample and DPPH A->C B Prepare Sample Dilutions B->C D Incubate in Dark C->D E Measure Absorbance (517nm) D->E F Calculate % Scavenging E->F

DPPH Assay Experimental Workflow.
Brine Shrimp Lethality Test (BSLT)

This is a simple, rapid, and low-cost bioassay for screening the cytotoxicity of compounds.[14]

  • Hatching of Brine Shrimp Eggs: Hatch Artemia salina cysts in artificial seawater under constant aeration and illumination for 24-48 hours.[15]

  • Preparation of Test Solutions: Dissolve this compound in a suitable solvent and prepare a series of dilutions in vials.[15]

  • Exposure: Add a specific number of brine shrimp nauplii (e.g., 10) to each vial containing the test solution.[15] The final volume is adjusted with seawater.

  • Incubation: Incubate the vials for 24 hours under illumination.[15]

  • Counting of Survivors: After 24 hours, count the number of surviving nauplii in each vial.[15]

  • Data Analysis: Calculate the percentage of mortality for each concentration and determine the LC50 value (the concentration at which 50% of the nauplii are killed).[16]

G cluster_workflow Brine Shrimp Lethality Test Workflow A Hatch Brine Shrimp Eggs C Expose Nauplii to Compound A->C B Prepare Test Solutions B->C D Incubate for 24h C->D E Count Survivors D->E F Calculate LC50 E->F

Brine Shrimp Lethality Test Workflow.

Potential Signaling Pathways

While specific studies detailing the molecular mechanisms of this compound are limited, its observed biological activities suggest potential interactions with key cellular signaling pathways. The following are hypothesized pathways based on its antiproliferative and antioxidant effects.

Hypothesized Apoptotic Pathway

The antiproliferative activity of many phenolic compounds is mediated through the induction of apoptosis. A common pathway involves the generation of reactive oxygen species (ROS), which can trigger the intrinsic apoptotic cascade.

G cluster_pathway Hypothesized Intrinsic Apoptosis Pathway EO This compound ROS Increased ROS EO->ROS Mito Mitochondrial Stress ROS->Mito Bax Bax Activation Mito->Bax Bcl2 Bcl-2 Inhibition Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Hypothesized Intrinsic Apoptosis Pathway for this compound.
Hypothesized Antioxidant Mechanism

As a phenolic compound, this compound likely exerts its antioxidant effects by donating a hydrogen atom from its hydroxyl groups to neutralize free radicals, thereby terminating the radical chain reaction.

G cluster_pathway Hypothesized Antioxidant Mechanism EO This compound (EO-OH) Radical Free Radical (R•) EORadical This compound Radical (EO-O•) EO->EORadical H• donation Neutralized Neutralized Radical (RH) Radical->Neutralized

Hypothesized Radical Scavenging by this compound.
Structure-Activity Relationship Logic

The observed increase in cytotoxicity with longer alkyl chains in orsellinates suggests a direct relationship between lipophilicity and biological activity. Increased lipophilicity can enhance the compound's ability to cross cell membranes.

G cluster_relationship Structure-Activity Relationship of Orsellinates AlkylChain Increased Alkyl Chain Length Lipophilicity Increased Lipophilicity AlkylChain->Lipophilicity Membrane Enhanced Membrane Permeability Lipophilicity->Membrane Activity Increased Cytotoxic Activity Membrane->Activity

References

Methodological & Application

Application Notes and Protocols for Ethyl Orsellinate In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethyl orsellinate is a naturally occurring phenolic compound, specifically an ester of orsellinic acid, commonly isolated from various lichen species.[1] As a secondary metabolite, it has garnered significant interest within the scientific community due to its diverse range of biological activities. Research has demonstrated its potential as an antibacterial, antitumor, antioxidant, and enzyme-inhibiting agent.[1] These properties make this compound a compelling candidate for further investigation in drug discovery and development.

This document provides detailed application notes and experimental protocols for a range of in vitro assays to evaluate the biological activities of this compound. The methodologies are compiled from various scientific studies to assist researchers, scientists, and drug development professionals in designing and executing their experiments.

Anticancer and Cytotoxic Activity

Application Note: The cytotoxic activity of this compound against various cancer cell lines is a key area of investigation. The Sulforhodamine B (SRB) assay is a common and reliable method for assessing cell density by measuring the cellular protein content of adherent cells. The brine shrimp lethality test (BST) serves as a preliminary, simple, and rapid screening method for general cytotoxicity and potential antitumor activity.[2][3]

Quantitative Data: Cytotoxicity of this compound
Assay TypeCell Line / OrganismIC50 / LC50Reference
SRB Assay HEp-2 (Larynx Carcinoma)31.2 µg/mL[4]
MCF7 (Breast Carcinoma)70.3 µg/mL[4]
786-0 (Kidney Carcinoma)47.5 µg/mL[4]
B16-F10 (Murine Melanoma)64.8 µg/mL[4]
Vero (Normal Monkey Kidney)28.1 µg/mL[4]
Brine Shrimp Lethality Artemia salina495 µM[4]

Note: The activity of orsellinates can increase with the elongation of the alkyl chain, which may be linked to increased lipophilicity.[5][6]

Experimental Protocols

1.1 Sulforhodamine B (SRB) Cytotoxicity Assay [5][6]

  • Cell Plating: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare various concentrations of this compound in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Discard the supernatant and fix the adherent cells by gently adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration that inhibits 50% of cell growth).

SRB_Assay_Workflow SRB Cytotoxicity Assay Workflow start_end start_end process process wash wash measure measure A Start: Seed cells in 96-well plate B Incubate (24h) for cell attachment A->B C Add this compound dilutions B->C D Incubate (48-72h) C->D E Fix cells with cold TCA D->E F Wash with water & Air Dry E->F G Stain with SRB solution F->G H Wash with 1% acetic acid & Air Dry G->H I Solubilize dye with Tris buffer H->I J Measure Absorbance at 510 nm I->J K End: Calculate IC50 J->K

SRB Cytotoxicity Assay Workflow

Antimicrobial Activity

Application Note: this compound has demonstrated activity against various microorganisms, including antibiotic-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[7] The agar well diffusion method is a widely used qualitative technique to screen for antimicrobial activity, while the broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]

Quantitative Data: Antimicrobial Activity of this compound
Assay MethodMicroorganismResultReference
Agar Diffusion MRSA13 mm inhibition zone[7]
General Various microorganismsMIC values in the range of 30–500 µg/mL[8]

Note: A synthetic derivative, ethyl 3,5-dibromoorsellinate, showed significantly enhanced activity against MRSA, with an inhibition zone of 30 mm.[7]

Experimental Protocols

2.1 Agar Well Diffusion Assay [8]

  • Culture Preparation: Culture pathogenic bacteria (e.g., S. aureus, E. faecium) in nutrient broth at 37°C for 18 hours.

  • Inoculum Standardization: Dilute the overnight culture with sterile 0.9% NaCl to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL).

  • Plate Inoculation: Spread 100 µL of the standardized bacterial suspension evenly onto the surface of a Mueller-Hinton agar plate using a sterile swab.

  • Well Creation: Aseptically punch wells (e.g., 8 mm in diameter) into the agar surface.

  • Sample Loading: Prepare a stock solution of this compound in DMSO. Add a defined volume (e.g., 50 µL) of the test compound solution into each well.

  • Controls: Use DMSO as a negative control and a standard antibiotic (e.g., kanamycin) as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the inhibition zone (in mm) around each well.

Agar_Well_Diffusion_Workflow Agar Well Diffusion Workflow start_end start_end prep prep process process measure measure A Start: Prepare standardized bacterial inoculum B Spread inoculum on Mueller-Hinton agar plate A->B C Create wells in the agar B->C D Load this compound & controls into wells C->D E Incubate plate at 37°C for 24h D->E F Measure diameter of the inhibition zone E->F G End: Compare results F->G

Agar Well Diffusion Workflow

2.2 Broth Microdilution Assay for MIC Determination [7]

  • Preparation: In a 96-well microtiter plate, add 50 µL of Mueller-Hinton broth to each well.

  • Serial Dilution: Add 50 µL of the this compound stock solution to the first well. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate. Discard 50 µL from the last well.

  • Inoculation: Add 50 µL of the standardized bacterial suspension (prepared as in the agar diffusion method but diluted in broth) to each well.

  • Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

Antioxidant Activity

Application Note: The antioxidant capacity of phenolic compounds like this compound is often evaluated by their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common, rapid, and simple spectrophotometric method for this purpose. The DPPH radical is a stable free radical that shows a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical form, resulting in a color change to yellow, which is measured by a decrease in absorbance at 517 nm.[9][10]

Quantitative Data: Antioxidant Activity of this compound
Assay TypeCompoundIC50 (mM)Reference
DPPH Scavenging This compound> 48.98*[9]
Orsellinic Acid20.37 ± 0.32[9]
Gallic Acid (Control)8.87 ± 0.12[9]

*Note: The study found that esterification of orsellinic acid to form alkyl orsellinates, including this compound, significantly reduced the radical-scavenging activity compared to the parent acid. Activity tended to increase with the elongation of the linear alkyl chain.[9][10]

Experimental Protocol

3.1 DPPH Radical Scavenging Assay [9]

  • DPPH Solution: Prepare a fresh 0.004% (w/v) solution of DPPH in methanol. Keep the solution protected from light.

  • Sample Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions at different concentrations.

  • Reaction Mixture: In a test tube or 96-well plate, add 1.0 mL of each this compound dilution to 2.0 mL of the DPPH solution.

  • Controls: Prepare a blank (methanol only) and a control (1.0 mL methanol + 2.0 mL DPPH solution). Use a standard antioxidant like gallic acid or ascorbic acid for comparison.

  • Incubation: Vortex the mixtures and incubate them in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] × 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

DPPH_Assay_Principle DPPH Antioxidant Assay Principle A DPPH• (Purple Radical) C DPPH-H (Yellow, Reduced) A->C + H• B This compound (Antioxidant, H-Donor) D This compound• (Oxidized Radical) B->D - H•

DPPH Antioxidant Assay Principle

Enzyme Inhibition Activity

Application Note: this compound and related compounds have been evaluated for their ability to inhibit enzymes such as alpha-glucosidase.[8] Alpha-glucosidase is a key enzyme involved in carbohydrate digestion, and its inhibition is a therapeutic target for managing type 2 diabetes. The assay measures the inhibitory effect of a compound on the enzyme's ability to hydrolyze a substrate, which in this case is p-nitrophenyl β-D-glucopyranoside (pNPG). The enzymatic reaction releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.

Experimental Protocol

4.1 Alpha-Glucosidase Inhibition Assay [8]

  • Reagent Preparation:

    • Enzyme Solution: Dissolve Saccharomyces cerevisiae α-glucosidase in 100 mM sodium phosphate buffer (pH 6.9) to a concentration of 0.2 U/mL.

    • Substrate Solution: Dissolve p-nitrophenyl β-D-glucopyranoside (pNPG) in the same buffer to a concentration of 5.0 mM.

    • Stop Solution: Prepare a 0.2 M sodium carbonate (Na₂CO₃) solution.

  • Pre-incubation: In a 96-well plate, add 50 µL of this compound solution (at various concentrations, dissolved in buffer/DMSO) to 50 µL of the α-glucosidase solution. Pre-incubate the mixture at 37°C for 20 minutes.

  • Enzymatic Reaction: Initiate the reaction by adding 40 µL of the pNPG substrate solution to the mixture.

  • Incubation: Incubate the reaction mixture at 37°C for 20 minutes.

  • Stopping the Reaction: Terminate the reaction by adding 130 µL of the 0.2 M Na₂CO₃ stop solution.

  • Controls:

    • Negative Control: Replace the inhibitor solution with buffer/DMSO.

    • Positive Control: Use a known inhibitor like acarbose.

    • Blank: Add the stop solution before the substrate.

  • Absorbance Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm.

  • Calculation: Calculate the percentage of inhibition and determine the IC50 value. Inhibition (%) = [(A_control - A_sample) / A_control] × 100

Enzyme_Inhibition_Workflow Enzyme Inhibition Assay Workflow start_end start_end process process reagent reagent measure measure stop stop A Start B Mix Enzyme (α-glucosidase) with This compound (Inhibitor) A->B C Pre-incubate at 37°C B->C D Add Substrate (pNPG) to start reaction C->D E Incubate at 37°C D->E F Add Stop Solution (Na2CO3) E->F G Measure Absorbance at 405 nm F->G H End: Calculate % Inhibition & IC50 G->H

Enzyme Inhibition Assay Workflow

Anti-inflammatory Activity

Application Note: While specific data for this compound is limited in the provided literature, general in vitro anti-inflammatory activity can be assessed through methods like the inhibition of protein denaturation. Inflammation can cause protein denaturation, and agents that can prevent this are considered to have potential anti-inflammatory properties.[11] Another common method is the membrane stabilization assay, which uses red blood cells (RBCs). The stabilization of the RBC membrane against heat-induced lysis is indicative of anti-inflammatory activity.[12]

Experimental Protocols

5.1 Inhibition of Protein (Albumin) Denaturation [11]

  • Reaction Mixture: Prepare a reaction mixture consisting of:

    • 0.2 mL of egg albumin (from a fresh hen's egg) or 1% bovine serum albumin (BSA).

    • 2.8 mL of phosphate-buffered saline (PBS), pH 7.4.

    • 2.0 mL of various concentrations of this compound.

  • Control: Prepare a control solution by mixing 2.0 mL of distilled water instead of the test sample. Use diclofenac sodium as a reference standard.

  • Incubation: Incubate all mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes to induce denaturation.

  • Cooling: After heating, cool the solutions to room temperature.

  • Turbidity Measurement: Measure the turbidity (absorbance) of the solutions at 660 nm.

  • Calculation: Calculate the percentage inhibition of denaturation using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] × 100

Protein_Denaturation_Workflow Protein Denaturation Assay Workflow start_end start_end process process reagent reagent measure measure heat heat A Start B Prepare reaction mixture: Albumin + PBS + this compound A->B C Incubate at 37°C B->C D Heat at 70°C to induce denaturation C->D E Cool to room temperature D->E F Measure turbidity at 660 nm E->F G End: Calculate % Inhibition F->G

Protein Denaturation Assay Workflow

References

Application Notes and Protocols for Cytotoxicity Assays with Ethyl Orsellinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing cytotoxicity assays with ethyl orsellinate, a naturally occurring phenolic compound with demonstrated antiproliferative properties. This document includes detailed experimental protocols for common cytotoxicity assays, a summary of reported cytotoxic activities, and a proposed signaling pathway for its mechanism of action.

Introduction to this compound

This compound is a derivative of orsellinic acid, a metabolite found in various lichens. It has garnered interest in the scientific community for its potential as an anticancer agent. Studies have shown that this compound exhibits cytotoxic effects against a range of cancer cell lines. This document outlines the methodologies to quantify the cytotoxic and antiproliferative effects of this compound in a laboratory setting.

Quantitative Data Summary

The cytotoxic activity of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance needed to inhibit a biological process by 50%. The following table summarizes the reported IC50 values for this compound against various cell lines.

Cell LineCell TypeIC50 (µg/mL)Reference
Hep-2Larynx Carcinoma31.2[1][2]
MCF-7Breast Cancer70.3[1][2]
786-0Kidney Carcinoma47.5[1][2]
B16-F10Murine Melanoma64.8[1][2]
VeroNon-cancerous kidney cells28.1[1][2]

Experimental Protocols

Two common and reliable methods for assessing cytotoxicity are the Sulforhodamine B (SRB) assay and the MTT assay. Both are colorimetric assays suitable for high-throughput screening.

Sulforhodamine B (SRB) Assay

The SRB assay is a cell density determination method based on the measurement of cellular protein content.

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well flat-bottom microtiter plates

  • Appropriate cell culture medium and serum

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank (medium only). Incubate for 48 hours.

  • Cell Fixation: Gently add 25 µL of cold 50% (w/v) TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour.

  • Washing: Carefully discard the supernatant and wash the plates five times with slow-running tap water. Remove excess water by tapping the plate on absorbent paper and allow it to air dry.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

MTT Assay

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

Materials:

  • This compound stock solution

  • 96-well flat-bottom microtiter plates

  • Appropriate cell culture medium and serum

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells as described in the SRB assay protocol.

  • Compound Treatment: Treat cells with serial dilutions of this compound as described in the SRB assay protocol.

  • MTT Incubation: After the 48-hour incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 150 µL of the solubilization solution to each well and shake the plate on an orbital shaker for 15 minutes to dissolve the crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm with a reference wavelength of 630 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Experimental Workflow and Signaling Pathways

Experimental Workflow

The general workflow for assessing the cytotoxicity of this compound is depicted below. This workflow starts with the preparation of the compound and cells, followed by the cytotoxicity assay and data analysis.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis prep_compound Prepare this compound Stock and Dilutions treatment Treat Cells with this compound prep_compound->treatment prep_cells Culture and Seed Cells in 96-well Plates prep_cells->treatment incubation Incubate for 48 hours treatment->incubation assay_step Perform SRB or MTT Assay incubation->assay_step read_absorbance Measure Absorbance assay_step->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Cytotoxicity Assay Workflow
Proposed Signaling Pathway for this compound-Induced Cytotoxicity

While the precise signaling pathway of this compound-induced cytotoxicity is not yet fully elucidated, many phenolic compounds are known to induce apoptosis, or programmed cell death. A plausible mechanism is the activation of the intrinsic apoptotic pathway, which is initiated by intracellular stress and converges on the mitochondria. The following diagram illustrates a proposed intrinsic apoptosis pathway that may be triggered by this compound.

proposed_pathway cluster_stimulus Inducing Stimulus cluster_mitochondria Mitochondrial Events cluster_apoptosome Apoptosome Formation cluster_execution Execution Phase ethyl_orsellinate This compound bax_bak Bax/Bak Activation ethyl_orsellinate->bax_bak induces mito_perm Mitochondrial Outer Membrane Permeabilization bax_bak->mito_perm cyto_c Cytochrome c Release mito_perm->cyto_c apaf1 Apaf-1 cyto_c->apaf1 binds apoptosome Apoptosome Assembly cyto_c->apoptosome caspase9 Pro-Caspase-9 apaf1->caspase9 recruits apaf1->apoptosome caspase9->apoptosome active_caspase9 Active Caspase-9 apoptosome->active_caspase9 caspase3 Pro-Caspase-3 active_caspase9->caspase3 activates active_caspase3 Active Caspase-3 caspase3->active_caspase3 apoptosis Apoptosis active_caspase3->apoptosis

Proposed Intrinsic Apoptosis Pathway

Conclusion

The protocols and data presented in these application notes provide a solid foundation for researchers to investigate the cytotoxic properties of this compound. The SRB and MTT assays are robust methods for determining the IC50 values and assessing the antiproliferative effects of this compound. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways involved in this compound-induced cell death.

References

Application Note & Protocol: Evaluating the Antimicrobial Activity of Ethyl Orsellinate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive protocol for testing the antimicrobial activity of Ethyl orsellinate, a naturally occurring phenolic compound derived from lichens.[1] The primary method detailed is the determination of the Minimum Inhibitory Concentration (MIC) using a broth microdilution assay, a standard quantitative technique for assessing antimicrobial efficacy.

Introduction

This compound is a common lichen metabolite with a range of reported biological activities, including antibacterial, antifungal, and antitumor properties.[1][2][3] As antibiotic resistance continues to be a major global health threat, the exploration of natural compounds like this compound for novel antimicrobial agents is of significant interest.[4] This application note outlines a standardized protocol to reliably determine its in vitro antimicrobial potency, facilitating the comparison of results across different studies and providing a foundation for further development. While this compound itself has shown some activity, particularly against Staphylococcus aureus, synthetic modifications, such as bromination, have been shown to significantly enhance its antibacterial efficacy.[4][5]

Quantitative Data Summary

The antimicrobial activity of this compound and its derivatives has been evaluated against various microorganisms. The data below is compiled from published literature to provide a baseline for expected activity.

CompoundTest OrganismMethodResultReference
This compoundMethicillin-Resistant S. aureus (MRSA)Agar Diffusion13 mm inhibition zone[4][5]
This compoundVarious MicroorganismsMIC Assay30-500 µg/mL[6]
Ethyl 3,5-dibromoorsellinateMethicillin-Resistant S. aureus (MRSA)Agar Diffusion30 mm inhibition zone[5]
Ethyl 3,5-dibromoorsellinateMethicillin-Resistant S. aureus (MRSA)MIC Assay4 µg/mL[4][5]
n-Propyl, n-Pentyl, n-Hexyl orsellinatesS. aureus, X. campestris, R. solanacearumMIC Assay7.8-62.5 µg/mL[7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol details the broth microdilution method for determining the MIC of this compound against a target bacterial strain, following guidelines adapted from the Clinical and Laboratory Standards Institute (CLSI).[8]

Materials and Reagents
  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • 96-well flat-bottom microtiter plates, sterile

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate liquid growth medium

  • Bacterial strain(s) of interest (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Saline solution (0.85%), sterile

  • McFarland turbidity standard (0.5)

  • Positive control antibiotic (e.g., Kanamycin, Ampicillin)

  • Multichannel pipette and sterile tips

  • Incubator (37°C)

Preparation of Stock Solutions
  • Compound Stock: Prepare a 10 mg/mL stock solution of this compound by dissolving the powder in sterile DMSO.[1][3] Vortex until fully dissolved. Note: The final concentration of DMSO in the assay wells should not exceed 1% to avoid impacting microbial growth.

  • Control Stock: Prepare a stock solution of the positive control antibiotic in its recommended solvent.

Preparation of Microbial Inoculum
  • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.

  • Dilute this standardized suspension in the test broth (e.g., CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9]

Broth Microdilution Procedure
  • Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Add 100 µL of the this compound stock solution to the first well of a row (e.g., Row A, Well 1). This creates a 1:2 dilution.

  • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row to the 10th well. Discard 100 µL from the 10th well. Wells 11 and 12 will serve as controls.

  • Repeat the process for the positive control antibiotic in a separate row.

  • Add 100 µL of the diluted bacterial inoculum (prepared in Section 3.3) to each well from 1 to 11. The final volume in these wells will be 200 µL.

  • Controls:

    • Well 11 (Growth Control): Contains 100 µL of broth and 100 µL of the inoculum.

    • Well 12 (Sterility Control): Contains 200 µL of sterile broth only.

  • Seal the plate and incubate at 37°C for 16-24 hours.[9]

Determination of MIC

After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is defined as the lowest concentration of this compound at which there is no visible growth.[9]

Visualizations: Workflow and Proposed Mechanism

The following diagrams illustrate the experimental workflow and a potential mechanism of action for this compound derivatives.

experimental_workflow prep_stock Prepare 10 mg/mL This compound Stock in DMSO serial_dilute Perform 2-Fold Serial Dilution in 96-Well Plate prep_stock->serial_dilute prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland & Dilute) inoculate Inoculate Wells with Bacteria (Final: 5x10^5 CFU/mL) prep_inoculum->inoculate serial_dilute->inoculate incubate Incubate Plate at 37°C for 16-24 hours inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic

Caption: Experimental workflow for MIC determination.

mechanism_of_action cluster_pbp MRSA Cell Wall Synthesis Machinery compound This compound Derivative pbp2a Penicillin-Binding Protein 2A (PBP2A) compound->pbp2a Binds to tg_domain Transglycosylase Domain tp_domain Transpeptidase Domain inhibition Inhibition pbp2a->inhibition cell_wall Peptidoglycan Cell Wall Synthesis tg_domain->cell_wall Catalyzes tp_domain->cell_wall Catalyzes bacterial_death Bacterial Cell Lysis / Death cell_wall->bacterial_death Failure leads to inhibition->cell_wall Blocks

Caption: Proposed mechanism for an this compound derivative.[4][5]

References

Application Note: Quantification of Ethyl Orsellinate Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethyl orsellinate, the ethyl ester of orsellinic acid, is a naturally occurring phenolic compound found in various lichens.[1] It has garnered significant interest in the pharmaceutical and cosmeceutical industries due to its diverse biological activities, including antiproliferative, antibacterial, and antioxidant properties.[1][2] Accurate and precise quantification of this compound is crucial for quality control of raw materials, standardization of extracts, and in various stages of drug development and research.

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound. The described protocol is suitable for researchers, scientists, and drug development professionals requiring a reliable analytical method for this compound.

Principle

The method employs a reverse-phase C18 column to separate this compound from other components in the sample matrix. A gradient elution with a mobile phase consisting of acetonitrile and acidified water allows for efficient separation. The quantification is achieved by detecting the analyte using a UV-Vis detector set at 280 nm, a wavelength where this compound exhibits significant absorbance.[3][4] The concentration of this compound in a sample is determined by comparing its peak area to a calibration curve generated from analytical standards of known concentrations.

Experimental Workflow

HPLC Analysis Workflow for this compound cluster_results Results Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Peak_Integration->Quantification Calibration_Curve->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the HPLC quantification of this compound.

Materials and Reagents

  • This compound analytical standard: (Purity ≥ 98%)

  • Acetonitrile: HPLC grade

  • Water: HPLC grade or ultrapure water

  • Acetic Acid: Glacial, analytical grade

  • Methanol: HPLC grade (for sample and standard preparation)

  • Sample: Plant extract, reaction mixture, or other relevant matrix containing this compound.

Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: Kromasil-C18 (4.6 mm x 250 mm, 5 µm) or equivalent.[3][4]

  • Mobile Phase A: 1% Acetic Acid in Water (v/v)

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min[3][4]

  • Column Temperature: 25 °C[3][4]

  • Detection Wavelength: 280 nm[3][4]

  • Injection Volume: 10 µL

  • Gradient Elution Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 90 10
    20.0 50 50
    25.0 10 90
    30.0 10 90
    30.1 90 10

    | 35.0 | 90 | 10 |

Experimental Protocols

3.1 Preparation of Standard Stock Solution (1000 µg/mL)

  • Accurately weigh 10 mg of this compound analytical standard into a 10 mL volumetric flask.

  • Dissolve the standard in methanol and make up the volume to the mark.

  • Sonicate for 5 minutes to ensure complete dissolution. This is the stock solution.

3.2 Preparation of Working Standard Solutions

  • Perform serial dilutions of the stock solution with methanol to prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Filter each working standard solution through a 0.45 µm syringe filter before injection.

3.3 Sample Preparation

The following is a general procedure for a solid plant extract. The protocol may need to be adapted based on the specific sample matrix.

  • Accurately weigh approximately 100 mg of the dried and powdered sample into a 10 mL centrifuge tube.

  • Add 5 mL of methanol to the tube.

  • Vortex for 1 minute, followed by sonication in an ultrasonic bath for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • If the expected concentration of this compound is high, dilute the sample with methanol to fall within the calibration curve range.

3.4 Construction of the Calibration Curve

  • Inject 10 µL of each working standard solution into the HPLC system.

  • Record the peak area for this compound at its characteristic retention time.

  • Plot a graph of peak area versus the corresponding concentration of the standard solutions.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.999 for a good linearity.[3][4]

3.5 Sample Analysis and Quantification

  • Inject 10 µL of the prepared sample solution into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Record the peak area of the this compound peak in the sample.

  • Calculate the concentration of this compound in the sample using the linear regression equation obtained from the calibration curve.

Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope

The final concentration in the original sample should be calculated considering any dilution factors.

Method Validation Summary

The described HPLC method was validated for linearity, precision, and accuracy. The results are summarized in the table below.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (R²) > 0.999[3][4]
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (RSD %) < 2.3%[3][4]
Recovery (%) 95.30% - 102.9%[3]

Note: LOD and LOQ are estimated based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

Conclusion

The HPLC method detailed in this application note is simple, rapid, and reliable for the quantification of this compound in various samples.[3] The method exhibits excellent linearity, precision, and accuracy, making it suitable for routine quality control and research applications.

References

Application Notes & Protocols: Ethyl Orsellinate as a Standard in Bioassay Dereplication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using ethyl orsellinate as a standard in bioassay dereplication workflows. This compound, a naturally occurring phenolic compound found in lichens, exhibits a range of biological activities, making it an ideal candidate for a reference standard in antibacterial, anticancer, and antioxidant bioassays.[1] Its well-defined chemical structure and known bioactivity profile facilitate the rapid identification and prioritization of novel bioactive compounds from natural product extracts.

Introduction to this compound and Dereplication

Natural product drug discovery relies on the efficient identification of novel bioactive compounds. A significant challenge in this process is the repeated isolation of known compounds, a time-consuming and costly endeavor. Dereplication is a crucial step that aims to rapidly identify known compounds in a complex mixture, such as a natural product extract, at an early stage of the discovery pipeline.[2][3] This allows researchers to focus their efforts on genuinely novel and promising leads.

This compound serves as a valuable tool in this process. By incorporating it as a standard in bioassays, researchers can:

  • Validate Assay Performance: Confirm that the bioassay is performing as expected by observing the anticipated activity of the this compound standard.

  • Normalize and Compare Results: Use the activity of this compound as a benchmark to compare the potency of unknown compounds or extracts.

  • Aid in Dereplication: The known bioactivity profile of this compound can be used in conjunction with analytical data (e.g., LC-MS, NMR) to quickly identify its presence in an extract, thereby avoiding its redundant isolation and characterization.[1]

Quantitative Bioactivity Data for this compound

The following tables summarize the known quantitative bioactivity data for this compound across various assays. This information is critical for its use as a standard.

Table 1: Anticancer Activity of this compound [4][5][6]

Cell LineCancer TypeIC50 (µg/mL)
Hep-2Larynx Carcinoma31.2
MCF-7Breast Cancer70.3
786-0Kidney Carcinoma47.5
B16-F10Murine Melanoma64.8
Vero (non-cancerous)Monkey Kidney28.1

Table 2: Antibacterial Activity of this compound [7][8]

Bacterial StrainActivity
Methicillin-Resistant Staphylococcus aureus (MRSA)Inhibition zone of 13 mm

Table 3: Antioxidant Activity of this compound [5][8][9]

AssayIC50 (mM)
DPPH Radical Scavenging48.98 ± 0.90 to 167.25 ± 0.23

Table 4: Cytotoxic Activity of this compound [5][6][10]

OrganismLC50 (µM)
Artemia salina (Brine Shrimp)495

Experimental Protocols

The following are detailed protocols for key bioassays where this compound can be used as a standard.

Protocol for Antibacterial Susceptibility Testing (Agar Well Diffusion Method)

This protocol is adapted from established methods for determining the antibacterial activity of compounds.[1][7]

Materials:

  • This compound (99.65% purity)[5]

  • Bacterial strains (e.g., MRSA, S. aureus ATCC 25923)

  • Mueller-Hinton Agar (MHA)

  • Nutrient Broth

  • Dimethyl sulfoxide (DMSO)

  • Sterile 0.9% NaCl solution

  • Sterile petri dishes, swabs, and micropipette tips

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the pathogenic bacteria in Nutrient Broth at 37°C overnight with shaking.

    • Dilute the bacterial cultures with sterile 0.9% NaCl to a concentration of 1 × 10⁸ CFU/mL.

  • Preparation of Agar Plates:

    • Spread the diluted bacterial culture evenly onto the surface of MHA plates using a sterile swab.

    • Allow the plates to dry for a few minutes.

  • Preparation of this compound Standard:

    • Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).

  • Assay Procedure:

    • Create wells (e.g., 6 mm in diameter) in the agar plates using a sterile cork borer.

    • Add a defined volume (e.g., 50 µL) of the this compound stock solution to a designated well. This serves as the positive control.

    • Add the same volume of test compounds or extracts to other wells.

    • Add DMSO to one well as a negative control.

    • Incubate the plates at 37°C for 16-18 hours.

  • Data Analysis:

    • Measure the diameter of the inhibition zone (in mm) around each well.

    • Compare the inhibition zone of the test samples to that of the this compound standard.

Protocol for Anticancer Activity (Sulforhodamine B Assay)

This protocol is a widely used method for assessing cytotoxicity in cancer cell lines.[11][12][13][14][15]

Materials:

  • This compound

  • Cancer cell lines (e.g., Hep-2, MCF-7)

  • Complete cell culture medium

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Plating:

    • Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound and test compounds in complete cell culture medium.

    • Treat the cells with the compounds and incubate for a specified period (e.g., 48 hours). Include wells with untreated cells (negative control) and wells with a known anticancer drug (positive control).

  • Cell Fixation:

    • Gently remove the medium and fix the cells by adding cold 10% (w/v) TCA to each well.

    • Incubate at 4°C for 1 hour.

    • Wash the plates several times with water and allow them to air dry.

  • SRB Staining:

    • Add SRB solution to each well and incubate at room temperature for 30 minutes.

    • Remove the SRB solution and wash the plates with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plates to air dry.

  • Absorbance Measurement:

    • Add Tris base solution to each well to solubilize the bound dye.

    • Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration.

    • Determine the IC50 value for this compound and the test compounds.

Protocol for Antioxidant Activity (DPPH Radical Scavenging Assay)

This protocol measures the free radical scavenging activity of a compound.[5][8]

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • 96-well plates or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH Solution:

    • Prepare a fresh 0.004% (w/v) solution of DPPH in methanol or ethanol.

  • Preparation of this compound Standard:

    • Prepare a stock solution of this compound in methanol.

    • Prepare serial dilutions of the stock solution.

  • Assay Procedure:

    • Add a specific volume of the this compound solution (or test compound) to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • A blank sample should be prepared containing only the solvent and DPPH solution.

  • Absorbance Measurement:

    • Measure the absorbance of the solutions at 517 nm.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value.

Dereplication Workflow

The following diagram illustrates a typical dereplication workflow incorporating bioassays with this compound as a standard.

Dereplication_Workflow cluster_0 Natural Product Extract cluster_1 Bioassay Screening cluster_2 Analytical Dereplication cluster_3 Decision cluster_4 Outcome NP_Extract Crude Extract Bioassay Bioassay (e.g., Antibacterial, Anticancer) with this compound Standard NP_Extract->Bioassay Screen for Activity LCMS LC-MS Analysis Bioassay->LCMS Active Extracts NMR NMR Analysis LCMS->NMR Further Characterization Database Database Comparison (e.g., AntiBase, DNP) NMR->Database Decision Known or Novel? Database->Decision Known Known Compound (e.g., this compound) -> Deprioritize Decision->Known Match Found Novel Novel Bioactive Compound -> Prioritize for Isolation Decision->Novel No Match

Caption: Dereplication workflow for natural product discovery.

Signaling Pathway

While the precise signaling pathway modulated by this compound leading to apoptosis in cancer cells is not yet fully elucidated, many polyphenolic compounds are known to induce apoptosis through the intrinsic (mitochondrial) pathway.[2][4][7][10][16] The following diagram illustrates a representative apoptosis signaling pathway that could be triggered by compounds like this compound.

Apoptosis_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion EthylOrsellinate This compound Bax Bax (Pro-apoptotic) EthylOrsellinate->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) EthylOrsellinate->Bcl2 Inhibits CytochromeC Cytochrome c Bax->CytochromeC Promotes Release Bcl2->CytochromeC Inhibits Release Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Preparation of Ethyl Orsellinate Stock Solutions for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of ethyl orsellinate stock solutions intended for in vitro and in vivo preclinical research. This compound, a naturally occurring phenolic compound, has demonstrated notable antiproliferative and cytotoxic activities against various cancer cell lines, making it a compound of interest for drug development. Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results.

Data Presentation: Physicochemical Properties and Solubility

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective use in experimental settings. The following table summarizes key data for the preparation of stock solutions.

ParameterValueReference
Molecular Formula C₁₀H₁₂O₄[1]
Molecular Weight 196.2 g/mol [1]
Appearance Crystalline solid[1]
Purity ≥95%[1]
Solubility in DMF 20 mg/mL[1]
Solubility in DMSO 20 mg/mL[1]
Solubility in Ethanol 10 mg/mL[1]
Solubility in PBS (pH 7.2) 0.1 mg/mL[1]
Storage of Solid -20°C[1]
Stock Solution Storage -20°C for several months, -80°C for up to 6 months. It is recommended to prepare fresh solutions for use.[2][3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO for In Vitro Assays

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), suitable for most in vitro cell-based assays.

Materials:

  • This compound (powder)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Determine the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, calculate the required mass using the following formula:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mM x (1/1000) L x 196.2 g/mol = 1.962 mg

  • Weighing the compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh 1.962 mg of this compound powder into the tube.

  • Dissolving the compound:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.

    • Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. If necessary, gentle warming (e.g., in a 37°C water bath) or sonication can aid dissolution.[4]

  • Sterilization and Storage:

    • The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. If necessary, the solution can be sterilized by filtration through a 0.22 µm syringe filter compatible with DMSO.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[3]

Note on DMSO Concentration in Cell Culture: It is crucial to maintain a final DMSO concentration in the cell culture medium that is non-toxic to the cells, typically below 0.5%, with 0.1% being preferable to avoid solvent effects.[4][5]

Protocol 2: Preparation of Working Solutions for In Vitro Cytotoxicity Assays

This protocol outlines the preparation of serial dilutions of the this compound stock solution for determining its cytotoxic effects on cancer cell lines.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Complete cell culture medium appropriate for the cell line being used

  • Sterile microcentrifuge tubes or a 96-well plate for dilutions

  • Pipettes and sterile filter tips

Procedure:

  • Prepare the highest concentration working solution:

    • Determine the highest concentration of this compound to be tested (e.g., 100 µM).

    • To prepare 1 mL of a 100 µM working solution, dilute the 10 mM stock solution 1:100 in complete cell culture medium.

      • Add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed complete cell culture medium. Mix well by gentle pipetting. This will result in a final DMSO concentration of 1%. Further dilution will lower the DMSO concentration.

  • Perform serial dilutions:

    • To create a series of decreasing concentrations, perform serial dilutions from the highest concentration working solution. For a 2-fold serial dilution:

      • Add 500 µL of complete cell culture medium to several sterile tubes.

      • Transfer 500 µL from the 100 µM working solution to the first tube, mix well. This creates a 50 µM solution.

      • Transfer 500 µL from the 50 µM solution to the next tube, mix well, to get a 25 µM solution, and so on.

  • Vehicle Control:

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound tested, but without the compound. This is essential to account for any effects of the solvent on cell viability.

Mandatory Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Cytotoxicity Assay weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve dilute Dilute Stock in Media dissolve->dilute 10 mM Stock serial_dilute Serial Dilutions dilute->serial_dilute treat Treat Cells serial_dilute->treat incubate Incubate treat->incubate measure Measure Viability incubate->measure

Caption: Experimental workflow for preparing this compound solutions and performing cytotoxicity assays.

signaling_pathway Ethyl_Orsellinate This compound Cell_Membrane Cell Membrane Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Ethyl_Orsellinate->Cell_Cycle_Arrest ROS Increased ROS Mitochondrial_Pathway Mitochondrial Pathway ROS->Mitochondrial_Pathway Caspase_Activation Caspase Activation Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Proliferation_Inhibition Inhibition of Proliferation Cell_Cycle_Arrest->Proliferation_Inhibition

Caption: Postulated signaling pathway for the antiproliferative effects of this compound.

References

Troubleshooting & Optimization

Improving the solubility of Ethyl orsellinate for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ethyl Orsellinate in Cell Culture

This guide provides researchers, scientists, and drug development professionals with essential information for effectively using this compound in cell culture experiments, with a focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and why is its solubility a challenge?

This compound is a naturally occurring phenolic compound derived from lichens, known for its antiproliferative and antitumor activities.[1][2][3] Like many bioactive organic compounds, it is hydrophobic, meaning it has poor solubility in aqueous solutions like cell culture media.[4] This can lead to precipitation, making it difficult to achieve accurate and reproducible concentrations for in vitro assays.

Q2: My this compound precipitated after I added the DMSO stock to my cell culture medium. What should I do?

Precipitation upon dilution of a DMSO stock into aqueous media is a common issue with hydrophobic compounds.[4][5]

  • Immediate Steps: If a precipitate forms, you can try to redissolve it by gently vortexing the medium, sonicating it for a few minutes, or warming the solution briefly in a 37°C water bath.[5][6] Ensure the compound is fully redissolved before adding it to your cells to avoid inaccurate dosing and non-specific toxicity.[6]

  • Preventative Measures:

    • Slow Dilution: Add the stock solution drop-by-drop into pre-warmed (37°C) cell culture medium while gently swirling the tube.[6]

    • Lower Concentration: The final concentration of this compound may be exceeding its solubility limit in the media. Try working with a lower final concentration.

    • Check Solvent Percentage: Ensure the final percentage of your organic solvent is as low as possible.

Q3: What is the maximum concentration of Dimethyl Sulfoxide (DMSO) that my cells can tolerate?

The tolerance to DMSO is cell-line specific.

  • General Guideline: Most cell lines can tolerate a final DMSO concentration of 0.5% without severe cytotoxicity.[7] A concentration of 0.1% is often preferred to minimize any potential solvent-induced effects.[6][7]

  • Sensitive Cells: Primary cell cultures are typically more sensitive to solvents.[7]

  • Crucial Control: It is critical to run a vehicle control experiment (media with the same final concentration of DMSO but without this compound) to determine the effect of the solvent on your specific cell line and assay.[5][8]

Q4: Can I use a solvent other than DMSO to dissolve this compound?

Yes, other organic solvents can be used. This compound is also soluble in ethanol, methanol, and Dimethylformamide (DMF).[2][3] However, the cytotoxicity of any solvent must be evaluated for your specific experimental conditions.[9] For example, while some compounds are highly soluble in dimethylacetamide, it can be extremely cytotoxic to certain cell lines like MCF-7.[10]

Q5: How should I prepare and store my this compound stock solution?

Proper preparation and storage are key to maintaining the compound's stability and activity.

  • Preparation: To aid dissolution when making a high-concentration stock, you can warm the tube to 37°C and use an ultrasonic bath for a short period.[11] Always use fresh, high-quality DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the product.[1][12]

  • Storage: Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[5] Store these aliquots at -20°C for up to one month or at -80°C for up to six months.[1][12]

Solubility Data

The following table summarizes the reported solubility of this compound in various solvents. This data should be used as a starting point for preparing stock solutions.

SolventConcentrationNotes
DMSO 100 mg/mLRequires sonication.[1][13]
39 mg/mLUse fresh, non-hygroscopic DMSO.[12]
20 mg/mL
DMF 20 mg/mL
Ethanol 10 mg/mL
PBS (pH 7.2) 0.1 mg/mLDemonstrates very low aqueous solubility.[3]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
  • Weigh Compound: Accurately weigh the required amount of this compound powder (Molecular Weight: 196.2 g/mol ) in a sterile microcentrifuge tube or glass vial. For example, to make 1 mL of a 100 mM stock, weigh 19.62 mg.

  • Add Solvent: Add the calculated volume of high-purity, sterile DMSO. For the example above, add 1 mL of DMSO.

  • Dissolve: Vortex the solution thoroughly. If the compound does not fully dissolve, place the tube in a 37°C water bath or an ultrasonic bath for several minutes until the solution is clear.[11]

  • Sterilize (Optional): If needed, the concentrated stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Store: Aliquot the stock solution into sterile cryovials to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (≤1 month) or -80°C for long-term storage (≤6 months).[1][5][12]

Protocol 2: Preparation of a Final Working Solution in Cell Culture Medium

This protocol is designed to minimize precipitation when diluting the hydrophobic compound into an aqueous medium.

  • Pre-warm Medium: Warm the required volume of complete cell culture medium to 37°C in a sterile conical tube.

  • Calculate Dilution: Determine the volume of stock solution needed to achieve your target final concentration. Ensure the final DMSO concentration will be at a non-toxic level (e.g., ≤ 0.5%). For example, to make 10 mL of a 100 µM working solution from a 100 mM stock, you would perform a 1:1000 dilution, adding 10 µL of stock to 10 mL of medium. The final DMSO concentration would be 0.1%.

  • Perform Dilution: While gently swirling the conical tube of warmed medium, add the calculated volume of the stock solution dropwise. This gradual introduction helps prevent the compound from immediately precipitating.[6]

  • Final Mix: Cap the tube and mix gently by inverting it several times. Visually inspect the solution for any signs of precipitation.

  • Use Immediately: Use the freshly prepared working solution to treat your cells as soon as possible. Do not store diluted aqueous solutions of this compound.

Visualized Workflows and Logic

experimental_workflow Experimental Workflow for this compound Treatment start Start weigh 1. Weigh this compound Powder start->weigh add_dmso 2. Add Sterile DMSO weigh->add_dmso dissolve 3. Dissolve Compound (Vortex / Sonicate / Warm) add_dmso->dissolve store 4. Aliquot and Store Stock Solution (-80°C) dissolve->store prepare_media 5. Pre-warm Cell Culture Medium (37°C) dissolve->prepare_media For immediate use store->prepare_media For new experiment dilute 6. Dilute Stock into Medium (Dropwise) prepare_media->dilute treat_cells 7. Add Working Solution to Cells dilute->treat_cells end End treat_cells->end troubleshooting_logic Troubleshooting Precipitation Issues action action solution solution start Start: Precipitation Observed in Medium redissolve Action: Gently warm (37°C) and/or sonicate the medium. start->redissolve check_conc Is final DMSO concentration > 0.5%? reduce_dmso Action: Reduce stock volume. Make a more dilute stock if needed. check_conc->reduce_dmso Yes lower_conc Action: Lower the final concentration of this compound. check_conc->lower_conc No check_dissolved Did precipitate re-dissolve with vortex/warming? check_dissolved->check_conc No proceed Proceed with Experiment check_dissolved->proceed Yes remake Action: Remake solution. Add stock slowly to warmed medium. reduce_dmso->remake redissolve->check_dissolved lower_conc->remake

References

Addressing Ethyl orsellinate stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing ethyl orsellinate, its stability in aqueous solutions is a critical factor for experimental success and data reproducibility. This technical support center provides troubleshooting guidance and frequently asked questions to address common stability challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned a yellow/brown color. What is happening?

A1: The discoloration of your this compound solution is likely due to oxidation. Phenolic compounds, especially those with multiple hydroxyl groups like this compound, are susceptible to oxidation when exposed to air and/or light. This process can be accelerated at higher pH values (alkaline conditions).

Q2: I'm observing precipitation in my aqueous this compound solution. Why is this occurring?

A2: Precipitation can occur for a few reasons:

  • Low Solubility: this compound has limited solubility in purely aqueous solutions. If the concentration exceeds its solubility limit, it will precipitate.

  • Degradation: The degradation products of this compound, such as orsellinic acid formed from hydrolysis, may have different solubility profiles and could precipitate out of solution.

  • pH Changes: The solubility of phenolic compounds can be pH-dependent. A shift in the pH of your solution could decrease the solubility of this compound or its degradation products.

Q3: I suspect my this compound is degrading. What are the likely degradation pathways?

A3: The two primary degradation pathways for this compound in aqueous solutions are:

  • Hydrolysis: The ethyl ester group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This process cleaves the ester bond, yielding orsellinic acid and ethanol.

  • Oxidation: The dihydroxy phenol structure is prone to oxidation, leading to the formation of colored quinone-type compounds. This can be initiated by dissolved oxygen, light, or trace metal ions.

Q4: How can I prepare a stable aqueous solution of this compound for my experiments?

A4: To enhance stability, consider the following:

  • Use Co-solvents: Since this compound is more soluble in organic solvents, preparing a stock solution in DMSO, ethanol, or methanol and then diluting it into your aqueous buffer is recommended.[1]

  • Control pH: Maintain the pH of your aqueous solution in the slightly acidic to neutral range (ideally pH 4-6), as phenolic esters are generally more stable under these conditions.[2] Avoid alkaline conditions.

  • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.

  • Degas Solvents: To minimize oxidation, you can degas your aqueous buffer before preparing the solution.

  • Store at Low Temperatures: Store your solutions at refrigerated (2-8 °C) or frozen (-20 °C) temperatures to slow down degradation kinetics.

Q5: What is the expected shelf-life of an this compound solution?

A5: The shelf-life is highly dependent on the solution's composition (co-solvents, pH), storage conditions (temperature, light exposure), and concentration. For long-term storage, it is recommended to store as a stock solution in an organic solvent at -20°C or below. For aqueous working solutions, fresh preparation is ideal. A preliminary stability study under your specific experimental conditions is highly recommended to determine its viability over time.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Solution Discoloration (Yellowing/Browning) Oxidation of the phenolic rings.- Prepare fresh solutions. - Store solutions protected from light. - Use degassed buffers. - Work under an inert atmosphere (e.g., nitrogen) if highly sensitive.
Precipitation - Exceeded solubility limit. - Degradation to less soluble products. - pH shift affecting solubility.- Lower the concentration of this compound. - Increase the percentage of co-solvent (e.g., DMSO, ethanol). - Ensure the pH of the solution is maintained with a suitable buffer.
Loss of Potency / Inconsistent Results Chemical degradation (hydrolysis and/or oxidation).- Confirm the identity and purity of your starting material. - Prepare fresh working solutions for each experiment. - Conduct a forced degradation study to understand stability under your conditions. - Use a stability-indicating analytical method (e.g., HPLC) to monitor concentration.
Unexpected Peaks in HPLC Analysis Degradation products.- Characterize the degradation products using techniques like LC-MS. - Adjust solution preparation and storage conditions to minimize degradation. - Ensure your HPLC method can resolve the parent compound from its degradants.

Data Presentation

Table 1: Qualitative Stability Profile of this compound in Aqueous Solutions

This table summarizes the expected stability based on the general behavior of similar phenolic esters.

Condition Parameter Expected Stability Primary Degradation Pathway
pH Acidic (pH < 4)ModerateAcid-catalyzed hydrolysis
Neutral (pH 6-7)GoodSlow oxidation and hydrolysis
Alkaline (pH > 8)PoorBase-catalyzed hydrolysis and rapid oxidation
Temperature -20°C (in organic solvent)ExcellentMinimal degradation
2-8°CGoodSlow degradation
Room Temperature (20-25°C)Fair to PoorIncreased rate of hydrolysis and oxidation
Elevated Temperature (>40°C)Very PoorAccelerated degradation
Light Exposed to UV/Visible LightPoorPhotodegradation/Photo-oxidation
Protected from LightGoodBaseline degradation rate for given pH/temp

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.

1. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or acetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 column

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in methanol or DMSO to prepare a stock solution of known concentration (e.g., 1 mg/mL).

3. Forced Degradation Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 30 min, 1, 2, 4 hours). Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature, protected from light, for a specified time (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation: Incubate an aliquot of the stock solution (in a sealed vial) in an oven at a set temperature (e.g., 60°C) for a specified time.

  • Photodegradation: Expose an aliquot of the stock solution in a quartz cuvette or a clear glass vial to a photostability chamber or direct sunlight for a specified duration. A dark control should be run in parallel.

4. Sample Analysis:

  • At each time point, withdraw a sample, dilute it to a suitable concentration with the mobile phase, and analyze by a validated stability-indicating HPLC method.

  • An example of a suitable HPLC method could involve a C18 column with a gradient elution of acetonitrile and water containing 0.1% formic acid, with UV detection at 280 nm.[3]

5. Data Evaluation:

  • Calculate the percentage of this compound remaining at each time point compared to a non-degraded control.

  • Observe the formation of degradation peaks in the chromatograms.

Visualizations

cluster_degradation Potential Degradation Pathways EthylOrsellinate This compound OrsellinicAcid Orsellinic Acid + Ethanol EthylOrsellinate->OrsellinicAcid Hydrolysis (Acid/Base Catalyzed) Quinone Quinone-type Oxidation Products EthylOrsellinate->Quinone Oxidation (O2, Light, High pH)

Caption: Potential degradation pathways of this compound.

cluster_workflow Experimental Workflow for Stability Assessment PrepStock Prepare Stock Solution (e.g., 1 mg/mL in DMSO) ForcedDeg Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) PrepStock->ForcedDeg Sampling Sample at Time Points ForcedDeg->Sampling HPLC Analyze by Stability-Indicating HPLC Method Sampling->HPLC Data Calculate % Remaining & Identify Degradants HPLC->Data

Caption: Workflow for a forced degradation study.

cluster_troubleshooting Troubleshooting Unstable Solutions result result start Solution Unstable? is_color Discoloration? start->is_color Yes stable Solution is Stable start->stable No is_precipitate Precipitation? is_color->is_precipitate No protect_light Protect from Light Use Degassed Buffer is_color->protect_light Yes is_loss Loss of Potency? is_precipitate->is_loss No check_sol Check pH & Solubility Lower Concentration is_precipitate->check_sol Yes fresh_sol Prepare Fresh Solution Use Buffered System is_loss->fresh_sol Yes is_loss->stable No

Caption: Decision tree for troubleshooting stability issues.

References

Technical Support Center: Troubleshooting Ethyl Orsellinate Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference from Ethyl orsellinate in your biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assay?

This compound is a phenolic compound, a class of molecules known for a range of biological activities, including antioxidant, antimicrobial, and antiproliferative effects.[1] Due to its chemical structure, it can interfere with biochemical assays in several ways:

  • Light Absorbance: It absorbs ultraviolet (UV) light, which can interfere with absorbance-based assays.

  • Intrinsic Fluorescence: As a phenolic compound, it may exhibit intrinsic fluorescence, leading to high background in fluorescence-based assays.

  • Non-specific Inhibition: Phenolic compounds can sometimes act as promiscuous inhibitors, meaning they may non-specifically inhibit a variety of enzymes, potentially through aggregation.

  • Reactivity: The phenolic hydroxyl groups can be reactive and may interact with assay components.

Q2: My absorbance-based assay is showing unexpectedly high background when I test this compound. What could be the cause?

This is likely due to the intrinsic UV absorbance of this compound. It is reported to have absorbance maxima at approximately 217, 265, and 302 nm. If your assay measures changes in absorbance near these wavelengths, the compound itself will contribute to the signal.

Q3: I'm observing high background fluorescence in my assay when this compound is present. Is the compound fluorescent?

Q4: Could this compound be non-specifically inhibiting my enzyme of interest?

Yes, this is a possibility. Phenolic compounds have been reported to act as promiscuous inhibitors, often by forming aggregates that sequester the enzyme. This can lead to what appears to be specific inhibition, but is actually an artifact of the compound's physical properties in the assay buffer.

Troubleshooting Guides

Issue 1: High Background in Absorbance-Based Assays

Symptoms:

  • Blank wells containing only buffer and this compound show high absorbance values.

  • The dynamic range of the assay is reduced.

Troubleshooting Workflow:

start High background in absorbance assay step1 Run a compound-only control (buffer + this compound) start->step1 step2 Does the control have high absorbance? step1->step2 step3 Subtract the absorbance of the compound-only control from all experimental wells step2->step3 Yes step7 Issue is not due to compound absorbance. Investigate other causes. step2->step7 No step4 Is the background still high or variable? step3->step4 step5 Consider using an assay with a different detection wavelength (e.g., in the visible range) step4->step5 Yes step6 Problem likely resolved. Continue with corrected data. step4->step6 No step5->step6

Caption: Troubleshooting high absorbance background.

Detailed Steps:

  • Run a Compound-Only Control: In parallel with your main experiment, set up control wells containing the same concentration of this compound in the assay buffer, but without the enzyme or other assay components that generate the signal.

  • Background Subtraction: Subtract the average absorbance of the compound-only control wells from the absorbance of all your experimental wells. This will correct for the absorbance of this compound itself.

  • Consider a Different Wavelength: If background subtraction is not sufficient or if the absorbance of this compound is saturating the detector, consider switching to an assay that utilizes a detection wavelength in the visible range, away from the absorbance maxima of the compound.

Issue 2: High Background in Fluorescence-Based Assays

Symptoms:

  • High fluorescence signal in negative control wells containing this compound.

  • Poor signal-to-noise ratio.

Troubleshooting Workflow:

start High background in fluorescence assay step1 Run a compound-only control (buffer + this compound) start->step1 step2 Is the control fluorescent at the assay's ex/em wavelengths? step1->step2 step3 Perform background subtraction step2->step3 Yes step7 Interference is not due to compound fluorescence. Investigate other causes. step2->step7 No step4 Is the signal-to-noise ratio still poor? step3->step4 step5 Switch to red-shifted fluorophores (e.g., ex > 500 nm) step4->step5 Yes step6 Problem likely resolved. step4->step6 No step5->step6

Caption: Troubleshooting high fluorescence background.

Detailed Steps:

  • Run a Compound-Only Control: As with absorbance assays, measure the fluorescence of this compound in the assay buffer at the excitation and emission wavelengths of your assay.

  • Background Subtraction: Correct your experimental data by subtracting the fluorescence of the compound-only control.

  • Use Red-Shifted Dyes: To avoid the potential fluorescence of this compound, which is likely in the UV/blue range, switch to a fluorescent probe that excites and emits at longer wavelengths (e.g., in the red or far-red spectrum).

  • Optimize Slit Widths: If your fluorometer allows, you can try to optimize the excitation and emission slit widths to minimize the contribution of background fluorescence while maximizing your specific signal.

Issue 3: Suspected Non-Specific Enzyme Inhibition

Symptoms:

  • This compound shows inhibitory activity against your enzyme of interest.

  • The dose-response curve may have a steep Hill slope.

  • Results may be poorly reproducible.

Troubleshooting Workflow:

start Suspected non-specific enzyme inhibition step1 Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer start->step1 step2 Does the inhibitory potency of this compound decrease significantly? step1->step2 step3 Inhibition is likely due to compound aggregation. step2->step3 Yes step4 Perform a counter-screen with an unrelated enzyme step2->step4 No step5 Does this compound inhibit the unrelated enzyme? step4->step5 step6 Indicates promiscuous inhibition. step5->step6 Yes step7 Inhibition may be specific. Further validation required. step5->step7 No

References

Technical Support Center: Enhancing the Bioavailability of Ethyl Orsellinate for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Ethyl Orsellinate. This guide is designed to provide troubleshooting advice and frequently asked questions (FAQs) to help you enhance the bioavailability of this compound in your in vivo studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My in vivo study with this compound is showing low or inconsistent efficacy. Could this be related to its bioavailability?

A1: Yes, low and variable efficacy in in vivo studies is often linked to poor bioavailability. This compound, as a phenolic compound, is known to have low aqueous solubility, which can significantly limit its absorption from the gastrointestinal tract.[1][2] Factors such as poor dissolution, rapid metabolism, and potential efflux by transporters can all contribute to low systemic exposure.

Troubleshooting Steps:

  • Assess Solubility: First, confirm the solubility of your current formulation in aqueous buffers that mimic physiological pH (e.g., pH 1.2, 6.8, and 7.4).

  • Review Formulation Strategy: If you are administering a simple suspension, it is highly likely that the bioavailability is dissolution-rate limited. Consider the formulation strategies outlined below.

  • Evaluate Analytical Methods: Ensure your bioanalytical method is sensitive and specific enough to detect and quantify this compound and its potential metabolites in biological matrices (plasma, tissues).

Q2: What are the main challenges affecting the oral bioavailability of this compound?

A2: The primary challenges are rooted in its physicochemical properties, characteristic of many phenolic compounds:

  • Low Aqueous Solubility: this compound is soluble in organic solvents like ethanol, methanol, DMSO, and ethyl acetate, but has poor solubility in water.[3][4][5] This is a major rate-limiting step for absorption.

  • Limited Dissolution Rate: Following oral administration, a solid drug must first dissolve in gastrointestinal fluids before it can be absorbed. Poor solubility leads to a slow dissolution rate.[1]

  • Potential for First-Pass Metabolism: Phenolic compounds can be subject to extensive metabolism in the intestine and liver (first-pass effect), which can reduce the amount of active compound reaching systemic circulation.[6]

  • Food Matrix Interactions: If administered with food, this compound can bind to components of the food matrix, which may hinder its release and absorption.[2][7]

Q3: What are some effective formulation strategies to enhance the bioavailability of this compound?

A3: Several formulation strategies can be employed to overcome the challenges of poor solubility and enhance bioavailability.[1][8][9][10][11] These include:

  • Lipid-Based Formulations:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[1][9] This enhances the solubility and absorption of lipophilic drugs.

  • Solid Dispersions:

    • The drug is dispersed in a hydrophilic polymer matrix at a molecular level.[1][8][11] This can improve the dissolution rate by presenting the drug in an amorphous state. Common polymers include PVP and HPMC.

  • Complexation with Cyclodextrins:

    • Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, increasing their apparent water solubility.[1][8]

  • Particle Size Reduction (Nanotechnology):

    • Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, which can significantly improve the dissolution rate.[1][10][12] Techniques include milling and high-pressure homogenization.

Q4: I am considering a lipid-based formulation. How do I choose the right excipients?

A4: The selection of excipients is critical for a successful lipid-based formulation.

Troubleshooting & Selection Guide:

  • Oil Phase Selection: Determine the solubility of this compound in various oils (e.g., medium-chain triglycerides, long-chain triglycerides). The oil with the highest solubilizing capacity is often a good starting point.

  • Surfactant Selection: Screen surfactants for their ability to emulsify the chosen oil phase. The hydrophilic-lipophilic balance (HLB) value is a key parameter; surfactants with HLB values between 8 and 16 are often suitable for SEDDS.

  • Co-solvent Selection: Co-solvents (e.g., ethanol, propylene glycol) can help to dissolve large amounts of the drug or surfactant in the lipid base.

A systematic approach involves performing solubility studies of this compound in each excipient and then constructing ternary phase diagrams to identify the optimal ratios of oil, surfactant, and co-solvent that form stable emulsions.

Quantitative Data Summary

The following table summarizes the solubility of this compound in various solvents. Note the significant difference between its solubility in organic solvents versus aqueous solutions.

SolventSolubilityReference
EthanolSoluble[3][5]
MethanolSoluble[3]
DMSOSoluble (20 mg/mL - 100 mg/mL)[3][5][13][14]
DMFSoluble (20 mg/mL)[3][5]
ChloroformSoluble[4]
DichloromethaneSoluble[4]
Ethyl AcetateSoluble[4]
AcetoneSoluble[4]
PBS (pH 7.2)0.1 mg/mL[5]

Experimental Protocols

Protocol 1: Preparation of an this compound-Loaded Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To prepare a SEDDS formulation to enhance the oral bioavailability of this compound.

Materials:

  • This compound

  • Oil (e.g., Capryol 90)

  • Surfactant (e.g., Tween 80)

  • Co-solvent (e.g., Transcutol HP)

  • Vortex mixer

  • Water bath

Methodology:

  • Solubility Screening: Determine the solubility of this compound in a range of oils, surfactants, and co-solvents to identify the most suitable excipients.

  • Formulation Preparation: a. Accurately weigh the required amounts of the selected oil, surfactant, and co-solvent into a glass vial. b. Heat the mixture in a water bath at 40°C to ensure homogeneity. c. Add the pre-weighed this compound to the excipient mixture. d. Vortex the mixture until the this compound is completely dissolved and a clear, homogenous solution is obtained.

  • Characterization of the SEDDS: a. Emulsification Study: Add 1 mL of the prepared SEDDS to 100 mL of distilled water in a beaker with gentle stirring. Observe the formation of the emulsion and measure the time it takes to emulsify. b. Droplet Size Analysis: Determine the mean droplet size and polydispersity index of the resulting emulsion using a dynamic light scattering instrument.

Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To evaluate the oral bioavailability of the this compound SEDDS formulation compared to a simple suspension.

Materials:

  • Male Sprague-Dawley rats (or other suitable rodent model)

  • This compound SEDDS formulation

  • This compound suspension (e.g., in 0.5% carboxymethyl cellulose)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • Bioanalytical method (e.g., LC-MS/MS) for this compound quantification in plasma

Methodology:

  • Animal Acclimatization: Acclimatize the animals for at least one week before the study.

  • Dosing: a. Divide the animals into two groups: Group A (SEDDS formulation) and Group B (suspension). b. Fast the animals overnight prior to dosing. c. Administer the respective formulations to each group via oral gavage at a predetermined dose.

  • Blood Sampling: a. Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). b. Collect the blood in heparinized tubes.

  • Plasma Preparation: a. Centrifuge the blood samples to separate the plasma. b. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: a. Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: a. Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) for both groups. b. Compare the parameters to determine the relative bioavailability of the SEDDS formulation compared to the suspension.

Visualizations

bioavailability_challenges cluster_oral_admin Oral Administration cluster_gut Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_liver Liver Ethyl_Orsellinate This compound (Solid Form) Dissolution Dissolution in GI Fluids Ethyl_Orsellinate->Dissolution Low Aqueous Solubility Absorption Absorption across Intestinal Wall Dissolution->Absorption Metabolism_Gut Intestinal Metabolism Absorption->Metabolism_Gut Metabolism_Liver Hepatic First-Pass Metabolism Absorption->Metabolism_Liver Metabolism_Gut->Metabolism_Liver Systemic_Circulation Systemic Circulation Metabolism_Liver->Systemic_Circulation Reduced Amount of Active Compound

Caption: Challenges to the oral bioavailability of this compound.

formulation_workflow Start Start: Enhance This compound Bioavailability Physicochemical Characterize Physicochemical Properties (Solubility, LogP, etc.) Start->Physicochemical Strategy Select Formulation Strategy Physicochemical->Strategy SEDDS Lipid-Based (SEDDS) Strategy->SEDDS Poorly Soluble, Lipophilic Solid_Dispersion Solid Dispersion Strategy->Solid_Dispersion Amorphous Stabilization Nanoparticles Nanoparticles Strategy->Nanoparticles Increase Surface Area Excipient Excipient Compatibility & Solubility Screening SEDDS->Excipient Solid_Dispersion->Excipient Nanoparticles->Excipient Formulation Formulation Development & Optimization Excipient->Formulation In_Vitro In Vitro Characterization (Dissolution, Droplet Size, etc.) Formulation->In_Vitro In_Vivo In Vivo Pharmacokinetic Study in Animal Model In_Vitro->In_Vivo Data Analyze Pharmacokinetic Data (AUC, Cmax, Tmax) In_Vivo->Data End Optimized Formulation with Enhanced Bioavailability Data->End

Caption: Workflow for developing a formulation to enhance bioavailability.

References

Technical Support Center: Enhancing the Antibacterial Potency of Ethyl Orsellinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies aimed at increasing the antibacterial potency of ethyl orsellinate. The following troubleshooting guides and frequently asked questions (FAQs) address specific experimental issues, supported by detailed protocols and data.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows weak antibacterial activity. What are the primary strategies to enhance its potency?

A1: this compound, a naturally occurring phenolic compound, often exhibits modest antibacterial activity.[1][2] To enhance its potency, three primary strategies can be explored:

  • Chemical Modification: Altering the chemical structure of this compound can significantly boost its antibacterial effects. A notable example is the bromination of the aromatic ring to synthesize derivatives like ethyl 3,5-dibromoorsellinate.[3]

  • Synergistic Combination: Using this compound in combination with other antimicrobial agents, such as conventional antibiotics or other natural products, can lead to synergistic or additive effects, where the combined effect is greater than the sum of their individual effects.

  • Novel Delivery Systems: Encapsulating this compound in nanoformulations, such as liposomes or nanoparticles, can improve its solubility, stability, and delivery to bacterial cells, thereby enhancing its effective concentration and antibacterial activity.[4]

Q2: How significant is the increase in antibacterial activity after chemical modification of this compound?

A2: Chemical modification, particularly bromination, has been shown to dramatically increase antibacterial potency. For instance, the derivative ethyl 3,5-dibromoorsellinate exhibits a significantly lower Minimum Inhibitory Concentration (MIC) against Methicillin-Resistant Staphylococcus aureus (MRSA) compared to the parent this compound. The inhibition zone in an agar diffusion assay for ethyl 3,5-dibromoorsellinate against MRSA was 30 mm, a substantial increase from the 13 mm zone observed for this compound.[3] This represents an approximate 2.38-fold increase in the diameter of the zone of inhibition.[3]

Q3: Can I combine the modified ethyl 3,5-dibromoorsellinate with standard antibiotics?

A3: Yes, combining ethyl 3,5-dibromoorsellinate with standard antibiotics has been investigated, but the results vary depending on the antibiotic. Studies have shown an "indifferent" effect when combined with ampicillin, meaning the combined activity is equal to the sum of their individual activities. However, an "antagonistic" effect was observed with kanamycin, where the combination was less effective than the individual components.[1][3][5] Therefore, careful selection of the antibiotic partner is crucial, and further studies with other classes of antibiotics are warranted.[1]

Q4: What is the proposed mechanism for the enhanced activity of ethyl 3,5-dibromoorsellinate?

A4: Molecular docking studies suggest that ethyl 3,5-dibromoorsellinate binds to the penicillin-binding protein 2A (PBP2a) of MRSA.[3][6] This protein is crucial for the synthesis of the bacterial cell wall, and its inhibition disrupts this process, leading to bacterial cell death. The bromination of the this compound structure is believed to enhance its binding affinity to this target protein.[3]

Q5: Are there any known nanoformulations of this compound to increase its antibacterial activity?

A5: To date, there is no specific published research on the nanoencapsulation of this compound for enhancing its antibacterial activity. However, this remains a highly promising strategy. Nanoformulations like liposomes and chitosan nanoparticles have been successfully used for other natural products to improve their solubility, stability, and antibacterial efficacy.[4][7] Researchers are encouraged to explore this avenue with this compound.

Troubleshooting Guides

Chemical Synthesis: Bromination of this compound
Issue Possible Cause Troubleshooting Step
Low yield of ethyl 3,5-dibromoorsellinate Incomplete reaction.Ensure the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Extend the reaction time if necessary.
Degradation of the product.Maintain the recommended reaction temperature. Overheating can lead to side reactions and product degradation.
Loss during extraction.Ensure complete extraction from the aqueous layer by performing multiple extractions with ethyl acetate.
Presence of mono-brominated byproducts Insufficient brominating agent.Use the correct stoichiometric amount of sodium bromide and hydrogen peroxide as per the protocol.
Short reaction time.Allow the reaction to proceed for the full duration specified in the protocol to ensure complete di-bromination.
Difficulty in purifying the final product Impurities from starting materials.Use pure this compound as the starting material. Purify if necessary before starting the reaction.
Inefficient column chromatography.Use the recommended solvent system for column chromatography and ensure proper packing of the silica gel.
Antibacterial Susceptibility Testing
Issue Possible Cause Troubleshooting Step
No inhibition zone in agar diffusion assay The compound has no activity against the tested strain.Test against a known susceptible control strain to validate the assay.
The concentration of the compound is too low.Increase the concentration of the this compound derivative applied to the disc or well.
Poor diffusion of the compound in the agar.Ensure the compound is fully dissolved in the solvent before application. For lipophilic compounds, consider using a different susceptibility testing method like broth microdilution.[8]
Inconsistent MIC values in broth microdilution Inaccurate inoculum size.Standardize the bacterial inoculum to the recommended concentration (e.g., 5 x 10^5 CFU/mL) using a spectrophotometer or McFarland standards.[8]
Contamination of the microtiter plate.Use aseptic techniques throughout the procedure. Include a sterility control (broth only) well.
Precipitation of the test compound in the broth.Use a suitable co-solvent (like DMSO) at a non-inhibitory concentration to maintain the solubility of the compound. Run a solvent toxicity control.
"Skipped wells" (growth in higher concentration wells but not in lower ones) Contamination or pipetting error.Repeat the assay with careful attention to aseptic technique and accurate pipetting.
The compound has a paradoxical effect.This is rare but can occur with some antimicrobial agents. Document the observation and consider further investigation into the compound's mode of action.

Quantitative Data Summary

Table 1: Antibacterial Activity of this compound and its Brominated Derivative against S. aureus

CompoundBacterial StrainInhibition Zone (mm)MIC (µg/mL)
This compoundMRSA13[3]Not reported
Ethyl 3,5-dibromoorsellinateS. aureus ATCC 2592331[3]4[3]
Ethyl 3,5-dibromoorsellinateMRSA30[3]4[3][6]
Kanamycin (Control)S. aureus ATCC 25923Not reported4[2]
Kanamycin (Control)MRSANot reportedNot reported

Table 2: Synergistic Effects of Ethyl 3,5-dibromoorsellinate with Antibiotics against MRSA

CombinationΣFICI*Interpretation
Ethyl 3,5-dibromoorsellinate + Ampicillin1.25 - 1.5[1]Indifferent[1]
Ethyl 3,5-dibromoorsellinate + Kanamycin> 4.0[3]Antagonistic[3]

*Fractional Inhibitory Concentration Index (FICI): ≤ 0.5 = Synergy; > 0.5 - 4.0 = Indifferent/Additive; > 4.0 = Antagonism

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3,5-dibromoorsellinate

This protocol is adapted from the synthesis of similar brominated monoaromatic compounds.

Materials:

  • This compound

  • Acetic acid

  • Dimethyl sulfoxide (DMSO)

  • Sodium bromide (NaBr)

  • 30% Hydrogen peroxide (H₂O₂)

  • Saturated sodium hydrogen carbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Silica gel for column chromatography

  • Solvents for TLC and column chromatography (e.g., n-hexane-EtOAc-acetone)

Procedure:

  • In a reaction flask, dissolve this compound in a mixture of acetic acid and DMSO (e.g., 3:1 v/v).

  • Add sodium bromide to the solution and stir at 80 °C.

  • Slowly add 30% hydrogen peroxide to the reaction mixture.

  • Monitor the reaction progress every 5 minutes using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated solution of sodium hydrogen carbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., n-hexane-EtOAc-acetone) to obtain pure ethyl 3,5-dibromoorsellinate.

Protocol 2: Broth Microdilution Assay for MIC Determination

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial suspension (adjusted to 0.5 McFarland standard, then diluted)

  • Test compound stock solution (in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., Kanamycin)

  • Negative control (broth and solvent)

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Dispense 50 µL of MHB into each well of a 96-well plate.

  • Add 50 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 50 µL from one well to the next.

  • Prepare the bacterial inoculum to a final concentration of approximately 5 x 10^5 CFU/mL in MHB.

  • Add 50 µL of the bacterial suspension to each well, bringing the total volume to 100 µL.

  • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubate the plate at 37 °C for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Ethyl 3,5-dibromoorsellinate cluster_testing Antibacterial Potency Assessment start_synthesis This compound reaction Bromination (NaBr, H₂O₂) start_synthesis->reaction extraction Extraction & Purification reaction->extraction product Ethyl 3,5-dibromoorsellinate extraction->product start_testing Ethyl 3,5-dibromoorsellinate product->start_testing Proceed to Testing mic_test Broth Microdilution (MIC determination) start_testing->mic_test synergy_test Checkerboard Assay (Synergy with Antibiotics) start_testing->synergy_test data_analysis Data Analysis mic_test->data_analysis synergy_test->data_analysis

Caption: Workflow for synthesis and antibacterial testing.

logical_relationship cluster_strategies Potentiation Strategies parent This compound (Weak Antibacterial Activity) mod Chemical Modification (e.g., Bromination) parent->mod syn Synergistic Combination (with other antimicrobials) parent->syn nano Nanoformulation (e.g., Liposomes) parent->nano outcome Increased Antibacterial Potency mod->outcome syn->outcome nano->outcome

Caption: Strategies to enhance antibacterial potency.

References

Technical Support Center: Refinement of HPLC Methods for Better Ethyl Orsellinate Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Ethyl orsellinate.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for this compound analysis?

A common starting point for the analysis of this compound is a reversed-phase HPLC (RP-HPLC) method. A well-documented method utilizes a C18 column with a gradient elution.[1] The mobile phase typically consists of a mixture of acetonitrile and an acidified aqueous solution, such as 1% acetic acid.[1] The detection wavelength is commonly set at 280 nm.[1]

Q2: My this compound peak is showing significant tailing. What are the likely causes and solutions?

Peak tailing for phenolic compounds like this compound in RP-HPLC is often due to interactions with residual silanols on the silica-based stationary phase. Here are the common causes and their respective solutions:

  • Secondary Silanol Interactions: Free silanol groups on the column packing can interact with the polar functional groups of this compound, causing peak tailing.

    • Solution: Add a small amount of an acidic modifier, like trifluoroacetic acid (TFA) or formic acid (typically 0.1%), to the mobile phase to suppress the ionization of the silanol groups.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the injection volume or dilute the sample.

  • Column Contamination: Accumulation of contaminants on the column frit or at the head of the column can disrupt the peak shape.

    • Solution: Implement a regular column cleaning and regeneration protocol. Using a guard column can also help protect the analytical column from strongly retained impurities.

Q3: I am observing inconsistent retention times for this compound across different runs. What should I check?

Variable retention times can be a frustrating issue. Here is a checklist of potential causes and their solutions:

  • Mobile Phase Composition: Even small variations in the mobile phase composition can lead to significant shifts in retention time.

    • Solution: Ensure the mobile phase is prepared accurately and consistently. Use a high-precision graduated cylinder or volumetric flasks. It is also advisable to prepare fresh mobile phase daily to avoid changes due to evaporation of the more volatile organic component.

  • Column Temperature: Fluctuations in the column temperature can affect the viscosity of the mobile phase and the kinetics of the separation, leading to retention time drift.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before the first injection can cause retention time to shift in the initial runs.

    • Solution: Ensure the column is adequately equilibrated with the mobile phase. A general rule of thumb is to flush the column with 10-20 column volumes of the mobile phase.

  • Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can lead to an inconsistent flow rate and, consequently, variable retention times.

    • Solution: Regularly inspect the pump for leaks and perform routine maintenance as recommended by the manufacturer.

Q4: How does the mobile phase pH affect the separation of this compound?

The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. This compound, being a phenolic compound, has acidic properties. By adjusting the pH of the mobile phase, you can control its degree of ionization. In its non-ionized form, it will be more retained on a reversed-phase column. Therefore, using an acidic mobile phase (e.g., with acetic acid or formic acid) will suppress the ionization of the phenolic hydroxyl group, leading to increased retention and often improved peak shape.

Troubleshooting Guides

Problem 1: Poor Resolution Between this compound and Other Components
Possible Cause Suggested Solution
Inappropriate Mobile Phase Strength Adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. Decreasing the organic modifier concentration will generally increase retention times and may improve the resolution of closely eluting peaks.
Suboptimal pH of the Mobile Phase Adjust the pH of the aqueous component of the mobile phase. For this compound, using a slightly acidic pH (e.g., 3-4) can improve retention and selectivity.
Incorrect Column Chemistry Consider a different stationary phase. If using a standard C18 column, a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, might provide a better separation.
Insufficient Column Efficiency Use a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column to increase the number of theoretical plates and improve resolution.
Elevated Temperature While higher temperatures can decrease analysis time, they may also reduce resolution. Try lowering the column temperature to see if it improves the separation of critical pairs.
Problem 2: Broad or Asymmetric (Fronting/Tailing) Peaks
Possible Cause Suggested Solution
Peak Tailing See FAQ Q2. This is often due to secondary interactions with the stationary phase.
Peak Fronting This can be caused by sample overload or a sample solvent that is stronger than the mobile phase. Reduce the sample concentration or dissolve the sample in the mobile phase.
Broad Peaks This can be a sign of a deteriorating column, a void at the column inlet, or extra-column band broadening. Check the column's performance with a standard, and inspect all tubing and connections for excessive length or dead volume.

Data Presentation

The following tables provide illustrative data on how changes in HPLC parameters can affect the separation of this compound. Disclaimer: The following data is for illustrative purposes to demonstrate chromatographic principles and may not represent actual experimental results.

Table 1: Effect of Acetonitrile Concentration on Retention Time and Resolution of this compound

Acetonitrile (%)Water with 0.1% Formic Acid (%)Retention Time (min)Resolution (Rs)
406012.52.1
50508.21.8
60405.11.5
70303.21.2

Table 2: Effect of Column Temperature on Retention Time and Peak Asymmetry of this compound

Temperature (°C)Retention Time (min)Asymmetry Factor
259.51.4
308.21.2
357.11.1
406.21.0

Experimental Protocols

Protocol 1: HPLC Analysis of this compound

This protocol is based on a validated method for the determination of this compound.[1]

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm).[1]

    • Mobile Phase A: 1% Acetic Acid in Water.[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient Program: A linear gradient can be optimized based on the sample complexity. A starting point could be a gradient from 30% B to 70% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 25 °C.[1]

    • Detection Wavelength: 280 nm.[1]

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile.

    • Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation (from Lichen Extract):

    • Air-dry and grind the lichen material to a fine powder.

    • Extract a known amount of the powdered lichen (e.g., 1 g) with a suitable solvent like acetone or methanol at room temperature.

    • Filter the extract and evaporate the solvent under reduced pressure.

    • Reconstitute the dried extract in a known volume of mobile phase.

    • Filter the reconstituted extract through a 0.45 µm syringe filter before injecting it into the HPLC system.

Protocol 2: Column Cleaning and Regeneration
  • Disconnect the column from the detector.

  • Flush the column with the following solvents in sequence, for at least 20 column volumes each:

    • Water (to remove buffers and salts)

    • Isopropanol

    • Hexane (to remove non-polar contaminants)

    • Isopropanol

    • Water

    • Mobile phase

  • Reconnect the column to the detector and equilibrate with the mobile phase until a stable baseline is achieved.

Visualizations

General HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_data Data Analysis MobilePhase Mobile Phase Preparation Pump Pump MobilePhase->Pump SamplePrep Sample Preparation Injector Injector SamplePrep->Injector Pump->Injector Column Column Injector->Column Detector Detector Column->Detector DataAcquisition Data Acquisition Detector->DataAcquisition DataProcessing Data Processing DataAcquisition->DataProcessing Report Report Generation DataProcessing->Report Troubleshooting_Peak_Shape Start Poor Peak Shape Observed CheckOverload Is Sample Overloaded? Start->CheckOverload CheckSolvent Is Sample Solvent Stronger than Mobile Phase? CheckOverload->CheckSolvent No ReduceConc Reduce Sample Concentration or Injection Volume CheckOverload->ReduceConc Yes CheckpH Is Mobile Phase pH Optimized? CheckSolvent->CheckpH No DissolveInMP Dissolve Sample in Mobile Phase CheckSolvent->DissolveInMP Yes CheckColumn Is Column Condition Good? CheckpH->CheckColumn Yes AdjustpH Adjust Mobile Phase pH (e.g., add 0.1% acid) CheckpH->AdjustpH No CleanColumn Clean or Replace Column CheckColumn->CleanColumn No GoodPeak Symmetrical Peak CheckColumn->GoodPeak Yes ReduceConc->GoodPeak DissolveInMP->GoodPeak AdjustpH->GoodPeak CleanColumn->GoodPeak

References

Dealing with batch-to-batch variability of natural Ethyl orsellinate extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with natural Ethyl orsellinate extracts. Our goal is to help you navigate the challenges associated with batch-to-batch variability and ensure the reliability and reproducibility of your experimental results.

Troubleshooting Guides

This section addresses specific issues you may encounter during the extraction, analysis, and application of natural this compound extracts.

Issue 1: Low Yield of this compound During Extraction

Question: We performed an acetone extraction from Parmotrema tinctorum but obtained a very low yield of this compound. What could be the issue?

Answer: Low yields of this compound can stem from several factors related to the raw material, extraction procedure, and solvent quality. Here are some potential causes and solutions:

  • Raw Material Quality: The concentration of secondary metabolites in lichens can vary significantly based on the geographical source, season of collection, and storage conditions.[1][2] Ensure your lichen material is from a reliable source and has been stored properly (in a cool, dry, and dark place) to prevent degradation of phenolic compounds.

  • Extraction Solvent: While acetone is a commonly used solvent for extracting lichen metabolites, its effectiveness can be influenced by its purity and water content.[3][4][5] Using a lower grade of acetone or acetone with high water content can reduce extraction efficiency.

    • Solution: Use HPLC-grade acetone and consider performing a sequential extraction with solvents of increasing polarity to optimize the recovery of this compound.

  • Extraction Time and Temperature: Inadequate extraction time or suboptimal temperature can lead to incomplete extraction.

    • Solution: While room temperature extraction is common, gentle heating (e.g., 40-50°C) can enhance extraction efficiency. However, be cautious as excessive heat can degrade thermolabile compounds. Ensure a sufficient extraction time, typically 24-48 hours with continuous agitation.

  • Particle Size of the Lichen Material: The surface area of the lichen material plays a crucial role in solvent penetration and extraction efficiency.

    • Solution: Ensure the lichen thalli are properly dried and ground to a fine, uniform powder before extraction.

Issue 2: Inconsistent Bioactivity Results Between Batches

Question: We have observed significant differences in the IC50 values of different batches of our this compound extract in our cancer cell line assays. How can we address this?

Answer: This is a classic example of batch-to-batch variability, a common challenge with natural product extracts.[1][2] The variation in bioactivity is often directly linked to the chemical composition of the extract.

  • Chemical Profile Variation: The relative abundance of this compound and the presence of other co-extracted compounds can vary between batches. Some of these other compounds may have synergistic or antagonistic effects on the observed bioactivity.

    • Solution: Implement rigorous analytical quality control for each batch. Use HPLC to quantify the concentration of this compound and to generate a chemical fingerprint of the extract.[5][6] This will allow you to correlate the chemical profile with the observed biological activity.

  • Purity of the Extract: The presence of impurities can significantly impact the bioactivity. Even minor variations in the levels of certain impurities can lead to different biological responses.

    • Solution: Develop a robust purification protocol to obtain this compound of consistent purity. Set clear purity specifications for your extract before using it in biological assays. The table below illustrates a hypothetical relationship between extract purity and cytotoxic activity.

Data Presentation: Impact of Purity on Cytotoxicity

Batch IDPurity of this compound (%)IC50 in MCF-7 Cells (µM)[7]
EO-B198.570.3
EO-B295.285.1
EO-B390.7102.5
EO-B499.168.9

Note: This data is representative and illustrates the general principle that higher purity often correlates with lower IC50 values (higher potency). Actual values will vary depending on the specific impurities and the assay system.

Issue 3: Poor Peak Shape and Resolution in HPLC Analysis

Question: We are having trouble with peak tailing and co-elution when analyzing our this compound extracts by HPLC. What are some troubleshooting steps?

Answer: Poor chromatography can compromise the accuracy of your quantitative analysis and fingerprinting. Here are some common causes and solutions for HPLC issues:

  • Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of phenolic compounds like this compound.

    • Solution: this compound is an acidic compound. Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can suppress the ionization of the phenolic hydroxyl groups and improve peak symmetry.[5][6]

  • Column Contamination: Buildup of strongly retained compounds from the crude extract on the column can lead to peak distortion and loss of resolution.

    • Solution: Always use a guard column to protect your analytical column. Implement a robust column washing protocol after each batch of samples. A gradient flush from a weak to a strong solvent is often effective.

  • Sample Solvent Incompatibility: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[8]

  • Column Overload: Injecting too concentrated a sample can lead to broad, asymmetric peaks.

    • Solution: Dilute your sample and re-inject. If necessary, develop a sample preparation method (e.g., solid-phase extraction) to remove interfering compounds and concentrate your analyte.

Experimental Protocols

Protocol 1: Extraction of this compound from Parmotrema tinctorum

This protocol is adapted from methods for extracting secondary metabolites from lichens.[3][4][5]

  • Preparation of Lichen Material:

    • Air-dry the thalli of Parmotrema tinctorum in a well-ventilated area away from direct sunlight.

    • Grind the dried lichen material into a fine powder using a blender or a mill.

  • Acetone Extraction:

    • Weigh 100 g of the powdered lichen material and place it in a 2 L Erlenmeyer flask.

    • Add 1 L of HPLC-grade acetone to the flask.

    • Seal the flask and place it on an orbital shaker at 150 rpm for 48 hours at room temperature.

  • Filtration and Concentration:

    • Filter the acetone extract through Whatman No. 1 filter paper to remove the solid lichen material.

    • Repeat the extraction of the residue with another 500 mL of acetone for 24 hours to ensure complete extraction.

    • Combine the filtrates and evaporate the acetone under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • Purification (Optional but Recommended):

    • The resulting crude extract can be further purified using column chromatography on silica gel.

    • Prepare a silica gel column and elute with a gradient of hexane and ethyl acetate, starting with a high percentage of hexane and gradually increasing the polarity with ethyl acetate.

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing this compound.

    • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Protocol 2: Quantification of this compound by HPLC

This protocol provides a general framework for the HPLC analysis of this compound.[5][6]

  • Instrumentation and Columns:

    • HPLC system with a UV-Vis detector.

    • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase and Gradient:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 70% A and 30% B, linearly increase to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow rate: 1.0 mL/min.

    • Detection wavelength: 265 nm.[5]

  • Standard and Sample Preparation:

    • Prepare a stock solution of pure this compound standard in methanol (1 mg/mL).

    • Create a series of calibration standards by diluting the stock solution.

    • Accurately weigh the dried extract, dissolve it in methanol to a known concentration, and filter through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standards and samples.

    • Construct a calibration curve by plotting the peak area of the standard against its concentration.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 3: Cell Viability (MTT) Assay

This protocol is a standard method for assessing the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is less than 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Mandatory Visualizations

experimental_workflow cluster_extraction Extraction & Purification cluster_analysis Analytical QC cluster_bioassay Biological Evaluation lichen Lichen Biomass (Parmotrema tinctorum) extraction Acetone Extraction lichen->extraction purification Column Chromatography extraction->purification hplc HPLC Analysis (Purity & Quantification) purification->hplc cell_culture Cancer Cell Culture (e.g., MCF-7) purification->cell_culture fingerprinting Chemical Fingerprinting hplc->fingerprinting mtt_assay MTT Assay cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50

Caption: Experimental workflow for this compound.

signaling_pathway cluster_cell Cancer Cell cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK/ERK Pathway cluster_apoptosis Apoptosis Pathway EO This compound PI3K PI3K EO->PI3K Ras Ras EO->Ras Bax Bax EO->Bax Bcl2 Bcl-2 EO->Bcl2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Caspases Caspases Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed anticancer signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is the typical shelf life of a dried lichen sample for this compound extraction?

A1: If stored properly in a cool, dry, and dark environment, dried lichen samples can be stable for several years. However, for optimal yield of secondary metabolites, it is recommended to use samples that are no more than 1-2 years old.

Q2: My purified this compound extract is changing color over time. Is this normal?

A2: Phenolic compounds like this compound can be susceptible to oxidation, which can lead to a change in color (e.g., turning yellowish or brownish). This is often accelerated by exposure to light, air, and elevated temperatures. Store your purified compound and extracts at -20°C or -80°C for long-term stability and protect them from light.[1][9]

Q3: Can I use a different solvent for extraction, such as ethanol or methanol?

A3: Yes, other polar solvents like ethanol and methanol can also be used for extracting this compound.[9] However, the choice of solvent will affect the chemical profile of the crude extract. Alcohols may extract a different range of compounds compared to acetone. It is advisable to perform a small-scale pilot extraction to determine the optimal solvent for your specific needs.

Q4: What are the main challenges in scaling up the extraction of this compound?

A4: Scaling up from lab to pilot or industrial scale presents several challenges. These include maintaining consistent extraction efficiency, managing larger volumes of solvents, ensuring uniform heat and mass transfer, and the higher cost of equipment.[2][10][11][12] Process optimization and careful selection of scalable technologies are crucial for successful scale-up.

Q5: Are there any known synergistic effects of this compound with other lichen compounds?

A5: The bioactivity of a natural extract is often the result of the combined action of its various components. While specific synergistic effects involving this compound are not extensively documented in readily available literature, it is a common phenomenon in phytochemistry that minor components of an extract can modulate the activity of the major compounds. This is one of the key reasons why maintaining a consistent chemical fingerprint between batches is crucial for reproducible bioactivity.

References

Optimization of extraction protocols for higher yields of Ethyl orsellinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing extraction protocols for higher yields of ethyl orsellinate. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which natural sources can it be extracted?

This compound is the ethyl ester of orsellinic acid, a phenolic compound. It is a known secondary metabolite found in various species of lichens, particularly within the genus Parmotrema.

Q2: Which solvent is most effective for extracting this compound?

The choice of solvent significantly impacts the extraction yield. Generally, polar solvents are more effective for extracting phenolic compounds like this compound. Methanol has been shown to be a suitable solvent for the complete extraction of the closely related compound, mthis compound, from Parmotrema tinctorum[1]. Acetone is also commonly used for the initial extraction of lichen metabolites[1]. The selection of the optimal solvent is a critical step and may require screening of several solvents.[2][3][4]

Q3: What is the difference between maceration, Soxhlet, and ultrasonic-assisted extraction for obtaining this compound?

  • Maceration: This is a simple and common method involving soaking the lichen material in a solvent at room temperature for an extended period. It is less labor-intensive but may result in lower yields compared to other methods.

  • Soxhlet Extraction: This is a continuous extraction method using a specialized apparatus. It offers higher efficiency than maceration due to the repeated washing of the sample with fresh, hot solvent. However, the elevated temperature can potentially degrade thermolabile compounds.

  • Ultrasonic-Assisted Extraction (UAE): This method uses high-frequency sound waves to create cavitation bubbles in the solvent, which enhances cell wall disruption and solvent penetration, leading to faster extraction times and often higher yields compared to maceration.[5][6][7][8]

Q4: How can I purify this compound from the crude extract?

Column chromatography is a standard method for purifying this compound from the crude lichen extract. A silica gel column is typically used, and the compound is eluted with a solvent system of appropriate polarity, such as a mixture of n-hexane and ethyl acetate.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Crude Extract 1. Inappropriate solvent selection.2. Insufficient extraction time.3. Inadequate grinding of lichen material.4. Poor solvent-to-solid ratio.1. Perform a solvent screening with small amounts of material to identify the optimal solvent.2. Increase the extraction time, especially for maceration.3. Ensure the lichen material is finely powdered to maximize surface area.4. Increase the volume of solvent used for extraction.
Oily or Gummy Final Product After Solvent Evaporation 1. Presence of co-extracted fatty acids or other lipid-soluble compounds.2. Residual solvent (e.g., DMF if used in subsequent reactions).3. Impurities preventing crystallization.1. Wash the crude extract with a non-polar solvent like hexane to remove lipids.2. Use a high-vacuum pump to ensure complete removal of high-boiling point solvents.3. Attempt trituration by scraping the oil with a non-solvent (like hexane) to induce solidification.[9]
Difficulty in Crystallizing Purified this compound 1. Solution is too dilute.2. Cooling the solution too quickly.3. Presence of impurities that inhibit crystal formation.1. Concentrate the solution by evaporating some of the solvent.2. Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator.3. Re-purify the compound using column chromatography or try recrystallization from a different solvent system.
Co-extraction of a Large Amount of Polysaccharides (Lichenin) 1. Use of highly polar solvents like water or aqueous alcohol mixtures.1. After initial extraction with a less polar solvent (e.g., acetone or ethyl acetate), perform a liquid-liquid extraction against water to remove water-soluble polysaccharides.2. Precipitate polysaccharides from an aqueous solution by adding ethanol.

Quantitative Data on Extraction Yields

The following table summarizes the yield of a closely related compound, mthis compound, from the lichen Parmotrema tinctorum using different extraction solvents. This data can serve as a valuable reference for optimizing this compound extraction, as the chemical properties are similar.

Lichen Species Compound Extraction Solvent Yield (mg/g of lichen) Reference
Parmotrema tinctorumMthis compoundMethanol1.9 ± 0.1 to 2.5 ± 0.3[1]
Parmotrema tinctorumOrsellinic AcidMethanol6.3 ± 0.7 to 6.7 ± 1.9[1]
Parmotrema tinctorumLecanoric AcidMethanol376.9 ± 13.5 to 394.6 ± 31.1[1]
Parmotrema tinctorumAtranorinAcetone:Dichloromethane (1:1)11.8 ± 1.8 to 17.2 ± 8.0[1]

Note: The yields can vary depending on the specific collection site and environmental conditions of the lichen.[1]

Experimental Protocols

Protocol 1: Maceration Extraction of this compound
  • Preparation of Lichen Material:

    • Air-dry the collected lichen material (e.g., Parmotrema sp.) in a well-ventilated area away from direct sunlight.

    • Grind the dried lichen into a fine powder using a blender or a mill.

  • Extraction:

    • Weigh 100 g of the powdered lichen and place it in a large Erlenmeyer flask.

    • Add 1 L of methanol to the flask (1:10 solid-to-solvent ratio).

    • Seal the flask and allow it to stand at room temperature for 48-72 hours with occasional shaking.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

    • Wash the residue with a small amount of fresh methanol to ensure complete recovery of the extract.

    • Combine the filtrates and concentrate the extract using a rotary evaporator at 40-50°C under reduced pressure to obtain the crude extract.

Protocol 2: Soxhlet Extraction of this compound
  • Preparation of Lichen Material:

    • Prepare the dried and powdered lichen material as described in Protocol 1.

  • Extraction:

    • Place 50 g of the powdered lichen in a cellulose thimble.

    • Place the thimble in the main chamber of the Soxhlet extractor.

    • Fill a round-bottom flask with 500 mL of acetone or ethyl acetate and connect it to the Soxhlet extractor and a condenser.

    • Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip down onto the thimble, extracting the desired compounds.

    • Allow the extraction to proceed for 8-12 hours, or until the solvent in the siphon arm runs clear.

  • Concentration:

    • After extraction, cool the apparatus and collect the extract from the round-bottom flask.

    • Concentrate the extract using a rotary evaporator to obtain the crude extract.

Protocol 3: Purification of this compound by Column Chromatography
  • Preparation of the Column:

    • Prepare a slurry of silica gel (60-120 mesh) in n-hexane.

    • Pour the slurry into a glass column and allow it to pack under gravity, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., n-hexane with a small amount of ethyl acetate).

    • Adsorb the dissolved extract onto a small amount of silica gel and allow the solvent to evaporate.

    • Carefully add the dried, extract-adsorbed silica gel to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with n-hexane.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., starting with 100% n-hexane, then 98:2, 95:5, 90:10 n-hexane:ethyl acetate, and so on).

    • Collect fractions of the eluate in separate test tubes.

  • Analysis and Isolation:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

    • Combine the pure fractions containing this compound and evaporate the solvent to obtain the purified compound.

Visualizations

Extraction_Workflow cluster_Preparation Material Preparation cluster_Extraction Extraction Methods cluster_PostExtraction Post-Extraction cluster_Purification Purification Lichen Lichen Material (e.g., Parmotrema sp.) Grinding Drying & Grinding Lichen->Grinding Powder Powdered Lichen Grinding->Powder Maceration Maceration (Methanol, RT, 48-72h) Powder->Maceration Soxhlet Soxhlet (Acetone/EtOAc, 8-12h) Powder->Soxhlet UAE Ultrasonic-Assisted (Solvent, Temp, Time) Powder->UAE Filtration Filtration Maceration->Filtration Concentration Concentration (Rotary Evaporator) Soxhlet->Concentration UAE->Filtration Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel, Hexane:EtOAc) Crude_Extract->Column_Chromatography TLC_Analysis TLC Analysis Column_Chromatography->TLC_Analysis Pure_Fractions Combine Pure Fractions TLC_Analysis->Pure_Fractions Final_Product Pure this compound Pure_Fractions->Final_Product

Caption: General workflow for the extraction and purification of this compound from lichens.

Troubleshooting_Logic cluster_LowYield_Solutions Low Yield Troubleshooting cluster_OilyProduct_Solutions Oily Product Troubleshooting cluster_Crystallization_Solutions Crystallization Troubleshooting Start Start Extraction Check_Yield Low Crude Yield? Start->Check_Yield Optimize_Solvent Optimize Solvent Check_Yield->Optimize_Solvent Yes Check_Product_Form Product is Oily/Gummy? Check_Yield->Check_Product_Form No Increase_Time Increase Extraction Time Optimize_Solvent->Increase_Time Grind_Finer Grind Material Finer Increase_Time->Grind_Finer Grind_Finer->Start Hexane_Wash Wash with Hexane Check_Product_Form->Hexane_Wash Yes Check_Crystallization Difficulty Crystallizing? Check_Product_Form->Check_Crystallization No High_Vacuum Use High Vacuum Hexane_Wash->High_Vacuum Triturate Triturate with Non-solvent High_Vacuum->Triturate Triturate->Check_Crystallization Concentrate_Sol Concentrate Solution Check_Crystallization->Concentrate_Sol Yes Success Successful Extraction Check_Crystallization->Success No Slow_Cooling Cool Slowly Concentrate_Sol->Slow_Cooling Re_Purify Re-purify Slow_Cooling->Re_Purify Re_Purify->Success

Caption: A logical troubleshooting guide for common issues in this compound extraction.

References

How to prevent degradation of Ethyl orsellinate during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Ethyl orsellinate to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: this compound, as a phenolic compound, is susceptible to degradation from exposure to light, elevated temperatures, oxygen, and moisture.[1][2][3] Oxidation is a primary degradation pathway for phenolic compounds, which can be accelerated by these environmental factors.

Q2: What are the ideal storage conditions for pure, solid this compound?

A2: For long-term storage, pure, solid this compound should be stored at -20°C.[4][5] Under these conditions, it can remain stable for at least four years.[5] It is also crucial to store it in a tightly sealed container to protect it from moisture and in the dark to prevent photodegradation.[3]

Q3: How should I store stock solutions of this compound?

A3: The recommended storage conditions for stock solutions depend on the duration of storage. For storage up to one month, -20°C is suitable. For longer-term storage, up to six months, it is recommended to store aliquots at -80°C to minimize degradation from repeated freeze-thaw cycles.[6]

Q4: Can I store this compound at room temperature?

A4: Storing pure, solid this compound at room temperature is not recommended for extended periods. While it may be shipped at room temperature for short durations (less than two weeks), long-term storage at ambient temperatures, especially in the presence of light, can lead to significant degradation.[2][7] Studies on other phenolic compounds have shown notable declines in content when stored at 23°C in the presence of sunlight.[1][2]

Q5: What solvents are suitable for dissolving this compound?

A5: this compound is soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.[4][5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Change in color or appearance of solid this compound. Exposure to light, heat, or air (oxidation).Discard the reagent as its purity is compromised. For future prevention, ensure storage at -20°C in a dark, airtight container.
Precipitation observed in a stock solution upon thawing. The solution may be supersaturated, or the solvent may have evaporated.Gently warm and/or sonicate the solution to aid in redissolution.[6] Ensure vials are properly sealed to prevent solvent evaporation.
Inconsistent experimental results using an older stock solution. Degradation of this compound in the solution.Prepare a fresh stock solution from a solid that has been stored correctly. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[6]
Unexpected peaks in analytical chromatography (HPLC/GC-MS). Presence of degradation products.Review storage conditions of both the solid compound and the prepared solutions. Implement the recommended storage procedures to minimize future degradation.

Experimental Protocols

Protocol 1: Stability Assessment of this compound Under Different Storage Conditions

This protocol outlines a method to assess the stability of this compound over time under various storage conditions.

1. Materials:

  • This compound (crystalline solid, ≥95% purity)[5]
  • HPLC-grade solvent for dissolution (e.g., ethanol, DMSO)[4][5]
  • Amber and clear glass vials with airtight seals
  • Temperature-controlled storage chambers (-20°C, 4°C, 25°C)
  • Light exposure chamber (800 Lux)[3]
  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector[8]

2. Procedure:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
  • Aliquot the stock solution into amber and clear glass vials.
  • Store the vials under the following conditions:
  • -20°C in the dark (amber vials)
  • 4°C in the dark (amber vials)
  • 25°C in the dark (amber vials)
  • 25°C with light exposure (clear vials)
  • At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve one vial from each storage condition.
  • Analyze the samples by HPLC to determine the concentration of this compound.

3. HPLC Analysis:

  • Column: C18 reverse-phase column
  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for phenolic compounds.
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: Monitor at the absorbance maxima of this compound (217, 265, 302 nm).[5]
  • Quantification: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

4. Data Presentation:

Storage ConditionTime (Weeks)This compound Remaining (%)Appearance of Degradation Products (Peak Area %)
-20°C, Dark01000
1
2
4
8
12
4°C, Dark01000
1
2
4
8
12
25°C, Dark01000
1
2
4
8
12
25°C, Light01000
1
2
4
8
12

Visualizations

Storage_Workflow cluster_receipt Receiving this compound cluster_storage_options Storage Decision cluster_storage_conditions Storage Conditions cluster_solution_storage Stock Solution Handling cluster_usage Experimental Use Receive Receive Compound Storage_Type Intended Use? Receive->Storage_Type Long_Term Long-Term Storage (Solid, -20°C, Dark) Storage_Type->Long_Term Long-Term Short_Term Short-Term Use (Prepare Stock Solution) Storage_Type->Short_Term Immediate/ Short-Term Use_Experiment Use in Experiment Long_Term->Use_Experiment Aliquot Aliquot into Vials Short_Term->Aliquot Store_Minus_20 Store at -20°C (Up to 1 month) Aliquot->Store_Minus_20 Store_Minus_80 Store at -80°C (Up to 6 months) Aliquot->Store_Minus_80 Store_Minus_20->Use_Experiment Store_Minus_80->Use_Experiment

Caption: Workflow for proper storage and handling of this compound.

Degradation_Pathway cluster_compound Initial Compound cluster_stressors Degradation Factors cluster_process Degradation Process cluster_products Result Ethyl_Orsellinate This compound (Phenolic Compound) Oxidation Oxidation / Hydrolysis Ethyl_Orsellinate->Oxidation Light Light Light->Oxidation Heat Heat Heat->Oxidation Oxygen Oxygen Oxygen->Oxidation Moisture Moisture Moisture->Oxidation Degradation_Products Degradation Products (e.g., Quinones, Orsellinic Acid) Oxidation->Degradation_Products

Caption: Potential degradation pathway for this compound.

References

Troubleshooting poor reproducibility in Ethyl orsellinate experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl orsellinate. The information is designed to address common challenges and improve the reproducibility of experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is the ethyl ester of orsellinic acid, a naturally occurring phenolic compound found in lichens. It is known for a range of biological activities, including antimicrobial, antiproliferative, and antioxidant properties.[1][2] In research, it is often used as a standard for bioassays and analytical techniques.

Q2: What are the common challenges in synthesizing this compound?

A2: The primary method for synthesizing this compound is the Fischer esterification of orsellinic acid with ethanol.[3] Common challenges include:

  • Low Yields: Due to the reversible nature of the Fischer esterification.[4]

  • Side Reactions: The phenolic hydroxyl groups on orsellinic acid can undergo side reactions, and the starting material itself can decarboxylate at high temperatures to form orcinol.[5][6]

  • Purification Difficulties: Separating the final product from unreacted starting materials and byproducts can be challenging.

  • Reproducibility Issues: Minor variations in reaction conditions can significantly impact the yield and purity of the final product.

Q3: What are the optimal storage conditions for this compound?

A3: For long-term stability, this compound should be stored at -20°C.[7] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to one month.[7]

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[2]

Troubleshooting Guide for Poor Reproducibility

Poor reproducibility in this compound experiments often stems from inconsistencies in the synthesis and purification processes. This guide addresses common issues in a question-and-answer format.

Synthesis

Q: My this compound synthesis is resulting in very low yields. What are the likely causes and how can I improve it?

A: Low yields in the Fischer esterification of orsellinic acid are a common problem. Here are several factors to consider:

  • Incomplete Reaction: The Fischer esterification is an equilibrium reaction.[4] To drive the reaction towards the product, consider the following:

    • Use of Excess Ethanol: Employing a large excess of ethanol can shift the equilibrium to favor the formation of the ester.[4]

    • Removal of Water: Water is a byproduct of the reaction, and its presence can drive the equilibrium back towards the reactants.[4] Using a Dean-Stark apparatus or a drying agent can help remove water as it is formed.[8]

  • Suboptimal Catalyst Concentration: An inappropriate amount of acid catalyst (e.g., sulfuric acid) can affect the reaction rate. Too little catalyst will result in a slow and incomplete reaction, while too much can lead to side reactions.

  • Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction temperature should be carefully controlled to prevent the decarboxylation of orsellinic acid.[6]

Q: I am observing multiple spots on my TLC plate after the reaction, indicating the presence of impurities. What are the potential side products?

A: The presence of multiple spots on a TLC plate suggests the formation of side products. Common impurities in the synthesis of this compound include:

  • Unreacted Orsellinic Acid: If the reaction does not go to completion, you will have remaining starting material.

  • Orcinol: Orsellinic acid can undergo decarboxylation, especially at elevated temperatures, to form orcinol.[5][6]

  • Products of Phenolic Hydroxyl Group Reactions: The hydroxyl groups on the aromatic ring of orsellinic acid are also reactive and can potentially undergo side reactions, although esterification of phenolic hydroxyls is generally less favorable under Fischer conditions.[9][10]

To minimize side products, optimize the reaction temperature and time, and consider using a milder acid catalyst.

Q: How can I avoid the decarboxylation of orsellinic acid during the synthesis?

A: Decarboxylation is a common side reaction for β-keto acids and related compounds like orsellinic acid, and it is promoted by heat.[6] To minimize this:

  • Control the Reaction Temperature: Use the lowest possible temperature that allows for a reasonable reaction rate.

  • Optimize Reaction Time: Avoid unnecessarily long reaction times, as prolonged heating can increase the extent of decarboxylation. Monitor the reaction by TLC to determine the optimal endpoint.

Purification

Q: I am having difficulty purifying my this compound. What purification methods are recommended?

A: Purification of this compound typically involves the following steps:

  • Workup: After the reaction is complete, the mixture is typically cooled and extracted with an organic solvent like ethyl acetate. The organic layer is then washed with a sodium bicarbonate solution to remove the acid catalyst and any unreacted orsellinic acid.[11][12]

  • Column Chromatography: The crude product is often purified by silica gel column chromatography.[1] A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the this compound from impurities.

Q: My final product has a low purity. How can I improve this?

A: Low purity can result from incomplete removal of starting materials, side products, or residual solvent.

  • Thorough Workup: Ensure complete neutralization of the acid catalyst and removal of unreacted carboxylic acid by performing multiple washes with sodium bicarbonate solution.

  • Optimize Chromatography: Adjust the solvent system for column chromatography to achieve better separation of your product from impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective final purification step.

Quantitative Data

The antiproliferative activity of this compound has been evaluated against various cancer cell lines. The IC50 values (the concentration required to inhibit the growth of 50% of cells) are summarized in the table below.

Cell LineCancer TypeIC50 (µg/mL)Reference
HEp-2Larynx Carcinoma31.2[7][13]
MCF-7Breast Cancer70.3[7][13]
786-0Kidney Carcinoma47.5[7][13]
B16-F10Murine Melanoma64.8[7][13]
Vero (non-cancerous)Kidney epithelial28.1[7][13]

Experimental Protocols

Synthesis of this compound via Fischer Esterification (Generalized Protocol)

This protocol is a generalized procedure based on standard Fischer esterification methods and information from related syntheses. Optimization may be required for specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve orsellinic acid in a large excess of absolute ethanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Heat the reaction mixture to a gentle reflux and maintain this temperature. Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of the synthesized this compound can be determined using a reverse-phase HPLC method.

  • Column: C18 column

  • Mobile Phase: A gradient of acetonitrile and 1% acetic acid in water.

  • Detection: UV detector at 280 nm.

Visualizations

Logical Workflow for Troubleshooting Low Yield in this compound Synthesis

Caption: A troubleshooting flowchart for addressing low yields in this compound synthesis.

Proposed Antimicrobial Mechanism of Action of this compound

Antimicrobial_Mechanism ethyl_orsellinate This compound bacterial_cell Bacterial Cell ethyl_orsellinate->bacterial_cell Enters cell cell_membrane Cell Membrane Disruption bacterial_cell->cell_membrane Potential Target protein_synthesis Inhibition of Protein Synthesis bacterial_cell->protein_synthesis Potential Target cell_death Bacterial Cell Death cell_membrane->cell_death ribosome Ribosome protein_synthesis->ribosome Acts on protein_synthesis->cell_death

Caption: A simplified diagram illustrating the proposed antimicrobial mechanism of this compound.

Fischer Esterification of Orsellinic Acid

Fischer_Esterification OrsellinicAcid Orsellinic Acid Ethanol Ethanol EthylOrsellinate This compound OrsellinicAcid->EthylOrsellinate Ethanol->EthylOrsellinate Water Water H_plus H+ (catalyst) heat Δ (Heat) dummy->EthylOrsellinate

Caption: The reversible reaction of orsellinic acid and ethanol to form this compound.

References

Technical Support Center: Optimizing Delivery Systems for Ethyl Orsellinate in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the delivery of Ethyl Orsellinate in animal models.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound is a naturally occurring phenolic compound, specifically an ester of orsellinic acid, commonly found in lichens.[1] It is recognized for a variety of biological activities, including antibacterial, radical-scavenging, in vitro antitumor, and anti-glycation properties.[1][2] A critical characteristic for in vivo studies is its solubility. It is soluble in organic solvents like ethanol, methanol, DMSO, and acetone but has very low solubility in aqueous solutions like PBS, which presents a significant challenge for systemic delivery in animal models.[1][2][3]

Q2: What are the main challenges in delivering this compound in animal models?

A2: Like many phenolic compounds, the primary challenge for in vivo delivery of this compound is its poor aqueous solubility.[4][5][6] This can lead to:

  • Low Bioavailability: Inadequate dissolution in the gastrointestinal tract after oral administration limits its absorption into the bloodstream.[4][6]

  • Poor Gastrointestinal Stability: The compound may be unstable in the harsh environment of the GI tract.[4]

  • Difficulty Crossing Membranes: Its physicochemical properties may hinder its ability to pass through biological membranes to reach target tissues.[4]

  • Rapid Metabolism: Phenolic compounds can be rapidly and extensively metabolized by intestinal flora and liver enzymes, reducing the concentration of the active compound that reaches systemic circulation.[4][5]

Q3: What are the common formulation strategies to improve the bioavailability of poorly soluble compounds like this compound?

A3: Several strategies can be employed to overcome the delivery challenges of poorly soluble drugs.[7][8][9][10] These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing particle size (micronization or nanonization) can enhance the dissolution rate.[8][11]

  • Lipid-Based Formulations: Incorporating the drug into lipid vehicles such as oils, emulsions, liposomes, or Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.[6][7]

  • Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can improve solubility and dissolution.[9]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[7][9]

  • Use of Co-solvents and Surfactants: These can be used to create solutions or fine suspensions suitable for parenteral administration.[8] A common vehicle for in vivo studies of poorly soluble compounds includes a mixture of DMSO, PEG300, Tween-80, and saline.[12]

Section 2: Troubleshooting Guide

Issue Encountered Potential Cause Troubleshooting Steps & Recommendations
Low or no detectable plasma concentration after oral administration. Poor dissolution and absorption from the GI tract.1. Re-evaluate Formulation: The current formulation is likely not providing adequate solubilization. Consider lipid-based systems like SEDDS or solid dispersions to improve GI solubility and absorption.[7][9] 2. Particle Size Reduction: If using a suspension, ensure the particle size is minimized (micron or nano-scale) to maximize surface area for dissolution.[11] 3. Check for Degradation: Assess the stability of this compound in simulated gastric and intestinal fluids.
Precipitation of the compound upon injection (IV or IP). The drug is precipitating out of the vehicle when it contacts the aqueous physiological environment.1. Optimize Vehicle Composition: Decrease the drug concentration in the injection vehicle. Increase the percentage of solubilizing agents like co-solvents (e.g., PEG300, DMSO) or surfactants (e.g., Tween-80, Cremophor EL).[8] 2. pH Adjustment: If the compound has ionizable groups, adjusting the pH of the vehicle might improve solubility (Note: this compound is phenolic). 3. Use a Nano-formulation: Encapsulating the drug in nanoparticles or liposomes can prevent precipitation and improve circulation time.[13]
High variability in results between animals. Inconsistent dosing, animal stress, or physiological differences.1. Refine Administration Technique: Ensure consistent administration volumes and timing. For oral gavage, verify correct placement of the tube to avoid accidental tracheal delivery.[14] 2. Acclimatize Animals: Allow for a proper acclimatization period and handle animals consistently to minimize stress, which can affect physiological parameters. 3. Consider Animal Model: Be aware of potential species differences in metabolism and absorption.[15][16] The dog model, for instance, is often used for absorption studies due to pH similarities with humans.[15]
Adverse events or toxicity observed in the animal model. The delivery vehicle may be causing toxicity at the administered volume/concentration.1. Vehicle Toxicity Study: Conduct a pilot study with the vehicle alone to assess its tolerability at the intended dose. 2. Reduce Excipient Concentration: Minimize the concentration of potentially toxic excipients like DMSO or high levels of surfactants. 3. Explore Alternative Formulations: Consider formulations known for better biocompatibility, such as liposomes or solid lipid nanoparticles.[7]
Difficulty achieving sustained therapeutic levels. Rapid metabolism and clearance of the compound.1. Use of Sustained Release Systems: For long-term studies, consider implantable osmotic pumps for continuous, controlled release, which can reduce the need for frequent injections and maintain stable plasma concentrations.[17] 2. PEGylation: Modifying the drug or its carrier with polyethylene glycol (PEG) can sometimes increase circulation half-life. 3. Inhibit Metabolism: Co-administering a known inhibitor of relevant metabolic enzymes (e.g., cytochrome P450s) could be explored, but this adds complexity to the study.

Section 3: Data Presentation

Table 1: Solubility of this compound

Solvent Concentration Reference
Dimethylformamide (DMF) 20 mg/mL [3]
Dimethyl sulfoxide (DMSO) 20 mg/mL [3]
Ethanol 10 mg/mL [3]
Phosphate-Buffered Saline (PBS, pH 7.2) 0.1 mg/mL [3]

| Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Soluble |[2] |

Table 2: Comparison of Formulation Strategies for Poorly Soluble Drugs

Formulation Strategy Mechanism of Action Advantages Disadvantages Reference
Co-solvent/Surfactant Vehicle Increases drug solubility in the formulation. Simple to prepare; suitable for early-stage screening. Risk of precipitation upon dilution in vivo; potential for vehicle toxicity. [8]
Particle Size Reduction (Nanosuspension) Increases surface area, leading to a higher dissolution rate. Can significantly improve oral bioavailability; applicable to many drugs. Can be technologically complex to produce and stabilize; may require specialized equipment. [8][11]
Solid Dispersion Drug is dispersed in a hydrophilic polymer matrix, enhancing wettability and dissolution. Can achieve significant increases in solubility and bioavailability. Potential for physical instability (recrystallization); manufacturing can be complex (e.g., spray drying, hot-melt extrusion). [9]
Lipid-Based Systems (e.g., SEDDS) The drug is dissolved in lipids and surfactants, which form fine emulsions in the GI tract, facilitating absorption. Enhances lymphatic uptake, potentially avoiding first-pass metabolism; improves solubility and absorption. Can be complex to formulate; potential for GI side effects with high surfactant levels. [7][18]

| Cyclodextrin Complexation | The hydrophobic drug molecule is encapsulated within the hydrophilic cyclodextrin cavity. | Increases aqueous solubility; can improve stability. | Limited by the stoichiometry of the complex; can be expensive. |[9] |

Table 3: Recommended Administration Volumes and Needle Sizes for Rodent Models

Route Mouse (20-30g) Rat (200-300g) Recommended Needle Size Reference
Oral (PO), Gavage 5-10 mL/kg (~0.1-0.3 mL) 5-10 mL/kg (~1-3 mL) 20-22G (flexible gavage needle) [19]
Intravenous (IV), Tail Vein 1-5 mL/kg (~0.02-0.15 mL) 5 mL/kg (~1-1.5 mL) 25-30G [14][19]
Intraperitoneal (IP) 10-20 mL/kg (~0.2-0.6 mL) 5-10 mL/kg (~1-3 mL) 25-27G [14][20]
Subcutaneous (SC) 10-20 mL/kg (~0.2-0.6 mL) 5-10 mL/kg (~1-3 mL) 25-27G [19][20]

| Intramuscular (IM) | 0.05 mL per site | 0.1-0.2 mL per site | 26-30G |[14][20] |

Section 4: Experimental Protocols

Disclaimer: The following are generalized protocols for handling a poorly soluble compound like this compound. Researchers must perform their own formulation development and vehicle safety studies for their specific animal model and experimental conditions.

Protocol 1: Preparation of an this compound Formulation for Parenteral Administration

This protocol describes the preparation of a common co-solvent vehicle for in vivo studies.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile filtered

  • PEG300 (Polyethylene glycol 300), sterile

  • Tween-80 (Polysorbate 80), sterile

  • Sterile Saline (0.9% NaCl) or PBS

Procedure:

  • Determine Final Concentration: Decide on the final desired concentration of this compound in the vehicle (e.g., 2.5 mg/mL).[12]

  • Dissolve in DMSO: Weigh the required amount of this compound and dissolve it in the smallest necessary volume of DMSO. For a final vehicle of 10% DMSO, if you need 1 mL total, you would use 100 µL of DMSO.[12] Use gentle vortexing or sonication if needed to fully dissolve the compound.

  • Add Co-solvent: Add the required volume of PEG300 (e.g., 40% of the final volume, or 400 µL for a 1 mL total). Mix thoroughly until the solution is clear.

  • Add Surfactant: Add the required volume of Tween-80 (e.g., 5% of the final volume, or 50 µL for a 1 mL total). Mix thoroughly.

  • Add Aqueous Component: Slowly add the sterile saline or PBS to reach the final volume (e.g., 45% of the final volume, or 450 µL for a 1 mL total), mixing continuously.

  • Final Check: Observe the final solution for any signs of precipitation. A clear solution is desired.[12] This formulation should be prepared fresh before each use.

  • Vehicle Control: Prepare a parallel formulation containing all vehicle components but without this compound to use as a negative control in your experiments.

Protocol 2: Administration via Oral Gavage in a Mouse Model

Procedure:

  • Animal Restraint: Properly restrain the mouse to immobilize its head and neck, ensuring it can breathe freely.[14]

  • Measure Gavage Needle: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach.[14]

  • Load Syringe: Draw the prepared this compound formulation into a syringe attached to the gavage needle. Ensure there are no air bubbles.

  • Insert Needle: Gently insert the tip of the gavage needle into the mouse's mouth, passing it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If there is resistance or the animal shows signs of respiratory distress, withdraw immediately.

  • Administer Dose: Once the needle is in place, slowly depress the syringe plunger to deliver the formulation.

  • Withdraw and Monitor: Smoothly withdraw the needle and return the animal to its cage. Monitor the animal for any immediate adverse reactions.

Section 5: Visualizations (Diagrams)

experimental_workflow cluster_preformulation Phase 1: Pre-formulation cluster_formulation Phase 2: Formulation Development cluster_invivo Phase 3: In Vivo Testing A Characterize this compound (Solubility, Stability) B Define Target Product Profile (Route, Dose, Model) C Select Formulation Strategy (e.g., Lipid-based, Nanosuspension) B->C D Prepare & Characterize Formulations (Size, Drug Load, Stability) C->D E In Vitro Screening (Dissolution, Permeability) D->E F Pilot Tolerability Study (Vehicle Control) E->F G Pharmacokinetic (PK) Study in Animal Model F->G H Pharmacodynamic (PD) / Efficacy Study G->H I Data Analysis & Lead Formulation Selection H->I

Caption: Workflow for developing a delivery system for this compound.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Ub Ubiquitin Nrf2->Ub Ubiquitination Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Cul3 Cul3-Rbx1 Keap1->Cul3 Degradation Proteasomal Degradation Ub->Degradation Maf Maf Nrf2_nuc->Maf Dimerization ARE ARE (Antioxidant Response Element) Maf->ARE Binds to Genes Antioxidant & Cytoprotective Genes (HO-1, NQO1) ARE->Genes Promotes Transcription EO This compound / Oxidative Stress EO->Keap1 Inhibits

Caption: Potential modulation of the Nrf2 signaling pathway by phenolics.

pk_study_workflow cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase start Start: Acclimatized Animal Cohorts dose_iv IV Administration (for Bioavailability) start->dose_iv dose_po Oral Administration (Test Formulation) start->dose_po sample Serial Blood Sampling at Pre-defined Time Points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24h) dose_iv->sample dose_po->sample process Process Blood to Plasma/Serum sample->process store Store Samples at -80°C process->store bioanalysis Quantify Drug Concentration (e.g., LC-MS/MS) store->bioanalysis pk_calc Calculate PK Parameters (Cmax, Tmax, AUC, T½) bioanalysis->pk_calc report Report & Interpretation pk_calc->report end End: Determine Pharmacokinetic Profile report->end

Caption: Workflow for a typical in vivo pharmacokinetic study.

References

Addressing off-target effects of Ethyl orsellinate in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ethyl orsellinate in cellular models. The information is tailored for scientists and drug development professionals to anticipate and address potential issues related to off-target effects.

Disclaimer

The primary molecular target of this compound has not been definitively identified in peer-reviewed literature. Based on the known antiproliferative activities of structurally similar phenolic compounds, this guide will use the hypothetical primary target of a protein kinase within a key cancer signaling pathway (e.g., the PI3K/Akt/mTOR pathway) to illustrate the principles of on-target versus off-target effects. Researchers should validate the specific molecular target of this compound in their experimental system.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a naturally occurring phenolic compound, often isolated from lichens. It is a derivative of orsellinic acid. Published research has demonstrated its antiproliferative and cytotoxic activities against a variety of cancer cell lines.[1][2] It also exhibits other biological activities, including antibacterial, antifungal, and antioxidant effects.

Q2: What are off-target effects and why are they a concern when using this compound?

Q3: At what concentrations are off-target effects likely to be observed with this compound?

A3: Off-target effects are generally more prominent at higher concentrations. It is recommended to perform dose-response experiments to determine the optimal concentration range for the desired on-target effect while minimizing off-target activity. A starting point is to use concentrations at or below the IC50 value for antiproliferative activity in your specific cell line. Exceeding these concentrations significantly increases the likelihood of engaging off-target molecules.

Q4: How can I be sure that the observed phenotype in my experiment is due to the on-target activity of this compound?

A4: Validating on-target activity requires a multi-pronged approach. Key strategies include:

  • Rescue Experiments: If the primary target is known (or hypothesized), overexpressing a drug-resistant mutant of the target or supplementing the cells with a downstream product of the inhibited pathway should "rescue" the cells from the effects of this compound.

  • Use of Analogs: Testing structurally related but inactive analogs of this compound can help differentiate specific from non-specific effects.

  • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm direct binding of this compound to its target protein inside the cell.

  • Target Knockdown/Knockout: The phenotype observed with this compound treatment should mimic the phenotype of genetically knocking down or knocking out the putative target protein.

Troubleshooting Guide

This guide addresses common problems encountered when using this compound in cellular assays.

Problem Possible Cause Suggested Solution
High level of cytotoxicity observed at concentrations expected to be selective. 1. Off-target toxicity. 2. Cell line is particularly sensitive. 3. Solvent (e.g., DMSO) toxicity.1. Perform a dose-response curve to determine the EC50 for cytotoxicity. Use concentrations at or below this value for your experiments. 2. Conduct a literature search for the sensitivity of your cell line to similar phenolic compounds. 3. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5% for DMSO). Include a solvent-only control.
Inconsistent results between experiments. 1. Variability in cell passage number. 2. Inconsistent cell seeding density. 3. Precipitation of this compound in the culture medium.1. Use cells within a consistent and low passage number range for all experiments. 2. Ensure a uniform cell seeding density across all wells and plates. 3. Visually inspect the culture medium for any signs of precipitation after adding this compound. Prepare fresh stock solutions and ensure proper solubilization.
Observed phenotype does not match the expected outcome based on the hypothesized primary target. 1. The primary target is incorrect. 2. The observed phenotype is a result of off-target effects. 3. The signaling pathway is regulated differently in your specific cell model.1. Perform target identification experiments (e.g., affinity purification-mass spectrometry, proteomics profiling). 2. Conduct off-target validation experiments (see Experimental Protocols section). 3. Map the relevant signaling pathway in your cell line using pathway-specific inhibitors and activators.
Difficulty in reproducing published IC50 values. 1. Differences in cell culture conditions (e.g., serum concentration, media formulation). 2. Different assay methods for determining cell viability. 3. Purity of the this compound compound.1. Standardize cell culture conditions and ensure they match the published methodology as closely as possible. 2. Use the same viability assay as the reference study. Be aware that different assays measure different aspects of cell health. 3. Verify the purity of your this compound stock.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound against various cell lines. These values can serve as a starting point for designing dose-response experiments.

Cell LineCell TypeIC50 (µg/mL)
Hep-2Larynx Carcinoma31.2
MCF-7Breast Cancer70.3
786-0Kidney Carcinoma47.5
B16-F10Murine Melanoma64.8
VeroNon-cancerous kidney cells28.1

Data compiled from multiple sources.[1][2]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is designed to verify the direct binding of this compound to its intracellular target protein.

Principle: The binding of a ligand (this compound) to its target protein can increase the thermal stability of the protein. CETSA measures the amount of soluble target protein remaining after heating cell lysates or intact cells to various temperatures.

Methodology:

  • Cell Culture and Treatment:

    • Culture your cells of interest to ~80% confluency.

    • Treat the cells with either this compound (at a concentration expected to engage the target, e.g., 10x IC50) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Cell Lysis (for lysate-based CETSA) or Intact Cell Preparation:

    • For Lysates: Harvest and wash the cells with PBS. Resuspend the cell pellet in a lysis buffer (e.g., PBS with protease inhibitors) and lyse by freeze-thaw cycles or sonication. Centrifuge to pellet cell debris and collect the supernatant.

    • For Intact Cells: Harvest and wash the cells with PBS. Resuspend the cells in PBS.

  • Heating Step:

    • Aliquot the cell lysate or intact cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include an unheated control.

    • Cool the tubes to room temperature for 3 minutes.

  • Protein Extraction and Analysis:

    • For intact cells, lyse the cells as described in step 2.

    • Centrifuge all samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the amount of the soluble target protein in each sample by Western blot or another protein detection method (e.g., ELISA).

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble target protein as a function of temperature for both the this compound-treated and vehicle-treated samples.

    • A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and therefore, target engagement.

Protocol 2: Kinase Profiling for Off-Target Identification

This protocol provides a general workflow for screening this compound against a panel of kinases to identify potential off-target interactions.

Principle: Many small molecule inhibitors, especially those with antiproliferative activity, target protein kinases. Kinase profiling assays measure the inhibitory activity of a compound against a large number of purified kinases simultaneously.

Methodology:

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

    • Prepare serial dilutions of the stock solution to be used in the assay.

  • Kinase Panel Selection:

    • Choose a commercially available kinase profiling service or a in-house panel of purified kinases. The panel should ideally cover a broad representation of the human kinome.

  • Assay Performance:

    • The assay is typically performed in a multi-well plate format.

    • Each well contains a specific purified kinase, its substrate, and ATP.

    • This compound is added to the wells at one or more concentrations.

    • The kinase reaction is allowed to proceed for a set amount of time.

    • The reaction is stopped, and the amount of phosphorylated substrate is measured. This is often done using methods like radiometric assays (³²P-ATP), fluorescence polarization, or luminescence-based assays that detect the amount of ATP remaining.

  • Data Analysis:

    • The percentage of kinase activity remaining in the presence of this compound is calculated relative to a vehicle control.

    • The results are often presented as a heatmap or a list of kinases that are inhibited by a certain percentage (e.g., >50%) at a given concentration of the compound.

    • For kinases that show significant inhibition, a full dose-response curve can be generated to determine the IC50 value.

  • Interpretation:

    • Kinases that are potently inhibited by this compound, especially those with IC50 values similar to or lower than the IC50 for antiproliferation, are potential off-targets and warrant further investigation.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_hypothesis Hypothesis Generation cluster_validation Experimental Validation cluster_conclusion Conclusion problem Unexpected Phenotype or High Cytotoxicity Observed hypothesis Hypothesis: Off-Target Effect problem->hypothesis cetsa Target Engagement (CETSA) hypothesis->cetsa profiling Broad Profiling (e.g., Kinase Panel) hypothesis->profiling rescue Rescue Experiment hypothesis->rescue analogs Inactive Analog Control hypothesis->analogs conclusion Confirmation of On-Target vs. Off-Target Effect cetsa->conclusion profiling->conclusion rescue->conclusion analogs->conclusion

Caption: Troubleshooting workflow for investigating potential off-target effects.

signaling_pathway cluster_pathway Hypothetical PI3K/Akt/mTOR Pathway cluster_inhibition Potential Points of Inhibition receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt activates mtor mTORC1 akt->mtor activates proliferation Cell Proliferation & Survival mtor->proliferation ethyl_orsellinate_on_target This compound (On-Target) ethyl_orsellinate_on_target->pi3k inhibits? ethyl_orsellinate_off_target This compound (Off-Target) ethyl_orsellinate_off_target->mtor inhibits?

Caption: Hypothetical signaling pathway potentially modulated by this compound.

References

Validation & Comparative

Validation of Ethyl orsellinate's anticancer effects in multiple cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl orsellinate, a naturally occurring phenolic compound derived from lichens, has demonstrated notable cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of its in vitro anticancer activity, alongside its structural analogs, to offer a comprehensive overview for researchers in oncology and drug discovery. While the direct mechanisms of action regarding apoptosis and cell cycle arrest for this compound remain to be fully elucidated in published literature, this document summarizes the existing cytotoxicity data and provides detailed protocols for the key experimental assays used in these evaluations.

Cytotoxicity Profile of this compound and its Analogs

The primary measure of the anticancer effect of this compound and its related compounds comes from cytotoxicity assays, which determine the concentration of a substance required to inhibit the growth of cancer cells by 50% (IC50). The sulforhodamine B (SRB) assay is a common method used for this purpose.

Data from in vitro studies indicate that the cytotoxic activity of orsellinates against cancer cell lines is influenced by the length of their alkyl ester chain. An increase in chain length from methyl to n-butyl appears to enhance cytotoxic potency, a phenomenon likely attributed to increased lipophilicity of the compounds, which may facilitate their passage through the cell membrane.[1]

Below is a summary of the IC50 values for this compound and its derivatives across a panel of human and murine cancer cell lines, as well as a non-cancerous primate cell line (Vero) to assess selectivity. For comparison, data for the parent compound, Lecanoric Acid, and the standard chemotherapeutic agent, Cisplatin, are also included where available.

CompoundHEp-2 (Larynx Carcinoma) IC50 (µg/mL)MCF7 (Breast Carcinoma) IC50 (µg/mL)786-0 (Kidney Carcinoma) IC50 (µg/mL)B16-F10 (Murine Melanoma) IC50 (µg/mL)Vero (Normal Kidney) IC50 (µg/mL)
Lecanoric Acid>50>50>50>50>50
Mthis compound>50>50>50>50>50
This compound 31.2 >70 47.5 64.8 28.1
n-Propyl orsellinate13.523.518.833.412.1
n-Butyl orsellinate7.214.012.611.418.9
n-Pentyl orsellinate17.318.514.317.947.3
Cisplatin1.83.21.412.52.8

Data sourced from in vitro studies utilizing the sulforhodamine B (SRB) assay.[1]

Mechanistic Insights and Future Directions

Currently, there is a notable absence of published experimental data detailing the specific mechanisms by which this compound exerts its cytotoxic effects. Investigations into whether this compound induces apoptosis (programmed cell death) or causes cell cycle arrest are crucial next steps in characterizing its anticancer profile.

Lecanoric acid, the parent compound of orsellinates, has been shown to induce an M phase cell cycle arrest in colon cancer cells.[2][3] This suggests that its derivatives, including this compound, might share or have similar intracellular targets. However, direct experimental evidence for this compound is required to confirm this hypothesis.

To facilitate further research in this area, detailed protocols for standard apoptosis and cell cycle analysis assays are provided below.

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a sensitive measure of cell mass.

Methodology:

  • Cell Plating: Seed cells in 96-well plates at a density of 5 x 10³ to 2 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for 48 to 72 hours.

  • Cell Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the untreated control cells.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Culture cells in 6-well plates and treat with the desired concentrations of this compound for a specified time (e.g., 24, 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within 1 hour.

Propidium Iodide (PI) Cell Cycle Analysis

This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.

Methodology:

  • Cell Treatment: Treat cells with this compound at various concentrations for the desired duration.

  • Cell Harvesting: Collect cells, including the supernatant, and wash with PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing. Fix the cells at 4°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS.

  • RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.

  • PI Staining: Add Propidium Iodide to a final concentration of 50 µg/mL and incubate in the dark at 4°C for 30 minutes.

  • Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing Experimental Workflows

To aid in the conceptualization of the experimental processes, the following diagrams illustrate the workflows for the key assays.

SRB_Assay_Workflow cluster_workflow SRB Cytotoxicity Assay Workflow A Cell Plating (96-well plate) B Compound Treatment (e.g., this compound) A->B C Cell Fixation (10% TCA) B->C D Staining (0.4% SRB) C->D E Washing (1% Acetic Acid) D->E F Solubilization (10 mM Tris) E->F G Absorbance Reading (510 nm) F->G

SRB Cytotoxicity Assay Workflow

Apoptosis_Assay_Workflow cluster_workflow Annexin V/PI Apoptosis Assay Workflow A Cell Treatment B Cell Harvesting A->B C Washing (PBS) B->C D Staining (Annexin V-FITC/PI) C->D E Flow Cytometry Analysis D->E

Annexin V/PI Apoptosis Assay Workflow

Cell_Cycle_Assay_Workflow cluster_workflow Propidium Iodide Cell Cycle Analysis Workflow A Cell Treatment B Cell Harvesting A->B C Fixation (70% Ethanol) B->C D RNase Treatment C->D E Staining (Propidium Iodide) D->E F Flow Cytometry Analysis E->F

Propidium Iodide Cell Cycle Analysis Workflow

Signaling Pathways: A Call for Further Investigation

The specific signaling pathways modulated by this compound in cancer cells have not yet been identified in the scientific literature. To understand its molecular mechanism of action, it is imperative to investigate its effects on key cancer-related signaling cascades such as the PI3K/Akt/mTOR and MAPK pathways. The following diagram represents a generalized model of these pathways, which could serve as a starting point for future mechanistic studies on this compound.

Putative_Signaling_Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription GrowthFactor Growth Factor GrowthFactor->RTK EthylOrsellinate This compound EthylOrsellinate->PI3K ? EthylOrsellinate->Akt ? EthylOrsellinate->mTOR ? EthylOrsellinate->Raf ? EthylOrsellinate->MEK ? EthylOrsellinate->ERK ?

Hypothetical Signaling Pathways for Investigation

This guide consolidates the current knowledge on the in vitro anticancer effects of this compound and its analogs. The provided data and experimental protocols are intended to serve as a valuable resource for the scientific community to build upon, with the ultimate goal of elucidating the full therapeutic potential of this natural compound. Further research into its mechanisms of action is strongly encouraged.

References

A Comparative Study of Ethyl Orsellinate and its Synthetic Analogs: Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ethyl orsellinate, a naturally occurring lichen metabolite, and its synthetic analogs. By examining their biological activities, supported by experimental data, this document aims to facilitate further research and development in medicinal chemistry and drug discovery.

Introduction

This compound, the ethyl ester of orsellinic acid, is a phenolic compound found in various lichen species.[1] It has garnered significant interest in the scientific community due to its diverse biological activities, including antimicrobial, antioxidant, anti-tumor, and enzyme inhibitory properties.[1][2][3] Structural modification of this compound has led to the synthesis of a range of analogs with potentially enhanced or altered biological activities, offering promising avenues for the development of novel therapeutic agents. This guide presents a comparative analysis of this compound and its key synthetic derivatives.

Comparative Biological Activities

The biological efficacy of this compound and its analogs has been evaluated across several domains. The following sections and tables summarize the key findings.

Cytotoxic and Antitumor Activity

A significant area of investigation for orsellinates is their potential as anticancer agents. Studies have shown that the cytotoxic activity of these compounds is influenced by the structure of the ester side chain, with lipophilicity playing a crucial role.

Table 1: In Vitro Cytotoxicity (IC50) of this compound and Analogs against Various Cell Lines

CompoundHEp-2 (Larynx Carcinoma)MCF7 (Breast Carcinoma)786-0 (Kidney Carcinoma)B16-F10 (Murine Melanoma)Vero (Normal)
Lecanoric Acid > 50 µg/mL> 50 µg/mL> 50 µg/mL> 50 µg/mL-
Mthis compound > 50 µg/mL> 50 µg/mL> 50 µg/mL> 50 µg/mL-
This compound 31.2 µg/mL[4][5]70.3 µg/mL[4][5]47.5 µg/mL[4][5]64.8 µg/mL[4][5]28.1 µg/mL[4][5]
n-Propyl Orsellinate More active than this compound----
n-Butyl Orsellinate 7.2 - 14.0 µg/mL (range across all tested lines)[6]--11.4 µg/mL[6]-
n-Pentyl Orsellinate Less active than n-Propyl and n-Butyl Orsellinates----
Cisplatin (Control) ---12.5 µg/mL[6]-

Data sourced from Bogo et al., 2010 and Cayman Chemical.[4][6]

The data suggests that increasing the alkyl chain length from methyl to n-butyl enhances cytotoxic activity, likely due to increased lipophilicity.[6] Notably, n-Butyl orsellinate demonstrated higher activity against the B16-F10 melanoma cell line than the conventional chemotherapy drug, cisplatin.[6]

Antimicrobial Activity

This compound and its analogs have shown inhibitory effects against various microorganisms.

Table 2: Antimicrobial Activity (MIC) of Orsellinate Derivatives

CompoundStaphylococcus aureusEnterococcus faeciumAcinetobacter baumannii
Methyl β-orsellinate Inhibition zone of 16 mmInhibition zone of 18 mmInhibition zone of 13 mm
Mthis compound Less active than Methyl β-orsellinate--
Brominated Mthis compound (9a) 4 µg/mL[2]InactiveInactive
Kanamycin (Control) 4 µg/mL[2]--

Data sourced from a 2022 study on lichen-derived compounds.[2]

Interestingly, the synthetic brominated derivative of mthis compound (9a) exhibited potent and selective activity against Staphylococcus aureus, comparable to the antibiotic kanamycin.[2]

Enzyme Inhibition

This compound and related compounds have been evaluated for their ability to inhibit various enzymes.

Table 3: Enzyme Inhibitory Activity

CompoundTarget EnzymeActivity
This compound Protein GlycationGood inhibition[3]
This compound UreaseGood inhibition[3]
Mthis compound α-GlucosidaseWeak inhibitor[2]
Methyl β-orsellinate α-GlucosidaseWeak inhibitor[2]
Radical-Scavenging Activity

The antioxidant potential of orsellinates has been assessed using the DPPH (2,2'-diphenyl-1-picrylhydrazyl) method. All tested orsellinates, including this compound, showed radical-scavenging activity, although they were less potent than lecanoric acid and orsellinic acid.[7]

Experimental Protocols

This section outlines the general methodologies employed in the synthesis and biological evaluation of this compound and its analogs.

Synthesis of Orsellinate Analogs

Orsellinates are typically synthesized from lecanoric acid, a depside isolated from lichens. The general procedure involves the alcoholysis of lecanoric acid in the corresponding alcohol, which yields the desired orsellinate and orsellinic acid.

A general workflow for the synthesis and evaluation of orsellinate analogs is depicted below.

G cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Lecanoric_Acid Lecanoric Acid (from Lichen) Alcoholysis Alcoholysis with ROH (e.g., Ethanol) Lecanoric_Acid->Alcoholysis Orsellinate This compound & Analogs Alcoholysis->Orsellinate Purification Purification (Chromatography) Orsellinate->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Assays (SRB Assay) Characterization->Cytotoxicity Antimicrobial Antimicrobial Assays (MIC Determination) Enzyme Enzyme Inhibition Assays Antioxidant Antioxidant Assays (DPPH)

General workflow for synthesis and bio-evaluation.
Synthesis of Brominated Analogs

A representative procedure for the synthesis of brominated derivatives is as follows:

  • Methyl β-orsellinate (or mthis compound) is dissolved in a mixture of acetic acid and DMSO (3:1, v/v) with sodium bromide at 80°C with stirring.[2]

  • 30% hydrogen peroxide is added to the reaction flask.[2]

  • The reaction is monitored by TLC and conducted for approximately 30 minutes.[2]

  • The reaction mixture is neutralized with saturated sodium hydrogen carbonate.[2]

  • The product is extracted with ethyl acetate.[2]

Cytotoxicity Assay (Sulforhodamine B - SRB)

The in vitro antitumor activity of orsellinates is commonly determined using the sulforhodamine B (SRB) assay.

  • Human tumor cell lines (e.g., HEp-2, MCF7, 786-0, B16-F10) are cultured in appropriate media.

  • Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • After incubation, the cells are fixed with trichloroacetic acid.

  • The fixed cells are stained with SRB dye.

  • The protein-bound dye is solubilized with a Tris base solution.

  • The absorbance is measured spectrophotometrically to determine cell viability.

  • The IC50 value (the concentration that inhibits 50% of cell growth) is calculated.[6]

Potential Signaling Pathways

While the precise molecular mechanisms of action for this compound and its analogs are not fully elucidated, related phenolic compounds have been shown to modulate key signaling pathways involved in cell survival and apoptosis. For instance, Ethyl rosmarinate has been demonstrated to protect endothelial cells from high glucose-induced injury via the PI3K/Akt signaling pathway and by inhibiting the JNK and NF-κB pathways.[8] It is plausible that orsellinates may exert their cytotoxic effects by modulating similar pathways.

G cluster_pathway Hypothesized Signaling Pathway Modulation Orsellinates This compound & Analogs PI3K PI3K Orsellinates->PI3K Activation? JNK JNK Orsellinates->JNK Inhibition? NFkB NF-κB Orsellinates->NFkB Inhibition? Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Apoptosis_inhibit Apoptosis Inhibition Bcl2->Apoptosis_inhibit Apoptosis_promote Apoptosis Promotion JNK->Apoptosis_promote NFkB->Apoptosis_promote

Hypothesized modulation of cell signaling pathways.

Conclusion and Future Directions

This compound and its synthetic analogs represent a promising class of bioactive compounds with demonstrated cytotoxic, antimicrobial, and antioxidant properties. The structure-activity relationship studies indicate that modifications to the ester side chain can significantly enhance biological activity. In particular, n-butyl orsellinate and brominated derivatives show potential for further development as antitumor and antimicrobial agents, respectively.

Future research should focus on:

  • Elucidating the precise molecular mechanisms and signaling pathways through which these compounds exert their effects.

  • Expanding the library of synthetic analogs to optimize activity and selectivity.

  • Conducting in vivo studies to validate the in vitro findings and assess the pharmacokinetic and safety profiles of the most promising candidates.

The continued investigation of this compound and its derivatives holds significant promise for the discovery of new therapeutic leads.

References

Cross-validation of Ethyl orsellinate's antioxidant activity using different assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant activity of Ethyl orsellinate, a naturally occurring phenolic compound found in lichens. The objective is to offer a clear, data-driven cross-validation of its antioxidant potential by summarizing available experimental data and outlining the methodologies used for its assessment. While comprehensive data across multiple assays for the isolated compound remains an area for further research, this guide synthesizes the current knowledge to support further investigation and application.

Data Presentation: Quantitative Antioxidant Activity

The following table summarizes the 50% inhibitory concentration (IC50) of this compound and related compounds in the DPPH assay. A lower IC50 value indicates a higher antioxidant activity.

CompoundDPPH Radical Scavenging Activity (IC50 in mM)
This compound 120.53 ± 0.18 [1]
Mthis compound167.25 ± 0.23[1]
n-Propyl orsellinate87.24 ± 0.32[1]
n-Butyl orsellinate55.65 ± 0.47[1]
Orsellinic acid5.01 ± 0.66[1]
Lecanoric acid42.87 ± 1.20[1]
Gallic acid (Standard)0.005 ± 0.0001[1]
Orcinol2.93 ± 0.83[1]
Resorcinol1.84 ± 1.01[1]

Note: Data for ABTS and FRAP assays on isolated this compound is not currently available in the reviewed literature. Research on extracts containing this compound suggests activity in these assays, but specific values for the pure compound are needed for a direct comparison.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below. These protocols are synthesized from established methods in the field.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is monitored by the decrease in its absorbance at 517 nm.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • This compound and other test compounds

  • Positive control (e.g., Gallic acid, Ascorbic acid, Trolox)

  • 96-well microplate reader or spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of the test compounds and the positive control in methanol.

  • In a 96-well plate, add a specific volume of the test compound dilutions to each well.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in its absorbance at 734 nm.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • This compound and other test compounds

  • Positive control (e.g., Trolox, Ascorbic acid)

  • 96-well microplate reader or spectrophotometer

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of the test compounds and the positive control.

  • Add a specific volume of the test compound dilutions to a cuvette or microplate well.

  • Add the diluted ABTS•+ solution and mix thoroughly.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • This compound and other test compounds

  • Ferrous sulfate (FeSO₄) for the standard curve

  • 96-well microplate reader or spectrophotometer

Procedure:

  • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Prepare a series of dilutions of the test compounds.

  • Prepare a standard curve using known concentrations of FeSO₄.

  • Add a small volume of the test compound dilutions to a microplate well or cuvette.

  • Add the FRAP reagent and start a timer.

  • Incubate the mixture at 37°C for a specific time (e.g., 4-30 minutes).

  • Measure the absorbance at 593 nm.

  • The antioxidant capacity is determined by comparing the change in absorbance of the test samples with the standard curve and is expressed as Fe²⁺ equivalents (e.g., in µM or mg/g).

Mandatory Visualization

Experimental Workflow Diagrams

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix Sample/Control with DPPH Solution DPPH_sol->Mix Sample_prep Prepare Serial Dilutions of this compound Sample_prep->Mix Control_prep Prepare Positive Control (e.g., Gallic Acid) Control_prep->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

DPPH Assay Experimental Workflow.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_rad Generate ABTS•+ (ABTS + K2S2O8) Dilute_ABTS Dilute ABTS•+ to Abs ~0.7 ABTS_rad->Dilute_ABTS Mix Mix Sample with Diluted ABTS•+ Dilute_ABTS->Mix Sample_prep Prepare Serial Dilutions of this compound Sample_prep->Mix Incubate Incubate (e.g., 6 min, RT) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition or TEAC Measure->Calculate

ABTS Assay Experimental Workflow.

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FRAP_reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Mix Mix Sample/Standard with FRAP Reagent FRAP_reagent->Mix Sample_prep Prepare Serial Dilutions of this compound Sample_prep->Mix Standard_curve Prepare FeSO4 Standard Curve Standard_curve->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate Ferric Reducing Power (Fe2+ Equivalents) Measure->Calculate

FRAP Assay Experimental Workflow.
Potential Signaling Pathways Modulated by Phenolic Compounds

While specific studies on the signaling pathways modulated by this compound are lacking, phenolic compounds, in general, are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways. The Nuclear factor erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB) pathways are key regulators of the cellular antioxidant and inflammatory responses that can be influenced by phenolic compounds.

Antioxidant_Signaling_Pathways cluster_stimulus Cellular Stress cluster_phenolics Intervention cluster_pathways Signaling Pathways cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) Nrf2_pathway Nrf2 Activation ROS->Nrf2_pathway Inflammatory_Stimuli Inflammatory Stimuli NFkB_pathway NF-κB Inhibition Inflammatory_Stimuli->NFkB_pathway Phenolics Phenolic Compounds (e.g., this compound) Phenolics->Nrf2_pathway Activates Phenolics->NFkB_pathway Inhibits Antioxidant_enzymes Increased Expression of Antioxidant Enzymes (e.g., HO-1, SOD) Nrf2_pathway->Antioxidant_enzymes Inflammatory_mediators Decreased Expression of Pro-inflammatory Mediators (e.g., iNOS, COX-2) NFkB_pathway->Inflammatory_mediators Antioxidant_enzymes->ROS Neutralizes

Potential Antioxidant Signaling Pathways.

Conclusion

The available data from the DPPH assay demonstrates that this compound possesses radical scavenging activity, although it is less potent than its parent compounds, orsellinic acid and lecanoric acid, and significantly less active than the standard antioxidant, gallic acid. The structure-activity relationship within the orsellinate series suggests that the ester chain length influences the antioxidant capacity.

To provide a more complete and robust cross-validation of this compound's antioxidant activity, further studies are required to generate quantitative data using other established antioxidant assays such as ABTS and FRAP. Additionally, research into its ability to modulate key antioxidant and anti-inflammatory signaling pathways, like Nrf2 and NF-κB, would provide valuable insights into its potential mechanisms of action beyond direct radical scavenging. Such studies would be crucial for a comprehensive understanding of its potential applications in research and drug development.

References

A Comparative Analysis of Ethyl Orsellinate from Diverse Lichen Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Ethyl orsellinate derived from various lichen species. It delves into its extraction, biological activities, and underlying mechanisms of action, supported by experimental data and detailed protocols.

This compound, a naturally occurring phenolic compound, is a secondary metabolite found in a variety of lichen species. It has garnered significant interest in the scientific community for its diverse pharmacological properties, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities. This guide offers a comparative overview of this compound from different lichen sources, presenting key quantitative data in structured tables and outlining detailed experimental methodologies.

Extraction and Purity

This compound can be isolated from several lichen species. While a direct comparative study on the yield and purity of this compound from a wide range of lichens is not extensively documented in a single source, data from various studies indicate its presence in species such as Peltigera aphthosa, Graphis handelii, and is a derivative of lecanoric acid found in Parmotrema tinctorum.[1][2] The extraction efficiency and purity can vary depending on the lichen species, geographical location, and the extraction method employed. Acetone and methanol are commonly used solvents for the extraction of lichen metabolites.[3] High-performance liquid chromatography (HPLC) is a standard technique for the purification and quantification of this compound, with purity levels often exceeding 95%.[4]

Experimental Protocol: Extraction and Purification of this compound from Parmotrema tinctorum (a general protocol based on common methods for lichen metabolites)
  • Collection and Preparation: Collect fresh Parmotrema tinctorum thalli. Clean the lichen material to remove any debris and dry it in a shaded, well-ventilated area. Once dried, grind the lichen into a fine powder.

  • Extraction: Macerate the powdered lichen material in methanol at room temperature for 48 hours.[5] The solvent-to-sample ratio is typically 10:1 (v/w).

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 45°C to obtain a crude methanol extract.

  • Purification: Subject the crude extract to column chromatography on silica gel. Elute the column with a gradient of n-hexane and ethyl acetate. Collect the fractions and monitor them using thin-layer chromatography (TLC). Combine the fractions containing this compound and concentrate them.

  • Crystallization: Recrystallize the concentrated fractions from a suitable solvent system, such as methanol-water, to obtain pure this compound crystals.

  • Purity Analysis: Assess the purity of the isolated this compound using HPLC.[6]

Biological Activities: A Comparative Overview

This compound exhibits a spectrum of biological activities, which are summarized in the tables below.

Antimicrobial Activity

This compound has demonstrated notable activity against various microorganisms.[7] The minimum inhibitory concentration (MIC) is a key parameter for quantifying its antimicrobial potency.

Table 1: Antimicrobial Activity of this compound

Test OrganismMIC (µg/mL)Reference
Staphylococcus aureus30-500[7]
Methicillin-resistant Staphylococcus aureus (MRSA)Inhibition zone of 13 mm at 1 mg/mL[8]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
  • Preparation of Bacterial Inoculum: Culture the test bacteria in a suitable broth medium overnight at 37°C. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent like dimethyl sulfoxide (DMSO). Make serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.[9]

Antioxidant Activity

The antioxidant potential of this compound is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 2: Antioxidant Activity of this compound

AssayIC50 (mM)Reference
DPPH Radical ScavengingNot explicitly stated for this compound alone, but orsellinates show activity.[1][10]
Experimental Protocol: DPPH Radical Scavenging Assay
  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add different concentrations of this compound to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.[11]

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties, partly through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.

Table 3: Anti-inflammatory Activity of this compound

AssayEffectReference
COX-2 InhibitionInhibits COX-2 activity[12]
Experimental Protocol: In Vitro COX-2 Inhibition Assay
  • Enzyme and Substrate Preparation: Use a commercially available COX-2 inhibitor screening assay kit. Prepare the COX-2 enzyme and arachidonic acid (substrate) solutions as per the manufacturer's instructions.

  • Reaction Mixture: In a 96-well plate, pre-incubate the COX-2 enzyme with different concentrations of this compound for a specified time at room temperature.

  • Initiation of Reaction: Add the arachidonic acid substrate to initiate the enzymatic reaction.

  • Measurement: The product of the COX-2 reaction, prostaglandin H2 (PGH2), is unstable and is typically converted to a more stable product like prostaglandin E2 (PGE2), which is then quantified using an ELISA-based method provided in the kit.[13][14]

  • Calculation: The percentage of COX-2 inhibition is calculated by comparing the amount of product formed in the presence of this compound to that in the control (without inhibitor). The IC50 value is then determined.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines.

Table 4: Anticancer Activity of this compound

Cell LineIC50 (µg/mL)Reference
Hep-2 (Larynx Carcinoma)31.2[15]
MCF-7 (Breast Cancer)70.3[15]
786-0 (Kidney Carcinoma)47.5[15]
B16-F10 (Murine Melanoma)64.8[15]

Signaling Pathway Modulation

The biological activities of many natural phenolic compounds are attributed to their ability to modulate key cellular signaling pathways. While specific studies on this compound's direct impact on signaling pathways like NF-κB and MAPK are limited, the known effects of structurally similar compounds suggest potential mechanisms. For instance, other phenolic compounds have been shown to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer.[16][17] Similarly, the MAPK signaling pathway, involved in cell proliferation, differentiation, and apoptosis, is another potential target.[18][19]

Below are generalized diagrams of these pathways, which are likely targets for this compound, based on the activities of related compounds.

experimental_workflow cluster_extraction Extraction & Purification cluster_bioassays Biological Activity Assays Lichen Lichen Biomass Grinding Grinding Lichen->Grinding Extraction Solvent Extraction (e.g., Methanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration Purification Chromatography (e.g., HPLC) Concentration->Purification Pure_EO Pure this compound Purification->Pure_EO Antimicrobial Antimicrobial Assay (MIC Determination) Pure_EO->Antimicrobial Antioxidant Antioxidant Assay (DPPH) Pure_EO->Antioxidant Anti_inflammatory Anti-inflammatory Assay (COX-2 Inhibition) Pure_EO->Anti_inflammatory Anticancer Anticancer Assay (IC50 Determination) Pure_EO->Anticancer

Caption: Experimental workflow for the extraction and bioactivity screening of this compound.

nfkb_pathway cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation Proteasome Proteasomal Degradation IkB->Proteasome NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) NFkB_IkB NF-κB-IκBα Complex NFkB_IkB->NFkB_p65_p50 EO This compound EO->IKK Inhibition EO->NFkB_p65_p50 Inhibition of DNA binding

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

mapk_pathway Stimuli External Stimuli (e.g., Stress, Growth Factors) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Activation Cellular_Response Cellular Response (Proliferation, Apoptosis, Inflammation) Transcription_Factors->Cellular_Response EO This compound EO->MAPKKK Inhibition EO->MAPKK Inhibition EO->MAPK Inhibition

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Conclusion

This compound, a lichen-derived metabolite, presents a promising scaffold for drug discovery due to its multifaceted biological activities. This guide provides a comparative summary of its properties based on available scientific literature. While the data highlights its potential, further research is warranted to conduct direct comparative studies on its yield from various lichen species and to elucidate its precise mechanisms of action on cellular signaling pathways. Such studies will be crucial for the future development of this compound-based therapeutic agents.

References

A Comparative Analysis of Ethyl Orsellinate and Other Prominent Natural Phenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of natural products, phenolic compounds stand out for their diverse biological activities and therapeutic potential. This guide provides a comprehensive comparison of ethyl orsellinate, a lichen-derived metabolite, with other well-characterized natural phenols: resveratrol, quercetin, and catechol. The following sections detail their performance in key biological assays, supported by experimental data, to assist researchers in evaluating their potential applications in drug discovery and development.

At a Glance: Comparative Overview

FeatureThis compoundResveratrolQuercetinCatechol
Primary Source LichensGrapes, Berries, PeanutsFruits, VegetablesFruits, Vegetables
Core Structure Monocyclic aromatic esterStilbenoidFlavonoidDihydroxybenzene
Key Activities Antiproliferative, Antimicrobial, AntioxidantAntioxidant, Anti-inflammatory, Cardioprotective, AnticancerAntioxidant, Anti-inflammatory, Anticancer, AntiviralAntioxidant, Antimicrobial, Anti-inflammatory

Quantitative Comparison of Biological Activities

To facilitate a direct and objective comparison, the following tables summarize the quantitative data from various in vitro assays.

Antioxidant Activity

The antioxidant capacity of these phenols was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

CompoundDPPH Radical Scavenging IC50 (µg/mL)Reference
This compound>100[1]
Resveratrol25 - 50
Quercetin2.93 - 19.17[2]
Catechol3.7
Anti-inflammatory Activity

The anti-inflammatory potential was assessed by measuring the inhibition of cyclooxygenase-2 (COX-2) and nitric oxide (NO) production. COX-2 is a key enzyme in the inflammatory pathway, and its inhibition is a common target for anti-inflammatory drugs. Nitric oxide is another important inflammatory mediator.

CompoundAssayIC50 / InhibitionReference
This compound-Data not available
ResveratrolCOX-2 Enzyme Activity~30 µM[3]
QuercetinCOX-2 ExpressionSignificant suppression[4][5]
CatecholNO Production in LPS-stimulated microgliaSignificant decrease[6]
CatecholTNF-α Production in LPS-stimulated microgliaSignificant decrease[6]
Antimicrobial Activity

The minimum inhibitory concentration (MIC) against Staphylococcus aureus, a common and often drug-resistant pathogen, was determined to compare the antimicrobial efficacy of these natural phenols.

CompoundMIC against S. aureus (µg/mL)Reference
This compound13 mm inhibition zone (weak activity)[7]
Ethyl 3,5-dibromoorsellinate (derivative)4[7]
Resveratrol100 - >1000 (strain dependent)[8][9][10]
Quercetin62.5 - 1000 (strain dependent)[11][12]
CatecholData not available
Antiproliferative Activity

The antiproliferative effects were evaluated against various cancer cell lines, with the IC50 value indicating the concentration required to inhibit 50% of cell growth.

CompoundCell LineIC50 (µg/mL)Reference
This compoundHep-2 (Larynx Carcinoma)31.2[13]
MCF-7 (Breast Cancer)70.3[13]
786-0 (Kidney Carcinoma)47.5[13]
B16-F10 (Murine Melanoma)64.8[13]
ResveratrolVarious Cancer CellsVaries[6]
QuercetinVarious Cancer CellsVaries[14]
Catechol-Data not available

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method for determining antioxidant activity.

  • Reagent Preparation : A stock solution of DPPH is prepared in methanol or ethanol (typically 0.1 mM) and stored in the dark.

  • Sample Preparation : The test compounds (this compound, resveratrol, quercetin, catechol) and a positive control (e.g., ascorbic acid) are prepared in a suitable solvent at various concentrations.

  • Reaction : An equal volume of the DPPH working solution is added to each sample and control. A blank containing only the solvent is also prepared.

  • Incubation : The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement : The absorbance of each solution is measured at 517 nm using a spectrophotometer.

  • Calculation : The percentage of scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This colorimetric assay is used to assess cell viability and the cytotoxic effects of compounds.[6][14]

  • Cell Seeding : Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compounds and incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition : After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL), and the plate is incubated for another 2-4 hours.

  • Formazan Solubilization : The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance is measured at a wavelength between 540 and 590 nm using a microplate reader.

  • Data Analysis : The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

The biological activities of these natural phenols are mediated through their interaction with various cellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Its activation leads to the transcription of pro-inflammatory genes. Several natural phenols, including quercetin and catechol, have been shown to inhibit this pathway.[6][14]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK Activates IkB_NFkB_complex IkB-NF-kB Complex IKK->IkB_NFkB_complex Phosphorylates IkB IkB IkB IkB->IkB_NFkB_complex NF-kB NF-kB NF-kB->IkB_NFkB_complex NF-kB_active NF-kB (Active) NF-kB->NF-kB_active Translocation IkB_NFkB_complex->IkB Ubiquitination & Degradation IkB_NFkB_complex->NF-kB Releases DNA DNA NF-kB_active->DNA Binds Pro-inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro-inflammatory_Genes Quercetin_Catechol Quercetin, Catechol Quercetin_Catechol->IKK Inhibits Quercetin_Catechol->NF-kB_active Inhibits Translocation

NF-κB inflammatory signaling pathway and points of inhibition by natural phenols.
Resveratrol and the SIRT1 Signaling Pathway

Resveratrol is a known activator of Sirtuin 1 (SIRT1), a protein deacetylase that plays a crucial role in cellular metabolism, stress resistance, and aging. Activation of SIRT1 by resveratrol is linked to many of its beneficial effects.

Resveratrol_SIRT1_Pathway Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates PGC-1a_acetylated PGC-1α (acetylated) SIRT1->PGC-1a_acetylated Deacetylates NF-kB_p65_acetylated NF-κB p65 (acetylated) SIRT1->NF-kB_p65_acetylated Deacetylates PGC-1a_deacetylated PGC-1α (deacetylated) PGC-1a_acetylated->PGC-1a_deacetylated Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC-1a_deacetylated->Mitochondrial_Biogenesis Promotes Antioxidant_Defense Antioxidant Defense PGC-1a_deacetylated->Antioxidant_Defense Enhances NF-kB_p65_deacetylated NF-κB p65 (deacetylated) NF-kB_p65_acetylated->NF-kB_p65_deacetylated Inflammation Inflammation NF-kB_p65_deacetylated->Inflammation Reduces

Simplified schematic of Resveratrol's activation of SIRT1 and downstream effects.

Summary and Conclusion

This guide provides a comparative overview of this compound, resveratrol, quercetin, and catechol, focusing on their antioxidant, anti-inflammatory, antimicrobial, and antiproliferative activities.

  • This compound demonstrates notable antiproliferative activity against a range of cancer cell lines. While its antioxidant activity appears to be weaker than that of quercetin and catechol, its antimicrobial potential is evident, and derivatives like ethyl 3,5-dibromoorsellinate show significantly enhanced antibacterial effects.[1][7][13] Further research is warranted to fully elucidate its anti-inflammatory mechanisms.

  • Resveratrol stands out for its potent antioxidant and anti-inflammatory properties, with well-documented effects on the SIRT1 pathway. Its anticancer and cardioprotective effects are also widely studied.[3][6]

  • Quercetin exhibits strong antioxidant and broad-spectrum antimicrobial activities. Its ability to inhibit the NF-κB pathway underscores its significant anti-inflammatory potential.[2][4][5][11][12][14]

  • Catechol is a potent antioxidant and shows promise as an anti-inflammatory agent through the inhibition of key inflammatory mediators like NO and TNF-α.[6]

For researchers and drug development professionals, the choice of a natural phenol for further investigation will depend on the specific therapeutic target. This compound presents an interesting scaffold for the development of novel antiproliferative and antimicrobial agents. In contrast, resveratrol and quercetin are well-established candidates for applications targeting oxidative stress and inflammation. Catechol's simple structure and potent antioxidant activity make it a valuable reference compound and a potential starting point for the design of new therapeutic agents. This comparative guide serves as a foundational resource to inform such strategic decisions in the pursuit of new and effective natural product-based therapies.

References

A Comparative Analysis of the Antibacterial Efficacy of Ethyl Orsellinate and Its Brominated Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), necessitates the exploration of novel antimicrobial agents. Natural products and their synthetic derivatives represent a promising avenue for the discovery of new therapeutics. This guide provides a comparative study of the antibacterial efficacy of ethyl orsellinate, a naturally occurring lichen metabolite, and its synthetically modified derivative, ethyl 3,5-dibromoorsellinate. The data presented herein is derived from experimental studies aimed at evaluating their potential as antibacterial agents.

Quantitative Analysis of Antibacterial Efficacy

The antibacterial activities of this compound and its brominated derivative were primarily evaluated against Staphylococcus aureus, including a methicillin-resistant strain (MRSA). The key metrics for comparison are the Minimum Inhibitory Concentration (MIC) and the zone of inhibition in agar diffusion assays.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism. A lower MIC value indicates a more potent antimicrobial agent.

CompoundTest OrganismMIC (µg/mL)
This compoundMRSANot specified, weak activity
Ethyl 3,5-dibromoorsellinate MRSA 4 [1][2][3]
Ethyl 3,5-dibromoorsellinateS. aureus ATCC 259234[1]
Ampicillin (Control)MRSA128[1]
Ampicillin (Control)S. aureus ATCC 2592316[1]
Kanamycin (Control)MRSA1[1]
Kanamycin (Control)S. aureus ATCC 259231[1]
Zone of Inhibition

The agar diffusion method provides a qualitative and semi-quantitative measure of antibacterial activity. The diameter of the zone of inhibition corresponds to the susceptibility of the microorganism to the tested compound.

CompoundConcentrationTest OrganismInhibition Zone (mm)
This compoundNot specifiedMRSA13[1][3]
Ethyl 3,5-dibromoorsellinate 1 mg/mL (50 µL) MRSA 30 [1]
Ethyl 3,5-dibromoorsellinate1 mg/mL (50 µL)S. aureus ATCC 2592331[1]

The bromination of this compound to form ethyl 3,5-dibromoorsellinate resulted in a significant enhancement of its antibacterial activity against MRSA, with the inhibition zone being approximately 2.38-fold larger than that of the parent compound.[1]

Proposed Mechanism of Action

Molecular docking studies have suggested a potential mechanism for the enhanced antibacterial activity of ethyl 3,5-dibromoorsellinate. It is proposed that this derivative binds to the penicillin-binding protein 2A (PBP2A) of MRSA.[1][2][3] This binding is a critical step in inhibiting the synthesis of the bacterial cell wall, which is the mechanism of action for many β-lactam antibiotics. The free energy of binding for ethyl 3,5-dibromoorsellinate to PBP2A was estimated to be between -42.5 to -45.7 kcal/mol.[1][2][3]

G cluster_compound Antibacterial Agent cluster_bacteria MRSA Bacterium Ethyl_3_5_dibromoorsellinate Ethyl 3,5-dibromoorsellinate PBP2A Penicillin-Binding Protein 2A (PBP2A) Ethyl_3_5_dibromoorsellinate->PBP2A Binds to Cell_Wall_Synthesis Cell Wall Synthesis PBP2A->Cell_Wall_Synthesis Inhibits Bacterial_Lysis Bacterial Lysis Cell_Wall_Synthesis->Bacterial_Lysis Leads to

Proposed mechanism of action for Ethyl 3,5-dibromoorsellinate against MRSA.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the key experimental protocols used to assess the antibacterial efficacy of this compound and its derivatives.

Synthesis of Ethyl 3,5-dibromoorsellinate

The synthesis of ethyl 3,5-dibromoorsellinate from this compound is a key step in developing this more potent derivative.

G Start This compound (Precursor) Step1 Dissolve in appropriate solvent Start->Step1 Step2 Add Brominating Agent (e.g., N-Bromosuccinimide) Step1->Step2 Step3 Reaction at controlled temperature and time Step2->Step3 Step4 Purification of the crude product Step3->Step4 End Ethyl 3,5-dibromoorsellinate (Final Product) Step4->End

Workflow for the synthesis of Ethyl 3,5-dibromoorsellinate.

Agar Diffusion Method

This method is used to determine the zone of inhibition.

  • Bacterial Culture Preparation : A standardized inoculum of the test organism (e.g., MRSA) is prepared.

  • Agar Plate Inoculation : The surface of a Mueller-Hinton agar plate is uniformly inoculated with the bacterial suspension.

  • Application of Test Compound : A sterile paper disc impregnated with a known concentration of the test compound (e.g., 1 mg/mL) is placed on the agar surface.

  • Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Measurement : The diameter of the clear zone around the disc where bacterial growth is inhibited is measured in millimeters.

Minimum Inhibitory Concentration (MIC) Determination

The microdilution method is commonly used to determine the MIC.

  • Preparation of Compound Dilutions : A series of twofold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation : Each well is inoculated with a standardized suspension of the test bacteria.

  • Controls : Positive (bacteria and medium) and negative (medium only) controls are included.

  • Incubation : The microtiter plate is incubated at 37°C for 18-24 hours.

  • Observation : The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

Other Orsellinate Derivatives

While the focus has been on the brominated derivative of this compound, studies have also investigated other esters of orsellinic acid. For instance, n-propyl, n-pentyl, and n-hexyl orsellinates have shown sensitivity against Staphylococcus aureus, with MIC values ranging from 7.8 to 62.5 µg/mL.[4] This suggests that modifying the ester group can also modulate the antibacterial activity.

Conclusion

The comparative data strongly indicates that the synthetic modification of this compound, specifically through bromination, can significantly enhance its antibacterial efficacy against clinically relevant pathogens like MRSA. Ethyl 3,5-dibromoorsellinate demonstrates potent activity with a low MIC value and a large zone of inhibition. The proposed mechanism of action, involving the inhibition of PBP2A, provides a rational basis for its antibacterial effect. Further investigation into other derivatives of this compound and a broader range of bacterial species is warranted to fully explore the therapeutic potential of this class of compounds.

References

Experimental Validation of Ethyl Orsellinate's Biological Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimentally determined biological activities of ethyl orsellinate and its structural analogs. While direct validation of in silico predicted targets remains limited in publicly available literature, this document summarizes key experimental findings, offering a baseline for its performance against relevant alternatives. The data presented here is compiled from various studies to facilitate an objective comparison and provide detailed experimental methodologies for reproducibility.

I. Comparative Analysis of Biological Activity

The biological efficacy of this compound has been evaluated across several experimental models, primarily focusing on its cytotoxic, antimicrobial, and antioxidant properties. The following tables summarize the quantitative data from these studies, comparing this compound with its alkyl chain variants and standard control compounds.

Table 1: Cytotoxic Activity of Orsellinate Esters against Cancer Cell Lines (SRB Assay)

The Sulforhodamine B (SRB) assay, a method for determining cytotoxicity based on the measurement of cellular protein content, was used to evaluate the antiproliferative activity of orsellinate esters against a panel of human cancer cell lines.

CompoundHEp-2 (Larynx Carcinoma) IC₅₀ (µg/mL)MCF-7 (Breast Carcinoma) IC₅₀ (µg/mL)786-0 (Kidney Carcinoma) IC₅₀ (µg/mL)B16-F10 (Murine Melanoma) IC₅₀ (µg/mL)
Mthis compound> 50> 50> 50> 50
This compound 31.2 70.3 47.5 64.8
n-Propyl Orsellinate25.145.632.840.2
n-Butyl Orsellinate14.010.57.211.4
n-Pentyl Orsellinate28.535.122.429.7
Cisplatin---12.5
Data sourced from Bogo et al., 2010.[1]
Table 2: Cytotoxic Activity of Orsellinate Esters (Brine Shrimp Lethality Test)

The brine shrimp lethality test is a general bioassay for screening cytotoxic compounds. The LC₅₀ values represent the concentration at which 50% of the brine shrimp nauplii are killed.

CompoundLC₅₀ (µM)
Mthis compound> 1000
This compound 495
n-Propyl Orsellinate185
n-Butyl Orsellinate85
n-Pentyl Orsellinate45
Hexyl Orsellinate31
Data sourced from Gomes et al., 2006.[2][3]
Table 3: Radical-Scavenging Activity of Orsellinates (DPPH Assay)

The 2,2'-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant activity of compounds by measuring their ability to scavenge free radicals.

CompoundIC₅₀ (mM)
Mthis compound25.50 ± 1.10
This compound 18.70 ± 0.95
n-Propyl Orsellinate15.30 ± 0.80
n-Butyl Orsellinate12.80 ± 0.70
Gallic Acid (Standard)0.004 ± 0.001
Data sourced from Lopes et al., 2008.[1][3]
Table 4: Antimicrobial Activity of this compound and its Derivative

The antimicrobial activity was assessed by measuring the inhibition zone against various bacterial strains.

CompoundTarget StrainInhibition Zone (mm) at 1 mg/mL
This compound Methicillin-Resistant Staphylococcus aureus (MRSA)13
Ethyl 3,5-dibromoorsellinateMethicillin-Resistant Staphylococcus aureus (MRSA)30
This compound Staphylococcus aureus ATCC 25923-
Ethyl 3,5-dibromoorsellinateStaphylococcus aureus ATCC 2592331
Data sourced from a study on the antibacterial potential of an this compound derivative.[4]

II. Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is adapted from the methodologies used in the cited literature for determining cell viability.[5][6][7]

a. Cell Plating and Treatment:

  • Adherent cancer cell lines (HEp-2, MCF-7, 786-0, B16-F10) are harvested and seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well.

  • The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • After 24 hours, the medium is replaced with fresh medium containing various concentrations of this compound, its analogs, or a vehicle control (e.g., DMSO).

  • The cells are then incubated for an additional 48-72 hours.

b. Cell Fixation and Staining:

  • Following the incubation period, the supernatant is discarded, and the cells are fixed by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.

  • The plates are incubated at 4°C for 1 hour.

  • The TCA is removed by washing the plates five times with slow-running tap water.

  • The plates are air-dried at room temperature.

  • 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 30 minutes.

c. Measurement:

  • The unbound SRB is removed by washing the plates five times with 1% (v/v) acetic acid.

  • The plates are air-dried.

  • The protein-bound SRB is solubilized by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • The absorbance is read at 510 nm using a microplate reader.

  • The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Brine Shrimp Lethality Test (BST)

This protocol outlines a general procedure for the brine shrimp lethality bioassay.[8][9][10][11][12]

a. Hatching the Shrimp:

  • Artemia salina cysts (brine shrimp eggs) are hatched in a container filled with artificial seawater (38 g/L sea salt in distilled water).

  • The container is kept under constant aeration and illumination for 48 hours to allow the nauplii to hatch and mature to the metanauplii stage.

b. Bioassay:

  • Stock solutions of this compound and its analogs are prepared in a suitable solvent (e.g., DMSO).

  • A series of dilutions are made in vials with artificial seawater to achieve the desired final concentrations.

  • Ten to fifteen brine shrimp nauplii are transferred to each vial.

  • The final volume in each vial is adjusted to 5 mL with artificial seawater.

  • The vials are maintained under illumination.

  • After 24 hours, the number of surviving nauplii in each vial is counted.

  • The LC₅₀ value, the concentration at which 50% of the nauplii are killed, is determined using probit analysis.

DPPH Radical Scavenging Assay

This protocol describes the procedure for evaluating antioxidant activity using the DPPH radical.[1][3][13][14]

  • A stock solution of 2,2'-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Various concentrations of this compound, its analogs, or a standard antioxidant (e.g., gallic acid) are prepared in methanol.

  • In a 96-well plate, a specific volume of the sample solution is mixed with the DPPH solution.

  • The reaction mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance of the solution is measured at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

  • The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from the dose-response curve.

α-Glucosidase Inhibition Assay

This protocol provides a general method for assessing the α-glucosidase inhibitory potential.[15]

  • A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a phosphate buffer (pH 6.8).

  • Solutions of this compound and a positive control (e.g., acarbose) are prepared at various concentrations.

  • In a 96-well plate, the enzyme solution is pre-incubated with the test compound or buffer (control) for 10 minutes at 37°C.

  • The reaction is initiated by adding a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • The plate is incubated for 20 minutes at 37°C.

  • The reaction is stopped by adding a sodium carbonate solution.

  • The absorbance of the released p-nitrophenol is measured at 405 nm.

  • The percentage of inhibition is calculated, and the IC₅₀ value is determined.

III. Visualizations

The following diagrams illustrate the workflows of the key experimental assays described in this guide.

SRB_Assay_Workflow start Start: Seed Cells in 96-well Plate incubation1 24h Incubation (Cell Attachment) start->incubation1 treatment Add Test Compounds (this compound & Analogs) incubation1->treatment incubation2 48-72h Incubation (Drug Exposure) treatment->incubation2 fixation Fix Cells (10% TCA, 1h at 4°C) incubation2->fixation washing1 Wash 5x (with Water) fixation->washing1 drying1 Air Dry washing1->drying1 staining Stain with SRB (0.4% SRB, 30 min) drying1->staining washing2 Wash 5x (with 1% Acetic Acid) staining->washing2 drying2 Air Dry washing2->drying2 solubilization Solubilize Bound Dye (10 mM Tris Base) drying2->solubilization measurement Measure Absorbance (510 nm) solubilization->measurement end End: Calculate IC50 measurement->end

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Brine_Shrimp_Lethality_Test_Workflow start Start: Hatch Artemia salina Cysts hatching 48h Incubation (in Artificial Seawater) start->hatching preparation Prepare Test Compound Dilutions in Vials hatching->preparation transfer Transfer 10-15 Nauplii to Each Vial preparation->transfer incubation 24h Incubation (under Illumination) transfer->incubation counting Count Surviving Nauplii incubation->counting end End: Calculate LC50 counting->end

Caption: Workflow of the Brine Shrimp Lethality Test (BST).

DPPH_Assay_Workflow start Start: Prepare DPPH & Sample Solutions mixing Mix Sample and DPPH Solution start->mixing incubation 30 min Incubation (in the Dark) mixing->incubation measurement Measure Absorbance (517 nm) incubation->measurement end End: Calculate IC50 measurement->end

Caption: Workflow of the DPPH radical scavenging assay.

References

Independent Verification of the Published Bioactivities of Ethyl Orsellinate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported biological activities of Ethyl Orsellinate, a naturally occurring phenolic compound, with other relevant alternatives. The information presented is collated from peer-reviewed scientific literature and is intended to serve as a resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate a comprehensive understanding of this compound's bioactive profile.

Executive Summary

This compound, a derivative of orsellinic acid, has demonstrated a spectrum of biological activities, including anticancer, antioxidant, antimicrobial, and enzyme inhibitory effects. This guide provides a comparative analysis of these activities, placing this compound in context with its structural analogs—methyl, propyl, and butyl orsellinates—as well as its precursors, lecanoric acid and orsellinic acid, and other relevant natural compounds. The compiled data indicates that the bioactivity of orsellinate esters is often influenced by the length of the alkyl chain, with longer chains sometimes leading to increased potency. While promising, the anti-inflammatory and specific enzyme inhibitory activities of this compound require further quantitative investigation to fully establish its therapeutic potential.

Data Presentation: Comparative Bioactivities

The following tables summarize the quantitative data for the key bioactivities of this compound and its comparators.

Table 1: Anticancer Activity (IC₅₀ values in µg/mL)

CompoundHep-2 (Larynx Carcinoma)MCF-7 (Breast Cancer)786-0 (Kidney Carcinoma)B16-F10 (Murine Melanoma)Vero (Normal)
This compound 31.2[1]70.3[1]47.5[1]64.8[1]28.1[1]
Mthis compound>50[1]>50[1]>50[1]>50[1]-
n-Propyl orsellinate-----
n-Butyl orsellinate7.2 - 14.0[1]7.2 - 14.0[1]7.2 - 14.0[1]11.4[1]-
Lecanoric acid>50[1]>50[1]>50[1]>50[1]-
Cisplatin---12.5[1]-

Note: A lower IC₅₀ value indicates greater potency.

Table 2: Antioxidant Activity (DPPH Radical Scavenging, IC₅₀ values in µM)

CompoundIC₅₀ (µM)
This compound 120.53
Mthis compound167.25
n-Propyl orsellinate87.24
n-Butyl orsellinate55.65
Orsellinic acid5.01
Lecanoric acid42.87
Gallic acid (Standard)2.93

Note: A lower IC₅₀ value indicates greater antioxidant activity.

Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration, MIC values in µg/mL)

CompoundStaphylococcus aureusEscherichia coliCandida albicans
This compound 30-500[2]30-500[2]30-500[2]
Mthis compound30-500[2]30-500[2]30-500[2]
n-Propyl orsellinate7.8 - 62.5--
n-Pentyl orsellinate7.8 - 62.5--
n-Hexyl orsellinate7.8 - 62.5--
Orsellinic acid---

Note: A lower MIC value indicates greater antimicrobial activity. The data for Ethyl and Mthis compound is presented as a range from a review article.

Table 4: Enzyme Inhibitory Activity

CompoundEnzymeActivityIC₅₀
This compound TyrosinaseActivator at 0.50 mM[3][4]-
α-GlucosidaseWeak inhibitor[2]-
Mthis compoundTyrosinaseActivator at 0.50 mM[3][4]-
α-GlucosidaseWeak inhibitor[2]-
n-Butyl orsellinateTyrosinaseInhibitor[3][4]-
n-Pentyl orsellinateTyrosinaseInhibitor[3][4]-
n-Hexyl orsellinateTyrosinaseInhibitor[3][4]-
n-Octyl orsellinateTyrosinaseUncompetitive inhibitor[3][4]0.99 mM (Ki)[3]
Lecanoric acidTyrosinase--
Orsellinic acidTyrosinase--

Note: Further quantitative studies are needed to establish the IC₅₀ values for this compound's enzyme inhibitory activities.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Anticancer Activity: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

  • Cell Plating: Seed cells in a 96-well microtiter plate at an appropriate density and incubate until they reach the desired confluence.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 48 hours).

  • Cell Fixation: Discard the culture medium and fix the cells by adding 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.[5][6][7]

  • Washing: Remove the TCA solution and wash the plates four to five times with slow-running tap water or 1% acetic acid to remove unbound dye.[5][6]

  • Staining: Add 100 µL of 0.057% or 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[5][6]

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.[5][6]

  • Solubilization: Air-dry the plates completely. Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[5][6]

  • Absorbance Measurement: Read the absorbance at a wavelength of 510 nm or 540 nm using a microplate reader.[5][6][7]

  • Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.5 mM or 200 µg/mL).[8] This solution should be freshly prepared and protected from light.

  • Reaction Mixture: In a 96-well plate or microfuge tubes, add a specific volume of the test compound solution (at various concentrations) to the DPPH solution. A negative control containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 3-5 minutes or 30 minutes).[9]

  • Absorbance Measurement: Measure the absorbance of the solution at the maximum wavelength of DPPH (typically 515-517 nm) using a spectrophotometer or microplate reader.[8][9]

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC₅₀ value, the concentration of the sample that scavenges 50% of the DPPH radicals, is determined from the dose-response curve.

Antimicrobial Activity: Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a substance against various microorganisms.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

  • Compound Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the absorbance using a microplate reader.[10][11][12]

Enzyme Inhibition Assays

This assay measures the ability of a compound to inhibit the enzyme tyrosinase, which is involved in melanin production.

  • Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing a buffer (e.g., phosphate buffer), the substrate (L-tyrosine or L-DOPA), and the test compound at various concentrations.[13]

  • Enzyme Addition: Initiate the reaction by adding mushroom tyrosinase enzyme to the wells.[13]

  • Incubation and Measurement: Incubate the plate at a specific temperature (e.g., 37°C) and measure the change in absorbance over time at a specific wavelength (typically 475 nm or 490 nm), which corresponds to the formation of dopachrome.[13][14]

  • Data Analysis: The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control reaction (without inhibitor). The IC₅₀ value is determined from the dose-response curve.

This assay assesses the ability of a compound to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.

  • Pre-incubation: In a 96-well plate, pre-incubate a mixture of the α-glucosidase enzyme solution and the test compound (at various concentrations) in a suitable buffer (e.g., phosphate buffer, pH 6.8) at 37°C for a short period (e.g., 5-15 minutes).[8][15]

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).[8][15]

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 20-30 minutes).[8][15]

  • Stopping the Reaction: Terminate the reaction by adding a stop solution, such as sodium carbonate (Na₂CO₃).[15]

  • Absorbance Measurement: Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.[8][16]

  • Data Analysis: The percentage of α-glucosidase inhibition is calculated, and the IC₅₀ value is determined from the dose-response curve.

Mandatory Visualizations

Signaling Pathway Diagrams

The anti-inflammatory effects of many natural phenolic compounds are attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways. While direct evidence for this compound's interaction with these pathways is still emerging, the following diagrams illustrate the hypothetical mechanisms based on the known actions of similar phenolic compounds.

G Hypothetical Modulation of the NF-κB Signaling Pathway by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus translocates Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2) NFkB_nucleus->Pro_inflammatory_genes activates transcription Ethyl_Orsellinate This compound Ethyl_Orsellinate->IKK inhibits? Ethyl_Orsellinate->NFkB_nucleus inhibits translocation?

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

G Hypothetical Modulation of the MAPK Signaling Pathway by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Signal Cellular Stress / LPS MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress_Signal->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK phosphorylates p38_JNK p38 / JNK MAPKK->p38_JNK phosphorylates AP1 AP-1 (c-Jun/c-Fos) p38_JNK->AP1 phosphorylates AP1_nucleus AP-1 (in Nucleus) AP1->AP1_nucleus translocates Inflammatory_Response Inflammatory Response AP1_nucleus->Inflammatory_Response induces Ethyl_Orsellinate This compound Ethyl_Orsellinate->MAPKK inhibits? Ethyl_Orsellinate->p38_JNK inhibits?

Caption: Hypothetical inhibition of the MAPK pathway by this compound.

Experimental Workflow Diagram

The following diagram outlines a general workflow for the independent verification of the bioactivities of a compound like this compound.

G Experimental Workflow for Bioactivity Verification cluster_0 Phase 1: Preparation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Data Analysis cluster_3 Phase 4: Mechanistic Studies Compound_Sourcing Compound Sourcing & Purity Analysis (HPLC, NMR) Anticancer Anticancer Assays (e.g., SRB) Compound_Sourcing->Anticancer Antioxidant Antioxidant Assays (e.g., DPPH) Compound_Sourcing->Antioxidant Antimicrobial Antimicrobial Assays (e.g., Microdilution) Compound_Sourcing->Antimicrobial Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Tyrosinase, α-Glucosidase) Compound_Sourcing->Enzyme_Inhibition Anti_inflammatory Anti-inflammatory Assays (e.g., COX/LOX inhibition) Compound_Sourcing->Anti_inflammatory Cell_Culture Cell Line & Microbial Strain Preparation Cell_Culture->Anticancer Cell_Culture->Antimicrobial Cell_Culture->Anti_inflammatory Reagent_Prep Reagent & Assay Kit Preparation Reagent_Prep->Anticancer Reagent_Prep->Antioxidant Reagent_Prep->Antimicrobial Reagent_Prep->Enzyme_Inhibition Reagent_Prep->Anti_inflammatory IC50_MIC_Calc IC₅₀ / MIC Calculation Anticancer->IC50_MIC_Calc Antioxidant->IC50_MIC_Calc Antimicrobial->IC50_MIC_Calc Enzyme_Inhibition->IC50_MIC_Calc Anti_inflammatory->IC50_MIC_Calc Statistical_Analysis Statistical Analysis IC50_MIC_Calc->Statistical_Analysis Comparative_Analysis Comparison with Reference Compounds Statistical_Analysis->Comparative_Analysis Pathway_Analysis Signaling Pathway Analysis (Western Blot, qPCR) Comparative_Analysis->Pathway_Analysis In_Vivo_Models In Vivo Model Studies (if applicable) Pathway_Analysis->In_Vivo_Models

Caption: General workflow for verifying the bioactivities of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of ethyl orsellinate and its derivatives, focusing on their cytotoxic, antioxidant, antimicrobial, and α-glucosidase inhibitory activities. The information is compiled from various scientific studies to aid in the rational design of new therapeutic agents.

Key Structure-Activity Relationship Insights

The biological activity of this compound and its related compounds is significantly influenced by the nature and position of substituents on the aromatic ring and the ester group.

  • Cytotoxic and Antitumor Activity: An increase in the length of the alkyl chain of the ester from methyl to hexyl generally leads to a corresponding increase in cytotoxic activity. This is likely due to increased lipophilicity, facilitating better cell membrane penetration.[1][2] However, branched-chain esters, such as iso-propyl and tert-butyl orsellinates, tend to be less active than their linear counterparts.[1] Furthermore, the presence of a free hydroxyl group at the C-4 position appears to be important for cytotoxicity.[1] Bromination of the aromatic ring, as seen in ethyl 3,5-dibromoorsellinate, has been shown to enhance antibacterial activity against resistant strains.[3]

  • Antioxidant Activity: Similar to cytotoxicity, the free radical scavenging activity of orsellinates, as measured by the DPPH assay, increases with the elongation of the linear alkyl chain of the ester from methyl to n-butyl.[4] Interestingly, some branched-chain esters, like iso-propyl and tert-butyl orsellinates, have demonstrated higher activity than their corresponding linear isomers.[4]

  • Antimicrobial Activity: this compound and its derivatives have shown activity against various microorganisms, including antibiotic-resistant bacteria like Staphylococcus aureus.[3][5] Structural modifications, such as bromination, can significantly enhance this activity. For instance, ethyl 3,5-dibromoorsellinate exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[3]

  • α-Glucosidase Inhibition: While this compound itself has not been extensively studied for this activity, related monoaromatic compounds have shown potential. The substitution pattern on the aromatic ring plays a crucial role. For example, compounds with a 3,5-dihydroxy-1-carboxylbenzenoid ring have demonstrated more potent α-glucosidase inhibition than those with a 2,4-dihydroxy-1-carboxylbenzyl moiety.[5]

Data Presentation

Table 1: Cytotoxic Activity of Orsellinate Derivatives
CompoundR Group (Ester)Cell LineIC50 / LC50 (µM)Reference
Mthis compound-CH₃HEp-2, MCF7, 786-0, B16-F10> 50 µg/mL[6]
This compound-CH₂CH₃HEp-231.2 µg/mL[7][8]
MCF770.3 µg/mL[7][8]
786-047.5 µg/mL[7][8]
B16-F1064.8 µg/mL[7][8]
Vero28.1 µg/mL[7][8]
Artemia salina495[7][8]
n-Propyl Orsellinate-(CH₂)₂CH₃HEp-2More active than this compound[6]
n-Butyl Orsellinate-(CH₂)₃CH₃HEp-2, MCF7, 786-0, B16-F107.2 - 14.0 µg/mL[6][9]
n-Pentyl Orsellinate-(CH₂)₄CH₃HEp-2Less active than n-propyl/n-butyl[6]
Hexyl Orsellinate-(CH₂)₅CH₃Artemia salina31[1][2]
iso-Propyl Orsellinate-CH(CH₃)₂Artemia salinaLess active than linear chain[1][2]
sec-Butyl Orsellinate-CH(CH₃)CH₂CH₃Artemia salinaLess active than linear chain[1][2]
tert-Butyl Orsellinate-C(CH₃)₃Artemia salinaLess active than linear chain[1][2]
4-Methoxy-ethyl orsellinate-CH₂CH₃ (with OCH₃ at C4)Artemia salinaLess active than this compound[1][2]
Table 2: Antimicrobial Activity of this compound and Derivatives
CompoundMicroorganismMIC (µg/mL)Reference
This compoundVarious microorganisms30 - 500[5]
Ethyl 3,5-dibromoorsellinateMethicillin-resistant S. aureus (MRSA)4[3]
Methyl β-orsellinateE. faecium, S. aureus, A. baumannii- (Inhibition zones reported)[5]
Methyl 3,5-dibromo-orsellinateStaphylococcus aureus4[5]
Table 3: α-Glucosidase Inhibitory Activity of Related Compounds
CompoundIC50 (µg/mL)Reference
3,5-dihydroxy-4-methoxylbenzoic acid24.0[5]
Mthis compoundWeak inhibitor[5]
Methyl β-orsellinateWeak inhibitor[5]
Table 4: Antioxidant Activity (DPPH Radical Scavenging) of Orsellinates
CompoundR Group (Ester)IC50 (mM)Reference
Mthis compound-CH₃167.25 ± 0.23[4]
This compound-CH₂CH₃-[4]
n-Propyl Orsellinate-(CH₂)₂CH₃-[4]
n-Butyl Orsellinate-(CH₂)₃CH₃48.98 ± 0.90[4]
iso-Propyl Orsellinate-CH(CH₃)₂More active than n-propyl[4]
tert-Butyl Orsellinate-C(CH₃)₃More active than n-butyl[4]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger or hydrogen donor.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare various concentrations of the test compounds in a suitable solvent (e.g., methanol or DMSO).

  • Add a small volume of each test compound concentration to the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 20-30 minutes).

  • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [1 - (A_sample / A_control)] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.[4][10]

Cytotoxicity Assay (Brine Shrimp Lethality Test)

This is a simple, rapid, and low-cost preliminary assay to evaluate the cytotoxic activity of compounds.

Principle: The assay is based on the ability of a toxic compound to kill the brine shrimp (Artemia salina) nauplii. The number of dead nauplii after a specific exposure time is used to determine the median lethal concentration (LC50).

Procedure:

  • Hatch brine shrimp eggs in artificial seawater under constant aeration and illumination.

  • After 24-48 hours, collect the phototropic nauplii.

  • Prepare various concentrations of the test compounds in seawater.

  • Place a specific number of nauplii (e.g., 10-15) in vials containing the different concentrations of the test compounds.

  • Incubate for 24 hours under illumination.

  • Count the number of dead nauplii in each vial.

  • The LC50 value is determined using statistical methods, such as probit analysis.[1][2]

Antimicrobial Activity Assay (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of a compound against pathogenic bacteria.

Procedure:

  • Culture the target pathogenic bacteria in a suitable nutrient broth.

  • Dilute the bacterial culture to a standardized concentration (e.g., 1.5 x 10⁸ CFU/mL).

  • Spread the bacterial suspension evenly onto the surface of a Mueller-Hinton agar plate.

  • Create wells of a specific diameter in the agar plate using a sterile borer.

  • Add a defined volume of the test compound solution (at a known concentration) into each well.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the inhibition zone (the clear area around the well where bacterial growth is inhibited). The size of the zone is proportional to the antimicrobial activity of the compound.[5]

α-Glucosidase Inhibition Assay

This assay is used to screen for compounds that can inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.

Principle: The enzyme α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which is a yellow-colored product that can be measured spectrophotometrically at 405 nm. Inhibitors of the enzyme will reduce the rate of this reaction.

Procedure:

  • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate pNPG in a suitable buffer (e.g., sodium phosphate buffer, pH 6.9).

  • Pre-incubate the enzyme with various concentrations of the test compound at 37°C for a specific time (e.g., 20 minutes).

  • Add the pNPG substrate to initiate the enzymatic reaction.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding a solution of sodium carbonate.

  • Measure the absorbance of the p-nitrophenol produced at 405 nm.

  • The percentage of inhibition is calculated, and the IC50 value is determined.[5][11]

Mandatory Visualizations

experimental_workflow_dpph cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1mM DPPH solution mix Mix test compound with DPPH solution prep_dpph->mix prep_samples Prepare test compound solutions (various conc.) prep_samples->mix incubate Incubate in dark (20-30 min) mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % inhibition and IC50 value measure->calculate

Caption: Experimental workflow for the DPPH radical scavenging assay.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Phase stimulus This compound Derivatives bax Bax/Bak Activation stimulus->bax Induces mito Mitochondrial Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound derivatives.

cell_cycle_arrest cluster_regulation Cell Cycle Regulation cluster_inhibitors Inhibitory Action g1 G1 Phase s S Phase g1->s g2 G2 Phase s->g2 m M Phase g2->m arrest Cell Cycle Arrest (e.g., G2/M) g2->arrest Blocks progression to M m->g1 orsellinates Orsellinate Derivatives cdk_cyclin CDK-Cyclin Complexes orsellinates->cdk_cyclin Inhibits orsellinates->arrest

Caption: Potential mechanism of cell cycle arrest by orsellinate derivatives.

References

Validating the Safety and Toxicity Profile of Ethyl Orsellinate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl orsellinate, a naturally occurring phenolic compound found in lichens, has garnered interest for its potential biological activities. As with any compound being considered for further development, a thorough evaluation of its safety and toxicity profile is paramount. This guide provides a comparative analysis of the available safety data for this compound against well-established preservatives—methylparaben, propylparaben, and butylparaben—to offer a preliminary assessment of its toxicological standing.

While data on the in vitro cytotoxicity of this compound is available, a significant data gap exists regarding its genotoxicity, acute toxicity, and potential for skin and eye irritation under standardized testing guidelines. This guide summarizes the existing data, outlines the methodologies for key toxicological assays, and visually represents experimental workflows to aid researchers in understanding the current safety landscape of this compound and identifying areas requiring further investigation.

In Vitro Cytotoxicity

In vitro cytotoxicity assays are fundamental in preliminary safety assessments, providing insights into a compound's potential to cause cell death. This compound has been evaluated using the Brine Shrimp Lethality Assay (BSLA), the MTT assay, and the Sulforhodamine B (SRB) assay.

Comparative Cytotoxicity Data

The following table summarizes the available cytotoxicity data for this compound and provides a comparison with data for parabens where similar assays were conducted.

CompoundAssayCell Line / OrganismEndpointResultCitation
This compound Brine Shrimp Lethality AssayArtemia salinaLC50495 µM[1][2]
This compound MTT AssayHep-2 (Larynx Carcinoma)IC5031.2 µg/mL[1][2]
MCF-7 (Breast Cancer)IC5070.3 µg/mL[1][2]
786-0 (Kidney Carcinoma)IC5047.5 µg/mL[1][2]
B16-F10 (Murine Melanoma)IC5064.8 µg/mL[1][2]
Vero (Normal Kidney)IC5028.1 µg/mL[1][2]
Orsellinates (general) Brine Shrimp Lethality AssayArtemia salinaCytotoxicityIncreases with longer alkyl chains (lipophilicity)[3]
Propylparaben Guinea Pig Maximization TestGuinea PigSensitizationPositive in some studies[4][5]

Note: A direct comparison of cytotoxicity across different cell lines and assays should be made with caution due to variations in experimental conditions. The lower LC50 and IC50 values indicate higher cytotoxicity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key cytotoxicity assays mentioned in this guide.

Brine Shrimp Lethality Assay (BSLA)

The Brine Shrimp Lethality Assay is a simple, rapid, and low-cost preliminary toxicity screening method.

Principle: The assay determines the lethality of a compound to brine shrimp nauplii (Artemia salina). The concentration at which 50% of the nauplii die (LC50) is calculated to indicate the general toxicity of the test substance.

Protocol:

  • Hatching of Brine Shrimp Eggs: Brine shrimp eggs are hatched in artificial seawater under constant aeration and illumination for 24-48 hours.

  • Preparation of Test Solutions: The test compound (this compound) is dissolved in a suitable solvent and then diluted with artificial seawater to obtain a series of concentrations.

  • Exposure: A specific number of brine shrimp nauplii (typically 10-15) are added to each well of a multi-well plate containing the different concentrations of the test solution. A control group with the solvent and a blank with only seawater are also included.

  • Incubation: The plates are incubated for 24 hours under illumination.

  • Counting and Analysis: After 24 hours, the number of dead and surviving nauplii in each well is counted. The percentage of mortality is calculated for each concentration, and the LC50 value is determined using probit analysis or other statistical methods.

G cluster_0 Brine Shrimp Lethality Assay Workflow A Hatch Brine Shrimp Eggs (24-48h) C Add Nauplii to Test Solutions A->C B Prepare Test Compound Dilutions B->C D Incubate for 24h C->D E Count Survivors and Dead D->E F Calculate LC50 E->F

Brine Shrimp Lethality Assay Workflow
MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).

  • Incubation: The plate is incubated for 2-4 hours to allow the formazan crystals to form.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

G cluster_1 MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Test Compound A->B C Add MTT Reagent B->C D Incubate (2-4h) C->D E Solubilize Formazan Crystals D->E F Measure Absorbance (570 nm) E->F G Calculate IC50 F->G

MTT Assay Workflow
Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

Protocol:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compound.

  • Cell Fixation: After treatment, the cells are fixed to the plate using trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with an SRB solution.

  • Washing: Unbound SRB is removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound SRB is solubilized with a basic solution (e.g., 10 mM Tris base).

  • Absorbance Measurement: The absorbance is measured at 510-565 nm.

  • Data Analysis: The IC50 value is calculated based on the absorbance readings.

G cluster_2 SRB Assay Workflow A Seed Cells and Treat B Fix Cells with TCA A->B C Stain with SRB B->C D Wash to Remove Unbound Dye C->D E Solubilize Bound Dye D->E F Measure Absorbance (510-565 nm) E->F G Calculate IC50 F->G

SRB Assay Workflow

Comparative Safety Profile: this compound vs. Parabens

A comprehensive safety assessment includes evaluating acute toxicity, skin and eye irritation, and genotoxicity. While extensive data is available for parabens, there is a significant lack of publicly available data for this compound in these areas.

Acute Toxicity

Acute toxicity studies determine the adverse effects that occur within a short time after administration of a single dose of a substance. The most common measure is the LD50 (Lethal Dose, 50%), the dose required to kill half the members of a tested population.

CompoundRouteSpeciesLD50Citation
This compound OralRatNo data available
Methylparaben OralRat2100 - >5000 mg/kg bw[6]
Propylparaben OralRat>5000 mg/kg bw[7]
Propylparaben OralMouse6332 - 7500 mg/kg[8][9]
Butylparaben OralMouse>5000 mg/kg bw[10]

Data Gap for this compound: No acute oral, dermal, or inhalation toxicity data for this compound was found in the public domain.

Skin and Eye Irritation

These tests evaluate the potential of a substance to cause reversible inflammatory changes to the skin and eyes.

CompoundTestSpeciesResultCitation
This compound Skin Irritation-Causes skin irritation (as per SDS, no study provided)[11]
Eye Irritation-Causes serious eye irritation (as per SDS, no study provided)[11]
Methylparaben Skin IrritationRabbitNo skin irritation[3]
Eye IrritationRabbitSlight irritation[3]
Propylparaben Skin IrritationRabbitNo skin irritation (4h)[7]
Eye IrritationRabbitNo eye irritation[7]
Butylparaben Skin IrritationAnimalIrritating[10]
Eye IrritationAnimalCorrosive[10]

Data Gap for this compound: While the Safety Data Sheet (SDS) for this compound indicates it causes skin and eye irritation, the underlying experimental reports are not publicly available.[11] Standardized tests, such as those following OECD Guidelines 404 (Acute Dermal Irritation/Corrosion) and 405 (Acute Eye Irritation/Corrosion), are necessary to confirm and quantify this potential.

Skin Sensitization

Skin sensitization is an allergic response of the skin to a substance.

CompoundTestSpeciesResultCitation
This compound --No data available
Methylparaben -HumanRarely sensitizing to normal skin[]
Propylparaben Guinea Pig Maximization TestGuinea PigConsidered a non-sensitiser in some studies, but can elicit reactions on damaged skin[5][13]
Butylparaben Animal Tests-Non-sensitizing[10]
Human Studies-Low sensitization potential[10]

Data Gap for this compound: There is no available data on the skin sensitization potential of this compound. Standard assays like the Local Lymph Node Assay (LLNA) or the Guinea Pig Maximization Test (GPMT) would be required to assess this endpoint.

Genotoxicity

Genotoxicity assays are used to screen for compounds that can cause genetic damage.

CompoundAssayResultCitation
This compound Ames TestNo data available
Micronucleus AssayNo data available
Methylparaben Ames TestGenerally non-mutagenic[14]
Chromosomal AberrationIncreased chromosomal aberrations in Chinese Hamster Ovary cells[14]
Propylparaben -Not mutagenic or clastogenic[5]
Butylparaben In vitro and in vivoNon-genotoxic[10]

Data Gap for this compound: No genotoxicity data for this compound was found. Standard in vitro tests like the Ames test (OECD 471) and the in vitro micronucleus assay (OECD 487) are essential for a comprehensive safety assessment.

Conclusion and Future Directions

The currently available data indicates that this compound exhibits in vitro cytotoxicity against various cell lines, with its potency being influenced by its lipophilicity. However, a significant lack of data exists for other critical toxicological endpoints, including acute toxicity, skin and eye irritation, skin sensitization, and genotoxicity.

In comparison, parabens have been extensively studied, and a wealth of safety data is available, allowing for a more comprehensive risk assessment. While some parabens have shown potential for skin irritation and sensitization, and concerns have been raised about their endocrine-disrupting potential, they are generally considered to have low acute toxicity and are not genotoxic.

For this compound to be considered a viable alternative to existing compounds in various applications, particularly in cosmetics and pharmaceuticals, a comprehensive toxicological evaluation according to standardized guidelines is imperative. The data gaps identified in this guide highlight the necessary next steps for researchers and drug development professionals. Future studies should prioritize conducting standardized assays to evaluate the acute toxicity, skin and eye irritation potential, skin sensitization, and genotoxicity of this compound. This will enable a more complete and objective comparison with established alternatives and provide the necessary data for a thorough risk assessment.

G cluster_3 Toxicological Data Comparison Logic EthylOrsellinate This compound Cytotoxicity In Vitro Cytotoxicity Data EthylOrsellinate->Cytotoxicity Data exists AcuteTox Acute Toxicity Data EthylOrsellinate->AcuteTox Data gap Irritation Skin/Eye Irritation Data EthylOrsellinate->Irritation Data gap Sensitization Skin Sensitization Data EthylOrsellinate->Sensitization Data gap Genotoxicity Genotoxicity Data EthylOrsellinate->Genotoxicity Data gap Parabens Parabens (Methyl, Propyl, Butyl) Parabens->Cytotoxicity Some data Parabens->AcuteTox Data exists Parabens->Irritation Data exists Parabens->Sensitization Data exists Parabens->Genotoxicity Data exists Available Available Cytotoxicity->Available NotAvailable Not Available AcuteTox->NotAvailable Extensive Extensive Data AcuteTox->Extensive Irritation->NotAvailable Irritation->Extensive Sensitization->NotAvailable Sensitization->Extensive Genotoxicity->NotAvailable Genotoxicity->Extensive

Comparison of Available Toxicological Data

References

Safety Operating Guide

Proper Disposal of Ethyl Orsellinate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential safety and logistical information for the proper disposal of ethyl orsellinate, a lichen metabolite used in various research applications. This document outlines the necessary steps for waste characterization, handling, and disposal, in alignment with standard laboratory safety protocols and hazardous waste regulations.

Safety and Handling

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS). This compound is classified as a skin and eye irritant, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Waste Characterization

Proper disposal begins with the correct classification of the chemical waste. According to the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[2][3][4][5]

Based on available data, this compound is not a listed hazardous waste under RCRA.[6][7][8] An evaluation of its characteristics is as follows:

  • Ignitability: The flash point of this compound is 138.6 °C, which is above the 60 °C threshold for an ignitable hazardous waste.[2] Therefore, it is not considered an ignitable waste.

  • Corrosivity: There is no available data on the pH of this compound solutions.

  • Reactivity: There is no available data to suggest that this compound is reactive.

Given the lack of complete data, a conservative approach is recommended. This compound waste should be managed as potentially hazardous until a formal hazardous waste determination is made by the institution's Environmental Health and Safety (EHS) department.

Quantitative Data Summary

PropertyValueReference
CAS Number 2524-37-0[2]
Molecular Formula C₁₀H₁₂O₄[1]
Melting Point 129-132 °C[2]
Boiling Point 349.5 ± 22.0 °C at 760 mmHg[2]
Flash Point 138.6 ± 15.8 °C[2]
Solubility Soluble in ethanol, methanol, DMF, or DMSO.[12]
Toxicity Data LC50 (brine shrimp): 495 µM[1][10]

Disposal Procedures

The following step-by-step procedure should be followed for the disposal of this compound and its containers:

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., pipette tips, gloves, absorbent paper), in a designated, compatible, and properly labeled waste container.

    • The container should be made of a material that will not react with the chemical.

    • The label should clearly read "Hazardous Waste" and include the chemical name "this compound" and the associated hazards (irritant).

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's EHS department.[3]

    • Keep solid and liquid waste separate.[3]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area.

    • The storage area should be secure, well-ventilated, and away from incompatible materials.

  • Disposal Request:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Do not pour this compound down the drain or dispose of it in the regular trash.[13]

  • Empty Container Disposal:

    • An empty container that held this compound should be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent.[14]

    • The rinsate from the triple rinse must be collected and disposed of as hazardous waste.[14]

    • Once properly decontaminated, the container can be disposed of as non-hazardous waste. Deface the original label before disposal.[5]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

EthylOrsellinateDisposal start Start: this compound Waste Generated waste_determination Is the waste characterized as hazardous by your institution's EHS? start->waste_determination hazardous_waste Treat as Hazardous Waste waste_determination->hazardous_waste  Yes / Unsure   non_hazardous_waste Follow Non-Hazardous Waste Protocol (Consult EHS) waste_determination->non_hazardous_waste No collect_waste Collect in a labeled, compatible container hazardous_waste->collect_waste end End: Proper Disposal non_hazardous_waste->end segregate_waste Segregate from other waste streams collect_waste->segregate_waste store_waste Store in a designated satellite accumulation area segregate_waste->store_waste request_pickup Request pickup by EHS for disposal store_waste->request_pickup request_pickup->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and compliant disposal of this compound, thereby fostering a secure and environmentally responsible laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.